Product packaging for Iron,4-cyclopentadien-1-yl)-(Cat. No.:CAS No. 102-54-5)

Iron,4-cyclopentadien-1-yl)-

Número de catálogo: B104167
Número CAS: 102-54-5
Peso molecular: 177.97 g/mol
Clave InChI: NHMCPAQVYGMWBQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Cyclopenta-1,3-diene;iron(2+), universally known as Ferrocene (CAS 102-54-5), is the prototypical metallocene and a cornerstone of modern organometallic chemistry. Its discovery in 1951 and subsequent structural elucidation—revealing an iron atom sandwiched between two parallel cyclopentadienyl rings—earned a Nobel Prize and launched a new field of study . This orange, crystalline solid with a camphor-like odor is notable for its exceptional stability, subliming at around 173-174 °C, and is soluble in many organic solvents while being insoluble in water . The profound research value of Ferrocene stems from its unique sandwich structure and reversible redox behavior. It serves as a vital precursor in diverse research areas. In catalysis, it is used to create chiral ferrocenyl phosphine ligands, which are crucial for asymmetric synthesis in pharmaceutical and agrochemical research . In materials science, its robust structure is incorporated into polymers for electrochromic devices, serves as a precursor for carbon nanotubes and iron nanoparticles, and is used in the design of liquid crystals and Metal-Organic Frameworks (MOFs) . Furthermore, in medicinal chemistry, the ferrocene moiety is engineered into bioactive molecules, such as ferrocifens, for investigation as novel anticancer and antimalarial agents, leveraging its low toxicity and ability to modulate cell membrane permeability . The mechanism of action for Ferrocene and its derivatives often revolves around its redox activity. The stable, 18-electron configuration of the iron center allows it to participate in electron transfer processes, which is fundamental to its catalytic applications . In biological contexts, this redox cycling is thought to be key to its mechanism, potentially generating reactive oxygen species that can induce apoptosis in cancer cells . Intended Use & Disclaimer : This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic, therapeutic, or any other clinical use. Handle with care in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H2Fe-8 B104167 Iron,4-cyclopentadien-1-yl)- CAS No. 102-54-5

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Número CAS

102-54-5

Fórmula molecular

C10H2Fe-8

Peso molecular

177.97 g/mol

Nombre IUPAC

bis(cyclopenta-1,3-diene);iron(2+)

InChI

InChI=1S/2C5H.Fe/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;+2

Clave InChI

NHMCPAQVYGMWBQ-UHFFFAOYSA-N

SMILES canónico

[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Fe+2]

Punto de ebullición

480 °F at 760 mmHg (NTP, 1992)
249 °C
249Â °C
480 °F

Color/Form

Orange, crystalline solid
Orange needles from methanol or ethanol

melting_point

343 to 345 °F (sublimes) (NTP, 1992)
173-174 °C
173Â °C
343 °F

Otros números CAS

102-54-5

Descripción física

Ferrocene appears as orange crystalline solid or orange-yellow powder. Sublimes above 212 °F. Camphor odor. (NTP, 1992)
Orange, crystalline solid with a camphor-like odor;  [NIOSH]
ORANGE CRYSTALS WITH CHARACTERISTIC ODOUR.
Orange, crystalline solid or orange-yellow powder with a camphor-like odor.
Orange, crystalline solid with a camphor-like odor.

Pictogramas

Flammable; Irritant; Environmental Hazard

Vida útil

Unusually stable

Solubilidad

less than 0.1 mg/mL at 70 °F (NTP, 1992)
Slightly sol in petroleum ether
Dissolves in dilute nitric and concentrated sulfuric acids;  sol in alcohol, ether;  practically insoluble in ... 10% sodium hydroxide, and concentrated boiling hydrochloric acid.
Solubility at 25 °C: 19 g/100 g benzene;  10 g/100 g catalytically cracked gasoline;  9 g/100 g straight run gasoline;  6 g/100 g jet fuel (jp-4);  and 5 g/100 g diesel fuel.
20 mg/mL in 2-methoxyethanol;  7 mg/ml in ethanol
<0.1 mg/mL in water
Solubility in water: none
Insoluble

Sinónimos

Bis(cyclopentadienyl)iron;  Bis(η-cyclopentadienyl)iron;  Bis(η5-cyclopentadienyl)iron;  Catane TM;  Di-2,4-cyclopentadien-1-yliron;  Di-π-cyclopentadienyl Iron;  Dicyclopentadienyliron;  Ferrotsen;  Iron Bis(cyclopentadienide);  Iron Dicyclopentadienyl;  bis(

Presión de vapor

0.0066 kPa at 40 °C;  0.34 kPa at 100 °C
Vapor pressure, Pa at 40Â °C: 4

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isolation of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isolation of the organometallic sandwich complex, (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron. This compound, featuring a planar cyclobutadiene ring stabilized by coordination to an iron center, is a valuable building block in organometallic chemistry and has potential applications in catalysis and materials science. This document details the multi-step synthesis, including the preparation of a key precursor, (cyclobutadiene)iron tricarbonyl, and outlines the subsequent ligand exchange reaction to yield the final product.

Synthesis Overview

The synthesis of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron is typically achieved through a two-step process. The first step involves the preparation of (cyclobutadiene)iron tricarbonyl from a readily available cyclobutene derivative. The second step is a ligand exchange reaction where the carbonyl ligands are displaced by a cyclopentadienyl group.

Synthesis_Pathway A cis-3,4-Dichlorocyclobutene C (η⁴-1,3-Cyclobutadiene)iron Tricarbonyl ((C₄H₄)Fe(CO)₃) A->C Reaction B Diiron Nonacarbonyl (Fe2(CO)9) B->C Reagent E (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron ((C₄H₄)Fe(C₅H₅)) C->E Ligand Exchange D Sodium Cyclopentadienide (NaC₅H₅) D->E Reagent

Caption: Overall synthetic pathway for (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron.

Experimental Protocols

Synthesis of (η⁴-1,3-Cyclobutadiene)iron Tricarbonyl

The preparation of (cyclobutadiene)iron tricarbonyl is well-established and has been reliably reported in the chemical literature. The most common and convenient method involves the reaction of cis-3,4-dichlorocyclobutene with diiron nonacarbonyl.[1]

Reaction:

C₄H₄Cl₂ + Fe₂(CO)₉ → (C₄H₄)Fe(CO)₃ + 2 FeCl₂ + 6 CO

Materials and Equipment:

  • cis-3,4-Dichlorocyclobutene

  • Diiron nonacarbonyl (Fe₂(CO)₉)

  • Anhydrous benzene or other suitable inert solvent

  • Three-necked round-bottom flask

  • Condenser

  • Mechanical stirrer

  • Heating mantle or oil bath

  • Inert atmosphere (nitrogen or argon) supply

  • Filtration apparatus (e.g., Büchner funnel with filter aid)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a condenser, and an inert gas inlet, a solution of cis-3,4-dichlorocyclobutene in anhydrous benzene is prepared under an inert atmosphere.

  • Diiron nonacarbonyl is added to the stirred solution.

  • The reaction mixture is heated to a moderate temperature (typically around 40-50 °C) with continuous stirring. The progress of the reaction can be monitored by the evolution of carbon monoxide.

  • Upon completion of the reaction, the mixture is cooled to room temperature and filtered to remove insoluble iron salts. The filter cake should be washed with a non-polar solvent (e.g., pentane) to ensure complete recovery of the product.

  • The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

  • The crude product is purified by vacuum distillation to yield (cyclobutadiene)iron tricarbonyl as a pale yellow oil.

Quantitative Data for (η⁴-1,3-Cyclobutadiene)iron Tricarbonyl:

PropertyValue
Molecular Formula C₇H₄FeO₃
Molar Mass 191.95 g/mol
Appearance Pale yellow oil
Boiling Point 47 °C at 3 mmHg
¹H NMR (CDCl₃) δ 3.91 (s, 4H) ppm
¹³C NMR (CDCl₃) δ 63.8 (C₄H₄), 211.5 (CO) ppm
IR (neat) ν(CO) 2055, 1985 cm⁻¹
Synthesis of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron

The synthesis of the target sandwich complex from (cyclobutadiene)iron tricarbonyl involves a ligand exchange reaction. While a specific detailed protocol for the neutral iron complex is not as commonly documented as its cobalt analogue, the general procedure involves the reaction with a cyclopentadienyl anion source, such as sodium cyclopentadienide.[2] The reaction likely proceeds through the formation of a cationic intermediate, [CpFe(C₄H₄)]⁺, which can then be isolated or converted to the neutral species.

Conceptual Reaction:

(C₄H₄)Fe(CO)₃ + NaC₅H₅ → [(η⁴-C₄H₄)Fe(η⁵-C₅H₅)] + 3 CO + Na⁺ (as a salt of the displaced CO)

Materials and Equipment:

  • (cyclobutadiene)iron tricarbonyl

  • Sodium cyclopentadienide (NaC₅H₅) solution in THF

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Schlenk line or glovebox for inert atmosphere manipulation

  • Low-temperature bath (e.g., dry ice/acetone)

  • Magnetic stirrer

  • Filtration and solvent removal apparatus as described previously

Generalized Procedure:

  • A solution of (cyclobutadiene)iron tricarbonyl in anhydrous THF is prepared under an inert atmosphere and cooled to a low temperature (e.g., -78 °C).

  • A solution of sodium cyclopentadienide in THF is added dropwise to the cooled solution of the iron complex.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or IR spectroscopy (disappearance of the starting material's CO bands).

  • Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

  • The crude product is then subjected to purification, which may involve extraction and chromatography (e.g., column chromatography on silica gel or alumina) to isolate the desired (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron.

Note: The direct isolation of the neutral complex may require specific workup conditions to avoid the formation of the more stable cationic species. The isolation of the cationic complex, [CpFe(C₄H₄)]⁺, often involves precipitation with a suitable counterion, such as tetrafluoroborate (BF₄⁻).

Data Presentation

The following table summarizes the key quantitative data for the precursor and provides predicted or analogous data for the target compound based on related structures.

Table 1: Summary of Quantitative Data

CompoundMolecular FormulaMolar Mass ( g/mol )¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν(CO), cm⁻¹)
(η⁴-1,3-Cyclobutadiene)iron TricarbonylC₇H₄FeO₃191.953.91 (s, 4H)63.8 (C₄H₄), 211.5 (CO)2055, 1985
(η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron (Predicted)C₉H₉Fe189.02~4.5-5.0 (s, 5H, C₅H₅), ~4.0-4.5 (s, 4H, C₄H₄)~80-90 (C₅H₅), ~60-70 (C₄H₄)N/A
[(η⁴-C₄H₄)Co(η⁵-C₅H₅)] (Analogue)C₉H₉Co192.094.68 (s, 5H, C₅H₅), 3.98 (s, 4H, C₄H₄)81.2 (C₅H₅), 63.5 (C₄H₄)N/A

Logical Relationships in Synthesis

The synthesis of the target compound follows a clear logical progression from readily available starting materials to the final product through a key intermediate.

Logical_Flow Start Starting Materials (cis-3,4-Dichlorocyclobutene, Diiron Nonacarbonyl, Sodium Cyclopentadienide) Step1 Synthesis of Key Precursor ((C₄H₄)Fe(CO)₃) Start->Step1 Step2 Ligand Exchange Reaction Step1->Step2 Product Final Product ((C₄H₄)Fe(C₅H₅)) Step2->Product Purification Isolation and Purification Product->Purification

Caption: Logical workflow for the synthesis and isolation of the target compound.

Conclusion

The synthesis of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron is a multi-step process that leverages established organometallic reactions. The preparation of the (cyclobutadiene)iron tricarbonyl precursor is well-documented and provides a reliable entry point to this chemistry. The subsequent ligand exchange with a cyclopentadienyl source, while less specifically detailed for the neutral iron complex in readily available literature, follows a logical and precedented pathway in organometallic synthesis. This guide provides the necessary theoretical framework and practical considerations for researchers to successfully synthesize and isolate this intriguing sandwich complex. Further optimization of the ligand exchange and purification steps may be required to achieve high yields and purity of the final product.

References

An In-depth Technical Guide on the Electronic Structure of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals November 2025

Abstract

Introduction and Background

The study of organometallic sandwich and half-sandwich complexes is a cornerstone of modern inorganic and medicinal chemistry. The unique bonding between metal centers and cyclic organic ligands gives rise to novel electronic properties, reactivity, and potential therapeutic applications. The target molecule, (η⁴-1,3-cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron, is a fascinating case study, combining the antiaromatic 4π-electron cyclobutadiene (C₄H₄) ligand and the aromatic 6π-electron cyclopentadienyl (C₅H₅) ligand with an iron center.

Formally, the cyclopentadienyl ligand is considered as the anion C₅H₅⁻ (6 electrons) and the cyclobutadiene ligand as a neutral species C₄H₄ (4 electrons). With an iron(II) center (d⁶), the cationic complex [Fe(C₄H₄)(C₅H₅)]⁺ is an 18-electron species (6 + 6 + 4 = 16, incorrect electron counting). A more appropriate model considers Fe(0) (d⁸), C₅H₅ radical (5 electrons), and C₄H₄ (4 electrons) for the neutral complex, resulting in a total of 8 + 5 + 4 = 17 valence electrons. Alternatively, considering the cyclopentadienyl anion (C₅H₅⁻, 6e⁻) and the cyclobutadiene dianion (C₄H₄²⁻, 6e⁻) with Fe(II) (d⁶) would lead to a dinegative charge, which is unlikely. The most common convention for these types of complexes is to consider the ligands as neutral and determine the electron contribution from their π-systems. Thus, C₅H₅ contributes 5 electrons and C₄H₄ contributes 4 electrons. For a neutral complex with Fe(0) (8 valence electrons), the total electron count is 8 + 5 + 4 = 17 electrons. The cationic complex [Fe(C₄H₄)(C₅H₅)]⁺ with Fe(I) (7 valence electrons) would have 7 + 5 + 4 = 16 electrons. The isoelectronic cobalt analog, (cyclobutadiene)(cyclopentadienyl)cobalt, is a stable 18-electron complex (Co(I), d⁸, 8 + 5 + 4 = 17, this is also not adding up). Let's reconsider the electron counting. For (cyclobutadiene)(cyclopentadienyl)cobalt, Co is in the +1 oxidation state (d⁸ configuration), the cyclopentadienyl ligand is an anion (6 electrons), and the cyclobutadiene is neutral (4 electrons), giving a total of 8 + 6 + 4 = 18 electrons. By analogy, the cationic iron complex [Fe(C₄H₄)(C₅H₅)]⁺ would feature Fe(II) (d⁶), cyclopentadienyl anion (6 electrons), and neutral cyclobutadiene (4 electrons), for a total of 6 + 6 + 4 = 16 valence electrons. This suggests that the complex would not be stable.

However, if we consider Fe(0) (d⁸), C₅H₅ as a 5-electron donor and C₄H₄ as a 4-electron donor, we get 8 + 5 + 4 = 17 electrons for the neutral complex. The cationic complex with Fe(I) (d⁷) would have 7 + 5 + 4 = 16 electrons. The neutral cobalt complex has Co(0) (d⁹), giving 9 + 5 + 4 = 18 electrons. This is the most consistent electron counting method. Therefore, the neutral iron complex is a 17-electron species.

The reactivity of (cyclobutadiene)iron tricarbonyl is known to be quite similar to that of ferrocene, suggesting that the electronic environment provided by the Fe(C₄H₄) fragment has parallels with the Fe(C₅H₅) fragment.[1] This guide will build upon these foundational principles to elucidate the electronic structure of the target mixed-ligand complex.

Theoretical Electronic Structure

Molecular Orbital Analysis of the 18-electron [Fe(C₄H₄)(C₅H₅)]⁻ Anion

To understand the electronic structure, it is instructive to first consider the hypothetical 18-electron anion, [Fe(C₄H₄)(C₅H₅)]⁻. The bonding can be described by the interaction of the frontier orbitals of the Fe atom with the π molecular orbitals of the C₄H₄ and C₅H₅⁻ ligands. A simplified, qualitative molecular orbital diagram is presented below.

The frontier orbitals of an iron atom are the 3d, 4s, and 4p orbitals. The π molecular orbitals of the cyclopentadienyl anion and cyclobutadiene are well-established. By considering the symmetry of these ligand orbitals and their overlap with the metal orbitals, a qualitative MO diagram can be constructed.

The interaction of the metal d-orbitals with the ligand π-orbitals leads to a set of bonding, non-bonding, and anti-bonding molecular orbitals. In an 18-electron complex, the bonding and non-bonding orbitals are completely filled, resulting in a stable electronic configuration. The highest occupied molecular orbitals (HOMO) are typically metal-based, non-bonding d-orbitals, while the lowest unoccupied molecular orbitals (LUMO) are anti-bonding orbitals with significant metal character.

MO_Diagram cluster_Fe Fe(0) Atomic Orbitals cluster_Ligands Ligand π Orbitals cluster_Complex [Fe(C₄H₄)(C₅H₅)] Molecular Orbitals Fe_d 3d antibonding e₁g* (LUMO) Fe_d->antibonding nonbonding a₁g, e₂g (HOMO) Fe_d->nonbonding bonding Bonding MOs Fe_d->bonding Fe_s 4s Fe_s->bonding Fe_p 4p Fe_p->bonding C4H4_pi C₄H₄ π-MOs C4H4_pi->antibonding C4H4_pi->bonding C5H5_pi C₅H₅ π-MOs C5H5_pi->antibonding C5H5_pi->bonding

Caption: Qualitative MO diagram for an 18-electron iron sandwich complex.

Electronic Structure of the 17-electron Neutral Complex [Fe(C₄H₄)(C₅H₅)]

The neutral complex possesses 17 valence electrons. Based on the MO diagram for the 18-electron species, this complex would have one electron in the doubly degenerate e₁g* anti-bonding orbitals, making it a paramagnetic species with a doublet ground state. These e₁g* orbitals are primarily composed of metal d-orbitals that are anti-bonding with respect to the ligand π-orbitals.

Computational studies on other 19-electron iron sandwich complexes, such as CpFe(η⁶-C₆H₆), have shown that the singly occupied molecular orbital (SOMO) has significant metal character.[2] For [Fe(C₄H₄)(C₅H₅)], the SOMO would be one of the e₁g* orbitals. The distribution of the unpaired electron density would be primarily on the iron center, with some delocalization onto the ligands. The partial occupation of an anti-bonding orbital would likely lead to a slight elongation of the metal-ligand bond distances compared to a hypothetical 18-electron counterpart.

Quantitative Data

As direct experimental data for [Fe(C₄H₄)(C₅H₅)] is unavailable, this section provides comparative data from related, well-characterized iron complexes to serve as a predictive baseline.

ParameterFerrocene [Fe(C₅H₅)₂](Cyclobutadiene)iron Tricarbonyl [Fe(C₄H₄)(CO)₃]
Bond Lengths (Å)
Fe-C (C₅H₅)~2.04-
C-C (C₅H₅)~1.40-1.44-
Fe-C (C₄H₄)-~2.05
C-C (C₄H₄)-~1.42-1.43[1]
Fe-C (CO)-~1.78
C-O-~1.14
Spectroscopic Data
¹H NMR (δ, ppm)~4.15~3.91[1]
¹³C NMR (δ, ppm)~68~63 (C₄H₄), ~211 (CO)
IR ν(CO) (cm⁻¹)-2055, 1985[1]
Redox Potential (V)
E₁/₂ (Fc⁺/Fc)0.00 (by definition)Varies with conditions

Experimental and Computational Protocols

While specific protocols for [Fe(C₄H₄)(C₅H₅)] have not been published, the following methodologies, adapted from studies on analogous compounds, would be appropriate for its synthesis and characterization.

Proposed Synthesis

A potential synthetic route could involve the reaction of a suitable cyclopentadienyliron precursor with a source of the cyclobutadiene ligand. One possible approach is the reaction of sodium cyclopentadienide with an iron(II) halide, followed by reaction with 3,4-dichlorocyclobutene in the presence of a dehalogenating agent.

Synthesis_Workflow cluster_step1 Step 1: Formation of CpFeCl intermediate cluster_step2 Step 2: Ligand Transfer NaCp Na(C₅H₅) Intermediate [CpFeCl] NaCp->Intermediate FeCl2 FeCl₂ FeCl2->Intermediate Product [Fe(C₄H₄)(C₅H₅)] Intermediate->Product Dichlorocyclobutene 3,4-Dichlorocyclobutene Dichlorocyclobutene->Product Dehalogenating_Agent Dehalogenating Agent (e.g., Na amalgam) Dehalogenating_Agent->Product

Caption: A hypothetical synthetic workflow for [Fe(C₄H₄)(C₅H₅)].

X-ray Crystallography

Single-crystal X-ray diffraction would be essential for determining the precise molecular structure, including Fe-C and C-C bond lengths and the relative orientation of the ligands.

  • Crystal Growth: Crystals could be grown by slow evaporation of a solution of the complex in a suitable organic solvent (e.g., hexane, toluene) or by vapor diffusion.

  • Data Collection: A suitable single crystal would be mounted on a diffractometer, and diffraction data collected at low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: The structure would be solved using direct methods and refined by full-matrix least-squares on F².

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR): Due to its paramagnetic nature, ¹H and ¹³C NMR spectra would likely exhibit broad, shifted resonances. Electron Paramagnetic Resonance (EPR) spectroscopy would be a more suitable technique to probe the electronic environment of the unpaired electron.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify characteristic C-H and C-C stretching and bending frequencies of the cyclobutadiene and cyclopentadienyl ligands.

  • Photoelectron Spectroscopy (PES): He I and He II photoelectron spectroscopy would provide direct information about the energies of the valence molecular orbitals, allowing for comparison with theoretical calculations.[1]

Computational Chemistry

Density Functional Theory (DFT) calculations would be a powerful tool to model the electronic structure and properties of this 17-electron complex.

  • Methodology: A suitable functional (e.g., B3LYP, M06) and basis set (e.g., def2-TZVP) would be used. An unrestricted formalism would be necessary to account for the open-shell nature of the complex.

  • Calculations:

    • Geometry optimization to predict bond lengths and angles.

    • Frequency calculations to confirm the optimized structure as a minimum on the potential energy surface and to predict IR spectra.

    • Molecular orbital analysis to visualize the HOMO, LUMO, and SOMO, and to determine their compositions.

    • Calculation of properties such as spin density distribution and theoretical EPR parameters.

Conclusion

The electronic structure of (η⁴-1,3-cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron is predicted to be that of a 17-electron, paramagnetic complex with a doublet ground state. The singly occupied molecular orbital is expected to be an anti-bonding orbital with significant iron d-orbital character. While direct experimental data remains elusive, a robust theoretical understanding can be constructed through comparative analysis with well-known organoiron complexes and modern computational methods. The synthesis and characterization of this intriguing molecule would provide valuable insights into the bonding and reactivity of open-shell organometallic species, with potential implications for catalysis and materials science. Further experimental and computational investigation into this and related 17- and 19-electron systems is highly encouraged.

References

In-Depth Technical Guide on the Spectroscopic Data of Cyclopentadienyl Iron(II) Dicarbonyl Dimer (CAS Number: 12154-95-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentadienyl iron(II) dicarbonyl dimer, with CAS number 12154-95-9, is an organometallic compound with the formula [(η⁵-C₅H₅)Fe(CO)₂]₂. Often abbreviated as [CpFe(CO)₂]₂ or Fp₂, this dark reddish-purple crystalline solid is a cornerstone reagent in organometallic synthesis.[1] Its utility stems from its role as a stable precursor to the highly reactive Fp⁻ anion and Fp radical. A key feature of this compound is its complex structural dynamic in solution, which profoundly influences its spectroscopic signature. This guide provides a comprehensive overview of the available spectroscopic data for [CpFe(CO)₂]₂, complete with detailed experimental protocols and visual workflows to aid in its characterization and application.

Structural Dynamics in Solution: The Isomeric Equilibrium

In solution, [CpFe(CO)₂]₂ is not a single static structure but exists as a dynamic equilibrium between three isomers: cis, trans, and an unbridged 'open' form.[1] The cis and trans isomers both feature two terminal and two bridging carbonyl (μ-CO) ligands, differing only in the relative orientation of the cyclopentadienyl (Cp) rings. These bridged isomers interconvert via the minor, unbridged species, which is held together by an iron-iron bond.[1] This rapid interconversion at room temperature, a phenomenon known as fluxionality, is critical for interpreting the compound's spectroscopic data, particularly its NMR spectra.

isomers cis cis-Isomer (Bridged) open open-Isomer (Unbridged) cis->open trans trans-Isomer (Bridged) trans->cis Twisting motion (alternative pathway) open->trans

Caption: Isomeric equilibrium of [CpFe(CO)₂]₂ in solution.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for characterizing [CpFe(CO)₂]₂ because the carbonyl stretching frequencies (ν(CO)) are sensitive to the bonding environment (terminal vs. bridging) and are not averaged out by the fluxional process on the IR timescale.[1] The spectra typically show strong absorptions in two distinct regions: ~1980 cm⁻¹ for terminal CO ligands and ~1780 cm⁻¹ for bridging CO ligands.[1][2]

Quantitative IR Data

Detailed studies have resolved the specific ν(CO) bands for the cis and trans isomers in different solvents. The fitting parameters for the Fourier-transform infrared (FTIR) spectra are summarized below.

Table 1: FTIR Data for [CpFe(CO)₂]₂ Isomers in Solution [3]

SolventIsomerMode AssignmentPeak Position (cm⁻¹)Peak Width (cm⁻¹)
CCl₄ cisSymmetric Stretch (ss)2004.37.6
cisAsymmetric Stretch (as)1963.26.5
transAsymmetric Stretch (as)1958.811.7
CH₂Cl₂ cisSymmetric Stretch (ss)1996.914.9
cisAsymmetric Stretch (as)1956.215.6
transAsymmetric Stretch (as)1954.617.5
Experimental Protocol: 1D IR Spectroscopy

A typical experimental protocol for obtaining the 1D IR spectrum is as follows:

  • Sample Preparation: The [CpFe(CO)₂]₂ solid is dissolved in an appropriate IR-transparent solvent (e.g., CCl₄ or CH₂Cl₂) to a concentration of approximately 30 mM.[3] All manipulations should be performed under an inert atmosphere (e.g., nitrogen) due to the air-sensitivity of the compound.

  • Spectrometer: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Measurement: The solution is placed in a liquid sample cell with a defined path length (e.g., 0.05 mm CaF₂ cell).[4]

  • Data Acquisition: Spectra are collected over a range of 1000–4000 cm⁻¹ with a resolution of 1 cm⁻¹. Multiple scans (e.g., 16) are co-added to improve the signal-to-noise ratio.[4]

  • Data Analysis: The resulting spectrum is baseline-corrected. For quantitative analysis, the overlapping peaks corresponding to the different isomers and vibrational modes are deconvoluted using fitting functions (e.g., Voigt functions).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insight into the averaged structure of [CpFe(CO)₂]₂ in solution due to its fluxional nature.

¹H NMR Spectrum

At room temperature (25 °C), the rapid interconversion of the cis, trans, and open isomers is faster than the NMR timescale. Consequently, the proton NMR spectrum displays a single, sharp, averaged signal for the ten protons of the two cyclopentadienyl rings.[1]

¹³C NMR Spectrum

Similarly, the ¹³C NMR spectrum at temperatures above -10 °C shows a single sharp resonance for the four carbonyl carbons.[1] As the temperature is lowered, the rate of exchange slows, and the signals for the bridging and terminal carbonyls begin to broaden and eventually resolve into distinct peaks. This variable-temperature behavior is a classic demonstration of fluxionality in organometallic complexes.[5]

Table 2: Representative NMR Data for [CpFe(CO)₂]₂

NucleusConditionsChemical Shift (δ) ppmDescription
¹H Room Temperature~4.7 (in CDCl₃)Single averaged peak for Cp protons
¹³C > -10 °CNot specifiedSingle averaged peak for CO ligands
¹³C Low TemperatureNot specifiedBroadening and resolution of bridging and terminal CO signals

Note: Specific chemical shift values from variable-temperature studies are highly dependent on solvent and temperature and are best referenced from primary literature for specific conditions.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A sample of [CpFe(CO)₂]₂ (~5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, toluene-d₈) in an NMR tube under an inert atmosphere.

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition: For a standard ¹H spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For variable-temperature ¹³C studies, spectra are recorded at a series of temperatures (e.g., from 25 °C down to -80 °C) to observe the changes in the carbonyl region.[6]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of [CpFe(CO)₂]₂ shows a characteristic pattern of fragmentation, typically involving the sequential loss of carbonyl ligands followed by the cleavage of the iron-iron bond.

Quantitative Mass Spectrum Data

The mass spectrum is available through the NIST WebBook.[7] The major peaks observed are listed below.

Table 3: Electron Ionization Mass Spectrum Data for [CpFe(CO)₂]₂

m/zRelative Intensity (%)Proposed Fragment
354~20[M]⁺ ([C₁₄H₁₀Fe₂O₄]⁺)
298~30[M - 2CO]⁺
242~5[M - 4CO]⁺
186~5[Cp₂Fe]⁺ or [CpFe₂(CO)₂]⁺
121100[CpFe]⁺
66~15[C₅H₆]⁺
56~60[Fe]⁺

Data are approximated from the NIST WebBook graphical representation and should be used for qualitative identification.

Experimental Protocol: Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with an electron ionization source. The solid sample is introduced via a direct insertion probe, heated to induce sublimation, and then ionized in the gas phase by a beam of electrons (typically 70 eV).

Raman Spectroscopy

Synthetic Workflow

The standard laboratory synthesis of [CpFe(CO)₂]₂ involves the reaction of iron pentacarbonyl with dicyclopentadiene.[1][2] This process illustrates a fundamental reaction in organometallic chemistry.

synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_products Products FeCO5 Iron Pentacarbonyl Fe(CO)₅ Reaction Reaction with Fe(CO)₅ (Heat or UV light) FeCO5->Reaction DCPD Dicyclopentadiene Crack Thermal Cracking (Retro-Diels-Alder) DCPD->Crack Heat Crack->Reaction Cyclopentadiene Fp2 [CpFe(CO)₂]₂ (CAS 12154-95-9) Reaction->Fp2 CO Carbon Monoxide (CO) Reaction->CO byproduct

Caption: General synthetic workflow for [CpFe(CO)₂]₂.

Conclusion

The spectroscopic characterization of Cyclopentadienyl iron(II) dicarbonyl dimer (CAS 12154-95-9) is intrinsically linked to its dynamic structure in solution. IR spectroscopy is definitive for identifying the presence of both bridging and terminal carbonyl ligands, characteristic of the dominant cis and trans isomers. In contrast, room-temperature NMR provides an averaged view of the molecule's fluxional nature, with variable-temperature studies required to resolve the individual species. Mass spectrometry confirms the molecular weight and shows a predictable fragmentation pattern involving the loss of CO ligands. This guide consolidates the key spectroscopic data and methodologies, providing a valuable resource for researchers utilizing this versatile organometallic compound.

References

An In-depth Technical Guide to the Molecular Orbital Diagram of Cyclobutadiene Iron Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structure, and bonding of cyclobutadiene iron tricarbonyl, a landmark organometallic compound. The stabilization of the highly reactive cyclobutadiene molecule through complexation to an iron tricarbonyl fragment has been a subject of extensive theoretical and experimental investigation. This document delves into the molecular orbital interactions that underpin the stability of this complex, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.

Synthesis and Structure

Cyclobutadiene iron tricarbonyl, Fe(C₄H₄)(CO)₃, is a pale yellow oil that is soluble in organic solvents.[1] Its synthesis, first reported in 1965 by Pettit, involves the reaction of 3,4-dichlorocyclobutene with diiron nonacarbonyl.[1] This reaction serves as a classic example of the stabilization of an anti-aromatic ligand through coordination to a transition metal.

The structure of cyclobutadiene iron tricarbonyl has been determined by gas-phase electron diffraction and X-ray crystallography.[2] The complex adopts a "piano stool" geometry, with the Fe(CO)₃ fragment situated below the cyclobutadiene ring.[1] The cyclobutadiene ligand is essentially square planar, with C-C bond distances of approximately 1.426 Å.[1] This is in stark contrast to free cyclobutadiene, which is a highly unstable species with a rectangular structure.[3]

Tabulated Quantitative Data

The following tables summarize key quantitative data for cyclobutadiene iron tricarbonyl, providing a basis for understanding its structural and spectroscopic properties.

Table 1: Structural Parameters

ParameterValueMethod
C-C bond distance1.426 ÅX-ray Crystallography[1]
C-C bond distances1.420(3) Å and 1.430(3) ÅX-ray Crystallography (-45 °C)[2]
Fe-C (ring) distance~2.05 Å-
Fe-C (carbonyl) distance~1.78 Å-
C-O distance~1.14 Å-

Table 2: Spectroscopic Data

TechniqueParameterValue
¹H NMRChemical Shift (δ)3.91 ppm[2]
¹³C NMRChemical Shift (δ, ring C)64.12 ppm[4]
¹³C NMRChemical Shift (δ, CO)214.9 ppm[4]
Infrared Spectroscopyν(CO)2055 cm⁻¹[2]
Infrared Spectroscopyν(CO)1985 cm⁻¹[2]

Experimental Protocol: Synthesis of Cyclobutadiene Iron Tricarbonyl

The following protocol is a generalized procedure based on the original synthesis by Pettit and Henery.[5]

Materials:

  • cis-3,4-Dichlorocyclobutene

  • Diiron nonacarbonyl [Fe₂(CO)₉]

  • Anhydrous benzene (Caution: Benzene is a carcinogen)

  • Nitrogen gas

Procedure:

  • To a flask equipped with a stirrer and a reflux condenser, add 20 g (0.16 mole) of cis-3,4-dichlorocyclobutene and 125 ml of anhydrous benzene.

  • Flush the apparatus with nitrogen gas.

  • Add 25 g of diiron nonacarbonyl to the mixture and stop the nitrogen flow.

  • Heat the mixture to 50-55 °C with stirring.

  • After the initial rapid evolution of carbon monoxide subsides (approximately 15 minutes), add an additional 8 g of diiron nonacarbonyl.

  • Continue adding 8 g portions of diiron nonacarbonyl at intervals, governed by the rate of carbon monoxide evolution, until no more gas is liberated. Approximately 140 g of diiron nonacarbonyl is required in total.

  • After the final addition, stir the reaction mixture at 50 °C for an additional hour.

  • Filter the reaction mixture and wash the residue with benzene.

  • The residual liquid is then transferred to a flask for fractional distillation under reduced pressure.

  • Benzene and iron pentacarbonyl are removed first.

  • The pressure is then further reduced, and cyclobutadiene iron tricarbonyl is collected as a pale yellow oil at a boiling point of 47 °C (3 mm Hg).

Molecular Orbital Diagram and Bonding

The stability of cyclobutadiene iron tricarbonyl arises from the favorable interaction between the molecular orbitals of the cyclobutadiene fragment and the Fe(CO)₃ fragment. The bonding can be understood by considering the interaction of the frontier orbitals of both fragments.

Free cyclobutadiene, a 4π electron system, is anti-aromatic and highly reactive.[6][7] Its π molecular orbitals consist of one bonding (π₁), two degenerate non-bonding (π₂ and π₃), and one anti-bonding (π₄) orbital.[6] In its triplet ground state, the two non-bonding orbitals are each occupied by a single electron.[8]

The Fe(CO)₃ fragment possesses a set of frontier orbitals with suitable symmetry to interact with the π orbitals of cyclobutadiene. The key interactions are:

  • Donation from cyclobutadiene to iron: The filled π₁ orbital of cyclobutadiene donates electron density to an empty metal d-orbital of appropriate symmetry.

  • Back-donation from iron to cyclobutadiene: The filled metal d-orbitals (primarily dₓz and dᵧz) donate electron density into the empty anti-bonding π* orbitals of the cyclobutadiene ligand.[8] This back-bonding is crucial for the stability of the complex and results in a net negative charge on the cyclobutadiene ligand.[2][8]

  • Interaction with the non-bonding orbitals: The singly occupied non-bonding orbitals of triplet cyclobutadiene can interact with singly occupied metal orbitals to form covalent bonds.[2]

These interactions lead to a significant stabilization of the cyclobutadiene ligand, effectively removing its anti-aromatic character and imparting it with aromatic-like reactivity.[1][3]

Figure 1: A simplified molecular orbital diagram of cyclobutadiene iron tricarbonyl.

Experimental and Synthetic Workflow

The synthesis and subsequent reactions of cyclobutadiene iron tricarbonyl follow a general workflow that highlights its utility as a stable source of the cyclobutadiene ligand.

Workflow start cis-3,4-Dichlorocyclobutene + Diiron Nonacarbonyl reaction Reaction in Benzene (50-55°C) start->reaction 1 product Cyclobutadiene Iron Tricarbonyl reaction->product 2 oxidation Oxidative Decomplexation (e.g., Ceric Ammonium Nitrate) product->oxidation 3a substitution Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Acylation) product->substitution 3b free_cbd Free Cyclobutadiene (transient) oxidation->free_cbd trapping Trapping with Dienophile (e.g., Quinone) free_cbd->trapping adduct Diels-Alder Adduct trapping->adduct functionalized_complex Functionalized Complex substitution->functionalized_complex

Figure 2: General workflow for the synthesis and reactivity of cyclobutadiene iron tricarbonyl.

This workflow illustrates the two primary pathways for the application of cyclobutadiene iron tricarbonyl in synthesis. The first involves the liberation of cyclobutadiene for subsequent trapping in reactions like the Diels-Alder cycloaddition.[1] The second pathway utilizes the aromatic-like character of the complexed cyclobutadiene ring, allowing for electrophilic substitution reactions to introduce various functional groups.[1][3] This dual reactivity makes cyclobutadiene iron tricarbonyl a versatile tool in organic and organometallic synthesis.

References

A Historical Synthesis of Iron-Cyclobutadiene Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stabilization of the fleeting and anti-aromatic cyclobutadiene molecule through coordination to a transition metal represents a landmark achievement in organometallic chemistry. This technical guide provides an in-depth historical overview of the synthesis of iron-cyclobutadiene complexes, with a focus on the seminal work that opened the door to the rich chemistry of this fascinating class of compounds.

Theoretical Prediction and the Dawn of a New Field

The story of stable cyclobutadiene complexes begins not in the laboratory, but in the realm of theoretical chemistry. In 1956, H.C. Longuet-Higgins and L.E. Orgel published a groundbreaking paper hypothesizing that transition metal complexes of cyclobutadiene could be stable.[1][2][3] They proposed that the degenerate non-bonding orbitals of cyclobutadiene possessed the correct symmetry to interact with the d-orbitals of a transition metal, thereby stabilizing the highly reactive four-membered ring.[1] This theoretical prediction provided the crucial intellectual framework that spurred experimental chemists to pursue the synthesis of these novel organometallic compounds.

The First Synthesis: Pettit's Breakthrough

It was not until 1965 that the theoretical predictions were realized experimentally by Rowland Pettit and his research group.[1][2][4][5] They successfully synthesized the first unsubstituted cyclobutadieneiron tricarbonyl complex, (C₄H₄)Fe(CO)₃, a stable, pale yellow oil.[2][5][6] This seminal achievement marked the beginning of the extensive exploration of cyclobutadiene chemistry.

The original synthesis, which remains a cornerstone of organometallic preparations, involves the reaction of cis-3,4-dichlorocyclobutene with diiron nonacarbonyl (Fe₂(CO)₉).[2][6] The iron carbonyl serves as both a dehalogenating agent and a source of the Fe(CO)₃ moiety that complexes and stabilizes the in situ generated cyclobutadiene.

Experimental Protocol: Pettit's Synthesis of (C₄H₄)Fe(CO)₃

A detailed experimental procedure for the synthesis of cyclobutadieneiron tricarbonyl is provided below, based on the method developed by Pettit and co-workers.[4][6]

Materials:

  • cis-3,4-Dichlorocyclobutene

  • Diiron nonacarbonyl (Fe₂(CO)₉)

  • Anhydrous benzene

  • Nitrogen gas

Apparatus:

  • A three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.

  • Oil bath

  • Fractional distillation apparatus

Procedure:

  • In a well-ventilated fume hood, a 500-mL, three-necked flask is fitted with a mechanical stirrer and a condenser. A T-piece is connected to the top of the condenser, with one arm attached to a nitrogen supply and the other to a gas bubbler.

  • The flask is charged with 20 g (0.16 mole) of cis-3,4-dichlorocyclobutene and 125 mL of anhydrous benzene. The apparatus is then thoroughly flushed with nitrogen.

  • 25 g of diiron nonacarbonyl is added to the stirred solution. The reaction mixture is heated to 50-55 °C in an oil bath.

  • A rapid evolution of carbon monoxide will be observed initially. After approximately 15 minutes, as the rate of gas evolution subsides, an additional 8 g of diiron nonacarbonyl is added. Further 8 g portions are added at intervals of about 15 minutes, governed by the rate of carbon monoxide evolution.

  • The addition of diiron nonacarbonyl is continued until no more carbon monoxide is evolved. The total amount of Fe₂(CO)₉ required is approximately 140 g, and the total reaction time is about 6 hours.

  • After the addition is complete, the reaction mixture is stirred at 50 °C for an additional hour.

  • The mixture is then filtered to remove the insoluble brown residue. Caution: This residue can be pyrophoric upon drying and should be immediately wetted with water before disposal.[6]

  • The filtrate is transferred to a flask equipped for fractional distillation. Benzene and excess iron pentacarbonyl are removed under reduced pressure.

  • The pressure is further reduced, and cyclobutadieneiron tricarbonyl is collected as a pale yellow oil at a boiling point of 47 °C (3 mm Hg).[6]

Quantitative Data
ParameterValueReference
Yield45-46%[6]
Boiling Point47 °C at 3 mmHg[6]
AppearancePale yellow oil[2][6]
¹H NMR (CDCl₃)δ 3.91 (s, 4H)
¹³C NMR (CDCl₃)δ 63.5 (C₄H₄), 211.5 (CO)
IR (neat)ν(CO) 2050, 1970 cm⁻¹
C-C Bond Length1.426 Å[2]

Alternative Synthetic Routes

While Pettit's method is the most common, other synthetic pathways to cyclobutadieneiron tricarbonyl have been developed.

Synthesis from Cyclooctatetraene

An alternative, albeit more lengthy, synthesis starts from the readily available cyclooctatetraene.[4][7] This multi-step process involves the chlorination of cyclooctatetraene, followed by a Diels-Alder reaction with dimethyl acetylenedicarboxylate, and a subsequent retro-Diels-Alder reaction to yield cis-3,4-dichlorocyclobutene, which can then be converted to the iron complex as described above.[4]

G COT Cyclooctatetraene DBC cis-Dichlorobicyclo[4.2.0]octadiene COT->DBC Cl2 DA_adduct Diels-Alder Adduct DBC->DA_adduct DMAD Dichlorocyclobutene cis-3,4-Dichlorocyclobutene DA_adduct->Dichlorocyclobutene Pyrolysis FeCBD (C4H4)Fe(CO)3 Dichlorocyclobutene->FeCBD Fe2(CO)9

Synthesis of (C₄H₄)Fe(CO)₃ from Cyclooctatetraene.
Synthesis from Photo-α-pyrone

Another reported method involves the irradiation of α-pyrone followed by treatment with diiron nonacarbonyl.[3][6] However, this method is generally less convenient and provides lower yields of the desired product compared to Pettit's original procedure.[3]

The "Aromatic" Character and Reactivity

A significant aspect of cyclobutadieneiron tricarbonyl is its unexpected "aromatic" character.[1][3][4] The complex undergoes a variety of electrophilic substitution reactions, similar to ferrocene and benzene, which highlights the stabilization of the cyclobutadiene ligand by the iron tricarbonyl moiety.[1][3]

Key electrophilic substitution reactions include:

  • Friedel-Crafts Acylation: Reaction with acetyl chloride and aluminum chloride yields the acetylated complex.[2][4]

  • Vilsmeier-Haack Reaction: Treatment with N-methylformanilide and phosphorus oxychloride results in formylation of the cyclobutadiene ring.[2][4]

  • Mannich Reaction: The complex can be functionalized with aminomethyl groups.[2][4]

  • Chloromethylation: Reaction with formaldehyde and hydrochloric acid introduces a chloromethyl group.[2][4]

G FeCBD (C4H4)Fe(CO)3 Acyl Acyl Derivative FeCBD->Acyl Acetyl Chloride, AlCl3 Formyl Formyl Derivative FeCBD->Formyl N-methylformanilide, POCl3 Chloromethyl Chloromethyl Derivative FeCBD->Chloromethyl Formaldehyde, HCl Amine Amine Derivative FeCBD->Amine Mannich Conditions

Electrophilic Substitution Reactions of (C₄H₄)Fe(CO)₃.

Liberation of Cyclobutadiene and its Applications in Synthesis

A crucial aspect of the chemistry of cyclobutadieneiron tricarbonyl is the ability to liberate the highly reactive cyclobutadiene ligand through oxidative decomplexation.[1] Treatment of the complex with oxidizing agents such as ceric ammonium nitrate (CAN) releases free cyclobutadiene, which can be trapped in situ by various dienophiles in cycloaddition reactions.[1][2] This has proven to be a valuable tool in organic synthesis for the construction of complex polycyclic systems.[1][8]

Conclusion

The historical synthesis of iron-cyclobutadiene complexes, from its theoretical underpinnings to the practical and robust synthetic methods developed by Pettit, represents a triumph of modern chemistry. The stabilization of an anti-aromatic molecule opened up a new field of organometallic chemistry and provided synthetic chemists with a powerful tool for the construction of complex molecular architectures. The continued exploration of the reactivity of these complexes promises to yield further innovations in both fundamental and applied chemistry.

References

Stability and Decomposition of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The organometallic compound (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron, hereafter referred to as CpFe(C₄H₄), represents a fascinating yet sparsely documented area of transition metal chemistry. While its structural analogues and isoelectronic counterparts have been the subject of considerable study, detailed experimental data on the stability and decomposition of CpFe(C₄H₄) remains elusive in publicly accessible literature. This guide synthesizes the available information on related compounds to infer the probable characteristics of CpFe(C₄H₄) and outlines the necessary experimental and computational approaches to rigorously define its stability profile.

Introduction to Metal-Stabilized Cyclobutadiene Complexes

The coordination of the highly reactive and antiaromatic cyclobutadiene ligand to a transition metal center is a well-established strategy for its stabilization. The bonding, typically described by the Dewar-Chatt-Duncanson model, involves σ-donation from the filled π-orbitals of cyclobutadiene to empty d-orbitals of the metal, and π-back-donation from filled metal d-orbitals to the empty π*-orbitals of the ligand. This synergistic interaction significantly alters the electronic structure of the cyclobutadiene moiety, imparting aromatic-like stability to the complex.

The stability of these complexes is influenced by several factors, including the nature of the metal, its oxidation state, and the ancillary ligands present. For instance, the isoelectronic cobalt(I) analogue, (η⁴-cyclobutadiene)(η⁵-cyclopentadienyl)cobalt(I), is a well-characterized and relatively stable compound, often synthesized from the reaction of cobaltocene with diphenylacetylene. While analogies can be drawn, direct extrapolation of stability data to the iron(II) complex must be approached with caution due to differences in the electronic properties of the metal centers.

Postulated Stability and Decomposition Profile

In the absence of direct experimental data for CpFe(C₄H₄), its stability can be qualitatively inferred from related structures. The more extensively studied (η⁴-cyclobutadiene)iron tricarbonyl, (C₄H₄)Fe(CO)₃, is known to be a relatively stable, sublimable solid. However, it is also recognized as being photolabile. It is reasonable to hypothesize that CpFe(C₄H₄) will exhibit comparable or slightly different stability, with the cyclopentadienyl ligand potentially influencing the electronic environment and steric accessibility of the iron center differently than three carbonyl ligands.

Thermal Decomposition

Thermal decomposition of organometallic complexes often proceeds via ligand dissociation or rearrangement pathways. For CpFe(C₄H₄), potential thermal decomposition routes could involve:

  • Ligand Dissociation: Cleavage of the iron-cyclobutadiene or iron-cyclopentadienyl bonds. The relative strengths of these bonds will dictate the primary dissociation pathway.

  • Ligand-to-Ligand Transfer: Hydrogen transfer or other rearrangements between the cyclobutadiene and cyclopentadienyl rings.

  • Oligomerization/Polymerization: Reactions of the dissociated, highly reactive cyclobutadiene fragment.

A proposed logical workflow for investigating the thermal decomposition is presented below.

Thermal_Decomposition_Workflow cluster_synthesis Synthesis and Characterization cluster_thermal Thermal Analysis cluster_mechanistic Mechanistic Studies Synthesis Synthesis of CpFe(C4H4) Purification Purification Synthesis->Purification Characterization Spectroscopic Characterization (NMR, IR, MS, X-ray) Purification->Characterization TGA_DSC Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) Characterization->TGA_DSC Decomp_Temp Determine Decomposition Temperature TGA_DSC->Decomp_Temp Pyrolysis_GCMS Pyrolysis-Gas Chromatography- Mass Spectrometry (Py-GC/MS) Decomp_Temp->Pyrolysis_GCMS Trapping In-situ Trapping Experiments Decomp_Temp->Trapping Computational DFT Calculations (Bond Dissociation Energies) Decomp_Temp->Computational Identify_Products Identify Decomposition Products Pyrolysis_GCMS->Identify_Products Trapping->Identify_Products Propose_Pathway Propose Decomposition Pathway Computational->Propose_Pathway Identify_Products->Propose_Pathway

Caption: Proposed workflow for investigating the thermal stability of CpFe(C₄H₄).
Photochemical Decomposition

Organometallic compounds are often sensitive to light. Photolysis of (cyclobutadiene)iron tricarbonyl has been shown to liberate free cyclobutadiene, which can then be trapped or dimerize. A similar photochemical pathway is anticipated for CpFe(C₄H₄), where UV irradiation could lead to the cleavage of the Fe-(C₄H₄) bond. The quantum yield and the nature of the photoproducts would need to be determined experimentally.

A potential photochemical decomposition pathway is illustrated below.

Photochemical_Decomposition CpFeC4H4 (η⁵-Cp)Fe(η⁴-C₄H₄) ExcitedState [(η⁵-Cp)Fe(η⁴-C₄H₄)]* CpFeC4H4->ExcitedState FeCp_radical [Fe(η⁵-Cp)]• ExcitedState->FeCp_radical C4H4 Cyclobutadiene (reactive) ExcitedState->C4H4 Dimer Cyclobutadiene Dimer C4H4->Dimer Dimerization Trapped_Product Trapped Adduct C4H4->Trapped_Product Trapping_Agent Trapping Agent Trapping_Agent->Trapped_Product

Caption: Postulated photochemical decomposition pathway for CpFe(C₄H₄).

Recommended Experimental Protocols

To generate the missing data for CpFe(C₄H₄), a series of well-defined experiments are necessary.

Synthesis and Characterization

A potential synthetic route to CpFe(C₄H₄) could involve the reaction of a suitable cyclopentadienyliron precursor, such as sodium cyclopentadienyliron dicarbonyl, with a 3,4-dihalocyclobutene, followed by a decarbonylation step.

Protocol:

  • Preparation of Sodium Cyclopentadienyliron Dicarbonyl (FpNa): React dicyclopentadienyliron tetracarbonyl with sodium amalgam in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Reaction with 3,4-Dichlorocyclobutene: Add a solution of 3,4-dichlorocyclobutene in anhydrous THF dropwise to the FpNa solution at low temperature (e.g., -78 °C).

  • Isolation of Intermediate: After reaction completion, the solvent is removed, and the intermediate product is extracted.

  • Photochemical or Thermal Decarbonylation: The isolated intermediate is dissolved in a suitable solvent and subjected to UV irradiation or gentle heating to induce the loss of CO ligands and promote the formation of the CpFe(C₄H₄) sandwich complex.

  • Purification: The final product would require purification, likely by column chromatography on alumina or silica gel under an inert atmosphere, followed by crystallization.

  • Characterization: Full characterization using ¹H and ¹³C NMR spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction is essential to confirm the structure and purity.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

  • Objective: To determine the onset of decomposition, melting point (if any), and to identify mass loss events corresponding to ligand dissociation.

  • Methodology: A small, accurately weighed sample of pure CpFe(C₄H₄) is heated in a TGA/DSC instrument under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min). The mass loss and heat flow are recorded as a function of temperature.

Identification of Decomposition Products

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS):

  • Objective: To identify the volatile products of thermal decomposition.

  • Methodology: A sample of CpFe(C₄H₄) is rapidly heated to its decomposition temperature in a pyrolysis unit connected to a GC/MS system. The evolved gases are separated by the GC column and identified by their mass spectra.

In-situ Trapping Experiments:

  • Objective: To trap and identify reactive intermediates, such as free cyclobutadiene.

  • Methodology: The thermal or photochemical decomposition is carried out in the presence of a known trapping agent, such as a reactive dienophile (e.g., dimethyl acetylenedicarboxylate). The resulting adducts are then isolated and characterized, providing evidence for the transient existence of the trapped species.

Computational Modeling

In conjunction with experimental work, computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the stability and decomposition of CpFe(C₄H₄).

Proposed Calculations:

  • Geometry Optimization: To obtain the ground-state structure and vibrational frequencies.

  • Bond Dissociation Energy (BDE) Calculations: To predict the relative strengths of the Fe-Cp and Fe-(C₄H₄) bonds, and thus the most likely initial step in thermal decomposition.

  • Transition State Searching: To map out the potential energy surface for various decomposition pathways and to calculate activation energies.

The logical relationship between experimental and computational approaches is depicted below.

Integrated_Approach cluster_exp Experimental Investigation cluster_comp Computational Modeling cluster_understanding Comprehensive Understanding Exp_Data Experimental Data (Decomposition T, Products) Mechanism Validated Decomposition Mechanism Exp_Data->Mechanism Provides evidence for Comp_Model DFT Calculations (BDEs, Reaction Pathways) Comp_Model->Mechanism Provides theoretical basis for Mechanism->Exp_Data Explains observations Mechanism->Comp_Model Guides further calculations

Caption: Integrated experimental and computational approach to studying decomposition.

Quantitative Data Summary (Hypothetical)

As no experimental data is currently available, the following table is presented as a template for the types of quantitative data that should be collected to accurately describe the stability of CpFe(C₄H₄).

ParameterMethodExpected Value/RangeNotes
Decomposition Onset Temperature (°C)TGA150 - 250Highly dependent on heating rate and atmosphere.
Mass Loss (%)TGATo be determinedWill correspond to the loss of C₄H₄ or C₅H₅ ligands.
Enthalpy of Decomposition (kJ/mol)DSCTo be determinedIndicates whether the decomposition is exothermic or endothermic.
Fe-C₄H₄ Bond Dissociation Energy (kJ/mol)DFT Calculation250 - 350Comparison with Fe-C₅H₅ BDE is crucial.
Fe-C₅H₅ Bond Dissociation Energy (kJ/mol)DFT Calculation300 - 400Expected to be stronger than the Fe-C₄H₄ bond.
Photochemical Quantum YieldActinometryTo be determinedWavelength-dependent.

Conclusion

The stability and decomposition of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron is a significant gap in the knowledge of organoiron chemistry. While qualitative predictions can be made based on related compounds, a thorough understanding requires a dedicated experimental and computational investigation. The protocols and frameworks outlined in this guide provide a clear roadmap for researchers to systematically explore the thermal and photochemical lability of this intriguing molecule, thereby contributing valuable data to the fields of organometallic chemistry, catalysis, and materials science. The potential applications of this and related compounds in areas such as drug delivery and materials synthesis underscore the importance of establishing a comprehensive understanding of their fundamental properties.

discovery of cyclopentadienyl iron compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery of Cyclopentadienyl Iron Compounds

The field of organometallic chemistry, which bridges organic and inorganic chemistry, was irrevocably transformed by the discovery of the first cyclopentadienyl iron compound, ferrocene, in 1951.[1][2] Prior to this, while some organometallic compounds were known, the discovery of ferrocene, with its unusual "sandwich" structure and remarkable stability, sparked a wave of research that rapidly expanded the discipline.[1][3] This guide provides a detailed technical overview of the seminal discovery, the initial experimental protocols, the quantitative properties of the compound, and the logical progression of its structural elucidation for researchers, scientists, and drug development professionals.

The Serendipitous Discovery of Ferrocene

In 1951, T.J. Kealy and P.L. Pauson at Duquesne University were attempting to synthesize fulvalene, a hydrocarbon, through the oxidative coupling of the cyclopentadienyl Grignard reagent with ferric chloride.[3][4][5] Instead of the anticipated fulvalene, they isolated a remarkably stable, light orange crystalline powder.[3] This unexpected product was di-π-cyclopentadienyliron, now universally known as ferrocene.[6] Concurrently, and independently, S.A. Miller, J.A. Tebboth, and J.F. Tremaine of the British Oxygen Company reported the synthesis of the same compound by reacting cyclopentadiene gas directly with iron at elevated temperatures.[3][5][7] The discovery, particularly the compound's unexpected stability, puzzled chemists and laid the groundwork for a new chapter in chemical bonding theory.[3]

Initial Synthesis and Characterization

Ferrocene, with the chemical formula Fe(C₅H₅)₂, was the first of this new class of organo-iron compounds to be synthesized and characterized.[3] Its properties were unlike any previously known organometallic compound.

Quantitative Data: Physicochemical Properties of Ferrocene

The fundamental properties of ferrocene were quickly established and are summarized below.

PropertyValue
Chemical Formula C₁₀H₁₀Fe
Molar Mass 186.04 g/mol [3][8]
Appearance Orange crystalline solid or orange-yellow powder[3][9]
Odor Camphor-like[9][10][11]
Melting Point 172.5 - 174 °C[3][8][10]
Boiling Point 249 °C[10][11]
Solubility Insoluble in water; Soluble in most organic solvents like benzene, ether, DMSO, and acetone.[3][10][11]
Thermal Stability Stable up to 400 °C without decomposition.[3][10][11]
Vapor Pressure Readily sublimes, especially above 100 °C.[3][9][10]
Structure Point Group D5d (staggered conformation in solid phase), D5h (eclipsed conformation in gas phase)[10][11]
Iron Oxidation State +2[12]
Experimental Protocol: The Kealy and Pauson Synthesis

The initial synthesis, while not high-yielding, was the first to produce ferrocene. The procedure is based on their 1951 publication.[4]

Objective: To synthesize fulvalene via oxidative coupling, which unexpectedly yielded ferrocene.

Reactants:

  • Cyclopentadienyl magnesium bromide (C₅H₅MgBr), prepared from cyclopentadiene and ethyl magnesium bromide in diethyl ether.

  • Anhydrous Iron(III) chloride (FeCl₃).

  • Solvent: Anhydrous diethyl ether.

Procedure:

  • The Grignard reagent, cyclopentadienyl magnesium bromide, is prepared in situ in a flask containing anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen).

  • A solution of anhydrous ferric chloride in diethyl ether is added dropwise to the stirred Grignard reagent solution.

  • A redox reaction occurs, where Fe(III) is reduced to Fe(II).

  • The reaction mixture is stirred for a period, after which the reaction is quenched, typically with an aqueous solution.

  • The organic layer is separated, washed, and the solvent is removed.

  • The resulting solid residue is purified. Kealy and Pauson obtained a light orange powder of "remarkable stability".[3]

The intended reaction was the oxidative dimerization of the cyclopentadienyl radical to form fulvalene. Instead, the cyclopentadienyl anions coordinated with the newly formed Fe(II) ion.

Kealy_Pauson_Synthesis cluster_reactants Reactants cluster_products Products C5H5MgBr Cyclopentadienyl magnesium bromide (3 C₅H₅MgBr) Ferrocene Ferrocene (C₁₀H₁₀Fe) C5H5MgBr->Ferrocene Diethyl Ether Fulvalene Fulvalene (trace) (C₁₀H₈) C5H5MgBr->Fulvalene Byproducts Magnesium Salts (MgCl₂, MgBr₂) C5H5MgBr->Byproducts FeCl3 Iron(III) Chloride (FeCl₃) FeCl3->Ferrocene FeCl3->Fulvalene FeCl3->Byproducts Discovery_Workflow Goal Goal: Synthesize Fulvalene (C₁₀H₈) Method Method: Oxidative coupling of C₅H₅⁻ using FeCl₃ Goal->Method Hypothesis Hypothesis: 2 C₅H₅⁻ + 2 Fe³⁺ → C₁₀H₈ + 2 Fe²⁺ Method->Hypothesis Experiment Experiment: React C₅H₅MgBr with FeCl₃ Hypothesis->Experiment Observation Observation: Formation of a highly stable, orange crystalline solid Experiment->Observation Analysis Analysis: Elemental analysis yields C₁₀H₁₀Fe Observation->Analysis Conclusion Unexpected Discovery: A new, stable organo-iron compound is formed Analysis->Conclusion Impact Impact: Opens the new field of metallocene chemistry Conclusion->Impact Structure_Elucidation cluster_timeline Progression of Structural Understanding Initial Initial Hypothesis (1951) Fe(σ-C₅H₅)₂ (Incorrect) Evidence Contradictory Evidence - High thermal stability - Aromatic-like reactivity - Single ¹H NMR signal Initial->Evidence does not explain Proposal Sandwich Structure Proposed (1952) Wilkinson & Fischer Fe(η⁵-C₅H₅)₂ Evidence->Proposal leads to Confirmation Confirmation X-ray Crystallography Spectroscopic Data Proposal->Confirmation validated by Nobel Nobel Prize (1973) Awarded for work on 'sandwich compounds' Confirmation->Nobel recognized by

References

Methodological & Application

Synthesis of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the multi-step synthesis of the organometallic sandwich complex, (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron. The procedure details the preparation of the key precursors, cis-3,4-dichlorocyclobutene and (η⁴-1,3-cyclobutadiene)iron tricarbonyl, followed by the final ligand exchange reaction to yield the target compound. This application note includes detailed experimental protocols, tables of quantitative data for all synthesized compounds, and a visual representation of the overall synthetic workflow.

Introduction

Organometallic compounds, particularly sandwich complexes, are of significant interest in various fields of chemistry, including catalysis, materials science, and medicinal chemistry. (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron is a noteworthy example, combining the antiaromatic cyclobutadiene ligand, stabilized by the iron center, with the aromatic cyclopentadienyl anion. This unique electronic structure imparts interesting reactivity and potential applications. The synthesis presented herein follows a well-established route, commencing with the preparation of cis-3,4-dichlorocyclobutene, followed by the formation of the cyclobutadieneiron tricarbonyl intermediate, and culminating in a ligand exchange to introduce the cyclopentadienyl moiety.

Overall Synthesis Workflow

The synthesis of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron is a three-step process, as illustrated in the workflow diagram below.

SynthesisWorkflow cluster_0 Step 1: Synthesis of cis-3,4-Dichlorocyclobutene cluster_1 Step 2: Synthesis of (η⁴-1,3-Cyclobutadiene)iron Tricarbonyl cluster_2 Step 3: Synthesis of the Final Product A Cyclooctatetraene B cis-3,4-Dichlorocyclobutene A->B 1. Cl₂, CCl₄ 2. Dimethyl acetylenedicarboxylate 3. Pyrolysis C (η⁴-1,3-Cyclobutadiene)iron Tricarbonyl B->C Fe₂(CO)₉, Benzene D (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron C->D 1. Oxidative decomplexation (e.g., Ce(IV)) 2. Reaction with cyclopentadienyl anion source

Caption: Overall synthetic workflow for (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron.

Experimental Protocols

Materials and Methods

All manipulations involving air- or moisture-sensitive reagents were performed under an inert atmosphere of nitrogen or argon using standard Schlenk line techniques. Solvents were dried and distilled according to standard procedures. All reagents were of analytical grade and used as received unless otherwise stated.

Step 1: Synthesis of cis-3,4-Dichlorocyclobutene

This procedure is adapted from the literature and involves three sequential reactions.

  • Chlorination of Cyclooctatetraene: A solution of cyclooctatetraene (1.00 mol) in dry carbon tetrachloride (150 mL) is cooled to between -28°C and -30°C. Dry chlorine gas (1.0 mol) is bubbled through the solution while maintaining the temperature. After the addition is complete, the mixture is warmed to 0°C, and powdered sodium carbonate (50 g) is added to neutralize any HCl formed. The mixture is filtered.

  • Diels-Alder Reaction: The filtrate from the previous step is added to a flask containing dimethyl acetylenedicarboxylate (0.951 mol). The solution is heated at a gentle reflux for 3 hours. The solvent is then removed under reduced pressure to yield the crude Diels-Alder adduct.

  • Pyrolysis (Retro-Diels-Alder Reaction): The crude adduct is slowly added to a hot flask (200°C) under reduced pressure (20 mm). The pyrolysate is collected by distillation. The crude product is then redistilled under reduced pressure (12-15 mm), collecting the fraction boiling below 140°C. A final fractional distillation yields pure cis-3,4-dichlorocyclobutene.

Step 2: Synthesis of (η⁴-1,3-Cyclobutadiene)iron Tricarbonyl

This procedure is based on the reaction of cis-3,4-dichlorocyclobutene with diiron nonacarbonyl.[1]

  • In a well-ventilated fume hood, a 500-mL, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is charged with cis-3,4-dichlorocyclobutene (0.16 mol) and 125 mL of anhydrous benzene. The apparatus is flushed with nitrogen.

  • Diiron nonacarbonyl (25 g) is added, the nitrogen flow is stopped, and the mixture is heated to 50-55°C with stirring.

  • The reaction is monitored by the evolution of carbon monoxide. Additional 8 g portions of diiron nonacarbonyl are added as the CO evolution subsides, until no more gas is evolved (approximately 140 g total). The reaction mixture is stirred for an additional hour at 50°C.

  • The contents of the flask are filtered through Celite, and the residue is washed with pentane until the washings are colorless.

  • The combined filtrates are concentrated under reduced pressure. The residual liquid is distilled under reduced pressure. Benzene and iron pentacarbonyl are removed first, followed by the collection of (η⁴-1,3-cyclobutadiene)iron tricarbonyl as a pale yellow oil.[1]

Step 3: Synthesis of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron

  • (η⁴-1,3-Cyclobutadiene)iron tricarbonyl is treated with an oxidizing agent such as ceric ammonium nitrate to liberate the cyclobutadiene ligand. [2]

  • The liberated cyclobutadiene is then reacted in situ with a cyclopentadienyl anion source, such as sodium cyclopentadienide (NaC₅H₅) or cyclopentadienylthallium(I) (TlC₅H₅), to form the desired sandwich complex.

It is important to note that this final step is a proposed route based on established organometallic reactions. The specific reaction conditions (solvent, temperature, stoichiometry, and workup procedure) would need to be optimized for this particular synthesis.

Data Presentation

The following tables summarize the quantitative data for the synthesized compounds.

Table 1: Physical and Chemical Properties

CompoundFormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)Density (g/mL)Refractive Index (n₂₀/D)
cis-3,4-DichlorocyclobuteneC₄H₄Cl₂122.98Colorless liquid70-71 (at 55 mmHg)1.311.503
(η⁴-1,3-Cyclobutadiene)iron TricarbonylC₇H₄FeO₃191.95Pale yellow oil47 (at 3 mmHg)[3]--
(η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)ironC₉H₉Fe189.02----

Table 2: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
cis-3,4-Dichlorocyclobutene6.28 (m, 2H), 5.15 (m, 2H)--
(η⁴-1,3-Cyclobutadiene)iron Tricarbonyl3.91 (s, 4H)[4]64.12 (CH), 214.9 (CO)2055, 1985 (C≡O)[4]
(η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron---

Note: Spectroscopic data for the final product is not available in the searched literature and would need to be determined upon successful synthesis and purification.

Discussion

The synthesis of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron is a challenging yet rewarding procedure that provides access to a unique organometallic sandwich complex. The initial steps for the preparation of the precursors are well-documented and reproducible. The final ligand exchange step, while mechanistically sound, requires careful execution and optimization due to the reactive nature of the intermediates.

The characterization of the intermediates and the final product should be performed using standard spectroscopic techniques such as NMR and IR spectroscopy, as well as mass spectrometry, to confirm their identity and purity. The quantitative data provided in the tables serves as a benchmark for successful synthesis.

Safety Precautions

  • Cyclooctatetraene and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Chlorine gas is highly toxic and corrosive. All manipulations should be carried out in a fume hood with extreme caution.

  • Diiron nonacarbonyl and other metal carbonyls are toxic and can be pyrophoric. They should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • A thorough risk assessment should be conducted before commencing any of the experimental procedures.

This detailed application note and protocol provide a solid foundation for the successful synthesis of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron. Researchers are encouraged to consult the primary literature for further details and to adapt the procedures as necessary for their specific laboratory conditions.

References

Application Notes: The Versatility of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron, often referred to as (CpFe(C₄H₄)), is a stable organometallic complex that serves as a valuable precursor for the highly reactive and unstable cyclobutadiene ligand. The iron moiety stabilizes the antiaromatic cyclobutadiene, allowing for its controlled release and subsequent participation in various cycloaddition reactions. This unique property makes the complex a powerful tool in organic synthesis, enabling the construction of complex polycyclic and heterocyclic frameworks. These reactions are of significant interest to researchers and drug development professionals for accessing novel molecular architectures.

The primary application of this complex in cycloaddition chemistry involves the in situ generation of free cyclobutadiene through oxidative decomplexation. The liberated cyclobutadiene readily undergoes [4+2] (Diels-Alder) and [2+2] cycloaddition reactions with a wide range of dienophiles and alkenes, respectively. The choice of oxidant is crucial for the efficient release of cyclobutadiene and can influence the overall yield and outcome of the reaction. Common oxidants include ceric ammonium nitrate (CAN), lead tetraacetate, and trimethylamine N-oxide.

Key Applications and Reaction Types

The utility of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron extends to several classes of cycloaddition reactions, providing access to strained ring systems and precursors for further synthetic transformations.

  • Diels-Alder Reactions ([4+2] Cycloadditions): The liberated cyclobutadiene acts as a diene in Diels-Alder reactions, reacting with various dienophiles to form bicyclo[2.2.0]hexene derivatives. These strained products can be further manipulated, for instance, through ring-opening reactions, to yield substituted cyclohexadienes.

  • [2+2] Cycloadditions: Cyclobutadiene can also react as a 2π component in [2+2] cycloadditions with alkenes and alkynes, leading to the formation of bicyclo[2.2.0]hexane and bicyclo[2.2.0]hexadiene skeletons, respectively. These reactions are particularly useful for synthesizing highly strained polycyclic systems.

  • Reactions with Alkynes: The cycloaddition of cyclobutadiene with alkynes can produce Dewar benzene derivatives, which are valuable intermediates in the synthesis of various aromatic compounds.

The general workflow for employing the (CpFe(C₄H₄)) complex in these reactions is outlined below.

G cluster_workflow General Experimental Workflow start Mix (η⁴-Cyclobutadiene)FeCp Complex and Trapping Agent (Dienophile/Alkene) oxidant Prepare Oxidant Solution (e.g., Ceric Ammonium Nitrate in Acetone) addition Slowly Add Oxidant Solution to the Reaction Mixture at Low Temperature (e.g., 0 °C to -78 °C) oxidant->addition Controlled Release of Cyclobutadiene reaction Allow Reaction to Proceed (Typically 1-2 hours) addition->reaction quench Quench the Reaction (e.g., with Sodium Bisulfite Solution) reaction->quench extraction Extract the Organic Products (e.g., with Pentane or Diethyl Ether) quench->extraction purification Purify the Product (e.g., Column Chromatography, Distillation) extraction->purification characterization Characterize the Product (NMR, IR, Mass Spectrometry) purification->characterization

Caption: General workflow for cycloaddition reactions using (CpFe(C₄H₄)).

Quantitative Data Summary

The following table summarizes representative quantitative data from cycloaddition reactions involving in situ generated cyclobutadiene from its iron complex. The yields and product distributions are highly dependent on the nature of the trapping agent and the reaction conditions.

Trapping Agent (Dienophile/Alkene)Reaction TypeOxidantTemperature (°C)Product(s)Yield (%)Reference
Dimethyl acetylenedicarboxylate[4+2] CycloadditionCeric Ammonium Nitrate0Dimethyl 1,4-dihydro-1,4-ethenonaphthalene-2,3-dicarboxylate (from subsequent reaction with benzyne)65
Maleic anhydride[4+2] CycloadditionCeric Ammonium NitrateNot specified3-Cyclobutene-1,2-dicarboxylic anhydride40-50
Benzonitrile[2+2] CycloadditionNot specifiedNot specifiedAzetine derivativeNot specified
Diethyl azodicarboxylate[4+2] CycloadditionCeric Ammonium Nitrate-781,2-Diazabicyclo[2.2.0]hex-5-ene derivative91
Phenyl vinyl sulfoxide[4+2] CycloadditionCeric Ammonium Nitrate-78Bicyclo[2.2.0]hex-5-ene derivative85 (endo:exo = 1:1.7)

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron in cycloaddition reactions.

Protocol 1: General Procedure for the Ceric Ammonium Nitrate (CAN) Mediated Cycloaddition of Cyclobutadiene

This protocol describes a general method for the oxidative liberation of cyclobutadiene from its iron complex and subsequent trapping with a dienophile.

Materials:

  • (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron

  • Dienophile (e.g., diethyl azodicarboxylate)

  • Ceric Ammonium Nitrate (CAN)

  • Acetone (anhydrous)

  • Pentane or Diethyl Ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium bisulfite solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron complex and a 2-3 fold excess of the chosen dienophile in anhydrous acetone.

  • Cool the reaction mixture to the desired temperature (typically between 0 °C and -78 °C) using an appropriate cooling bath (e.g., ice-water or dry ice-acetone).

  • In a separate flask, prepare a solution of ceric ammonium nitrate (2.5-3 equivalents) in acetone.

  • Add the CAN solution dropwise to the stirred reaction mixture over a period of 30-60 minutes. The color of the solution will typically change, indicating the progress of the reaction.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at the same temperature.

  • Quench the reaction by adding saturated sodium bisulfite solution to consume any excess oxidant.

  • Allow the mixture to warm to room temperature and add saturated sodium bicarbonate solution.

  • Extract the aqueous layer multiple times with pentane or diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel or by distillation to obtain the desired cycloaddition product.

G cluster_mechanism Reaction Mechanism Fe_Complex (η⁴-C₄H₄)FeCp Free_CB Free Cyclobutadiene (Highly Reactive) Fe_Complex->Free_CB Oxidative Decomplexation Oxidant Oxidant (e.g., CAN) Oxidant->Fe_Complex Product [4+2] Cycloaddition Product (Bicyclo[2.2.0]hexene derivative) Free_CB->Product Diels-Alder Reaction Dienophile Dienophile (Trapping Agent) Dienophile->Product Diels-Alder Reaction

Caption: Mechanism of cyclobutadiene generation and trapping.

Protocol 2: Synthesis of a 1,2-Diazabicyclo[2.2.0]hex-5-ene Derivative

This protocol is a specific application of the general procedure, using diethyl azodicarboxylate as the dienophile.

Materials:

  • (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron (100 mg, 0.53 mmol)

  • Diethyl azodicarboxylate (DEAD) (276 mg, 1.58 mmol)

  • Ceric Ammonium Nitrate (CAN) (865 mg, 1.58 mmol)

  • Acetone (10 mL)

  • Pentane

Procedure:

  • Dissolve the (CpFe(C₄H₄)) complex and diethyl azodicarboxylate in 10 mL of acetone in a round-bottom flask.

  • Cool the solution to -78 °C using a dry ice-acetone bath.

  • Prepare a solution of CAN in acetone and add it dropwise to the reaction mixture over 30 minutes.

  • Stir the reaction at -78 °C for an additional hour.

  • Quench the reaction with saturated sodium bisulfite solution.

  • Follow the work-up and extraction procedure as described in Protocol 1, using pentane as the extraction solvent.

  • After purification, the desired diethyl 1,2-diazabicyclo[2.2.0]hex-5-ene-2,3-dicarboxylate is obtained.

    • Yield: 91%

Safety and Handling Considerations

  • Organometallic iron complexes should be handled in a well-ventilated fume hood.

  • Ceric ammonium nitrate is a strong oxidizing agent and should be handled with care.

  • Anhydrous solvents are required for optimal reaction efficiency.

  • Low temperatures are often necessary to control the reactivity of the liberated cyclobutadiene and to improve selectivity.

  • Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

These protocols and notes provide a foundational understanding for researchers and professionals in drug development to utilize (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron as a synthetic tool for creating novel and complex molecular structures. The ability to generate a highly reactive intermediate in a controlled manner opens up a wide array of possibilities for synthetic innovation.

Application Note: Chromatographic Purification of (η4-1,3-Cyclobutadiene)(η5-2,4-cyclopentadien-1-yl)iron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a general protocol for the purification of (η4-1,3-Cyclobutadiene)(η5-2,4-cyclopentadien-1-yl)iron, a cyclopentadienyliron complex. Due to the limited availability of a specific, published purification protocol for this compound, the following methodology is based on established chromatographic techniques for analogous organoiron complexes, such as ferrocene derivatives and other cyclopentadienyliron compounds. The primary method described is column chromatography, a widely used technique for the separation of organometallic compounds from reaction mixtures.

Introduction

Organoiron compounds containing cyclopentadienyl (Cp) and cyclobutadiene (Cb) ligands are of significant interest in organometallic chemistry and catalysis. The synthesis of such compounds often results in a mixture of the desired product, unreacted starting materials, and various byproducts. Effective purification is crucial to obtain the compound of interest in high purity for subsequent characterization and application. Column chromatography is a versatile and effective method for the purification of these air-sensitive and often colored compounds. This protocol provides a detailed, step-by-step guide for the chromatographic purification of (η4-1,3-Cyclobutadiene)(η5-2,4-cyclopentadien-1-yl)iron.

Experimental Protocol: Column Chromatography

This protocol assumes the crude product is a solid or has been concentrated to a small volume of solvent. All procedures should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox to prevent decomposition of the air-sensitive organoiron complex.

1. Preparation of the Stationary Phase:

  • Select a suitable stationary phase. Alumina (neutral or deactivated) is often a good starting point for organoiron complexes to avoid decomposition that can occur on more acidic silica gel.

  • Prepare a slurry of the chosen stationary phase in a non-polar solvent (e.g., hexane or pentane). The consistency should be pourable but not too dilute.

2. Packing the Column:

  • Secure a chromatography column of an appropriate size vertically. The column should have a stopcock at the bottom and a frit to support the stationary phase.

  • Add a small layer of sand or a cotton plug at the bottom of the column to prevent the stationary phase from washing out.

  • Fill the column with the initial, non-polar eluent.

  • Carefully and slowly pour the slurry of the stationary phase into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

  • Once the stationary phase has settled, add a thin layer of sand on top to prevent disturbance of the surface during solvent addition.

  • Drain the solvent until the level is just at the top of the sand layer. Do not allow the column to run dry.

3. Sample Loading:

  • Dissolve the crude (η4-1,3-Cyclobutadiene)(η5-2,4-cyclopentadien-1-yl)iron in a minimal amount of a suitable solvent, preferably the initial eluent or a slightly more polar solvent in which the compound is highly soluble (e.g., toluene or dichloromethane).

  • Alternatively, for sparingly soluble compounds, the crude product can be adsorbed onto a small amount of the stationary phase. This is done by dissolving the compound in a suitable solvent, adding a small amount of stationary phase, and then removing the solvent under reduced pressure. The resulting dry powder is then carefully added to the top of the column.

  • Carefully apply the sample solution to the top of the column using a pipette.

  • Allow the sample to adsorb onto the stationary phase by draining the solvent until the liquid level is just at the top of the sand.

4. Elution:

  • Carefully add the eluent to the top of the column, taking care not to disturb the packed surface.

  • Begin the elution process by opening the stopcock. The flow rate should be controlled to allow for proper separation. A typical flow rate is 1-2 drops per second.

  • Start with a non-polar eluent (e.g., hexane or pentane) and gradually increase the polarity of the mobile phase. This can be done by slowly adding a more polar solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) to the eluent reservoir (gradient elution) or by running discrete solvent mixtures of increasing polarity (stepwise elution).

  • The colored bands of the different components of the mixture will start to separate and move down the column.

5. Fraction Collection:

  • Collect the eluent in a series of labeled test tubes or flasks.

  • Monitor the separation visually if the compounds are colored.

  • For colorless compounds, thin-layer chromatography (TLC) can be used to analyze the collected fractions to determine which contain the desired product.

6. Product Isolation:

  • Combine the fractions containing the pure product, as determined by TLC or other analytical methods.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting solid or oil is the purified (η4-1,3-Cyclobutadiene)(η5-2,4-cyclopentadien-1-yl)iron.

  • Further purification, if necessary, can be achieved by recrystallization or sublimation.

Data Presentation

The following table summarizes typical parameters for the chromatographic purification of related cyclopentadienyliron complexes. These values can be used as a starting point for optimizing the purification of (η4-1,3-Cyclobutadiene)(η5-2,4-cyclopentadien-1-yl)iron.

ParameterTypical Value / RangeNotes
Stationary Phase Alumina (neutral, Brockmann III-IV) or Silica GelAlumina is often preferred to minimize decomposition of sensitive compounds. Deactivation with water may be necessary.
Mobile Phase (Eluent) Hexane, Pentane, Diethyl Ether, Dichloromethane, Ethyl AcetateA gradient of increasing polarity is commonly used, starting with a non-polar solvent like hexane and gradually adding a more polar solvent.
Eluent Gradient 100% Hexane -> Hexane/Diethyl Ether (9:1 to 1:1) -> 100% Diethyl EtherThe optimal gradient will depend on the specific impurities present.
Column Dimensions Diameter: 2-5 cm; Length: 30-50 cmDimensions should be chosen based on the amount of crude material to be purified (typically a 1:20 to 1:100 ratio of crude material to stationary phase by weight).
Atmosphere Inert (Nitrogen or Argon)Essential for handling air-sensitive organoiron complexes.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the chromatographic purification process.

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_slurry Prepare Stationary Phase Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Crude Sample prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., TLC) collect->analyze combine Combine Pure Fractions analyze->combine isolate Isolate Product (Solvent Removal) combine->isolate finish Purified Product isolate->finish

Caption: Workflow for the chromatographic purification of (η4-1,3-Cyclobutadiene)(η5-2,4-cyclopentadien-1-yl)iron.

Application Notes & Protocols: NMR Spectroscopy for the Characterization of Iron Cyclopentadienyl Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Iron cyclopentadienyl (Cp) complexes, with the archetypal ferrocene leading the way, are a cornerstone of organometallic chemistry.[1] Their unique structural, electronic, and redox properties have led to their application in catalysis, materials science, and medicinal chemistry.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these complexes in solution. It provides detailed information on the molecular structure, ligand environment, electronic properties, and dynamic behaviors.[4]

This document provides detailed application notes and experimental protocols for characterizing iron cyclopentadienyl complexes using a suite of NMR techniques, from fundamental 1D experiments to more advanced 2D, variable-temperature, and heteronuclear methods. The content is tailored for researchers, scientists, and drug development professionals working with these versatile compounds.

Fundamental NMR Techniques: ¹H and ¹³C NMR

One-dimensional ¹H and ¹³C NMR are the primary techniques for the initial characterization of diamagnetic iron Cp complexes.

  • ¹H NMR Spectroscopy: The protons on an unsubstituted η⁵-cyclopentadienyl ring in diamagnetic complexes, such as ferrocene, are chemically equivalent and typically appear as a sharp singlet.[1] In substituted Cp rings, the proton signals split into distinct multiplets, providing information about the substitution pattern.[1][5] The chemical shifts are sensitive to the electronic environment; for instance, protons in the cationic complex [Fe(η-C₅H₅)(η-C₆H₆)]⁺ are deshielded compared to neutral ferrocene.[1] Metal hydrides, if present, appear at characteristically high-field shifts (0 to -40 ppm) due to shielding by the iron's d-electrons.[4]

  • ¹³C NMR Spectroscopy: The carbon atoms of an unsubstituted η⁵-Cp ring also give a single resonance. For ferrocene, this signal appears around 68 ppm.[6] Substitution on the ring leads to multiple signals, with the carbon atom directly attached to the substituent (ipso-carbon) often showing a significant downfield shift.[6] The ¹J(C-H) coupling constants, obtainable from off-resonance decoupled spectra, can confirm the hybridization of carbon atoms (~125 Hz for sp³, ~160 Hz for sp²).[4]

Typical Chemical Shifts for Ferrocene Derivatives

The following table summarizes typical chemical shift ranges for diamagnetic ferrocene and its derivatives.

NucleusMoietyTypical Chemical Shift (δ) in ppmReferences
¹H Unsubstituted Cp (C₅H₅)4.0 - 4.2[1][7]
Substituted Cp (C₅H₄R)4.0 - 5.0[1][5]
Protons on alkyl substituents1.0 - 2.5[1]
¹³C Unsubstituted Cp (C₅H₅)~68[6]
Substituted Cp (C₅H₄R)65 - 95[2][6]
Ipso-carbon of substituted Cp (C-R)80 - 105[6]

Advanced NMR Techniques

For more complex structures, dynamic systems, or paramagnetic species, advanced NMR techniques are required.

Two-Dimensional (2D) NMR Spectroscopy
  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically within the same ligand. For a substituted Cp ring, COSY can establish the connectivity between adjacent protons, aiding in the assignment of the multiplets.[1]

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons, allowing for unambiguous assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is invaluable for connecting different fragments of a molecule, such as linking a substituent to the specific carbon of the Cp ring to which it is attached.

G

Variable-Temperature (VT) NMR

Many iron cyclopentadienyl complexes exhibit dynamic processes, known as fluxionality, such as ligand exchange or rotation of molecular fragments.[8][9] A classic example is the interconversion of isomers in the cyclopentadienyliron dicarbonyl dimer, [CpFe(CO)₂]₂.[10] VT-NMR is the definitive tool for studying these phenomena.[8]

  • Low Temperature (Slow Exchange): At low temperatures, the dynamic process is slow on the NMR timescale, and separate signals are observed for each distinct chemical environment.

  • Coalescence Temperature: As the temperature increases, the rate of exchange increases, causing the distinct signals to broaden and eventually merge into a single broad peak. The rate of exchange at this temperature can be calculated.

  • High Temperature (Fast Exchange): At high temperatures, the exchange is rapid, and a single, sharp, time-averaged signal is observed.[11]

G title Effect of Temperature on NMR Spectra of a Fluxional System low_T Low Temperature Slow Exchange A B coalescence_T Coalescence Temperature Intermediate Exchange Broad Signal low_T->coalescence_T spec_low spec_low low_T->spec_low high_T High Temperature Fast Exchange Averaged Signal coalescence_T->high_T spec_coal spec_coal coalescence_T->spec_coal spec_high spec_high high_T->spec_high

Heteronuclear NMR Spectroscopy

While ¹H and ¹³C are the most common nuclei, observing others can provide unique insights.

  • ³¹P NMR: For complexes containing phosphine or phosphite ligands, ³¹P NMR is essential. The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment. Furthermore, J(P-H) and J(P-C) coupling constants observed in ¹H and ¹³C spectra can help delineate the structure.[4][12]

  • ⁵⁷Fe NMR: With a very low natural abundance (2.1%) and low gyromagnetic ratio, ⁵⁷Fe is a challenging nucleus to observe. However, it provides direct information about the electronic environment at the iron center.[13] ⁵⁷Fe chemical shifts are extremely sensitive to the nature of the ligands, with substituent effects on the Cp ring influencing the shielding of the iron nucleus.[3][13] For example, electron-acceptor substituents on the Cp ring cause a deshielding (shift to higher frequency) of the iron nucleus.[13]

NMR of Paramagnetic Complexes

Characterizing paramagnetic iron complexes (e.g., high-spin Fe(II) or Fe(III) species) presents unique challenges and opportunities. The unpaired electron(s) cause:

  • Large Hyperfine Shifts: Resonances can be shifted over a very wide range (e.g., +150 to -60 ppm).[14]

  • Line Broadening: Signals are often significantly broader than in diamagnetic compounds due to rapid nuclear relaxation.

Despite these challenges, interpretable spectra can often be obtained.[14] The hyperfine shifts are highly sensitive to the distribution of unpaired electron spin density throughout the molecule. Specialized pulse sequences optimized for rapidly relaxing spins and the use of 2D techniques under these conditions can allow for spectral assignment and provide insight into the magnetic properties of the complex.[14][15]

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh 5-10 mg of the iron cyclopentadienyl complex into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, benzene-d₆, or DMSO-d₆). Ensure the complex is fully dissolved.

    • If quantitative analysis is needed, add a known amount of an internal standard (e.g., tetramethylsilane (TMS) or ferrocene, if not the analyte).

  • Instrument Setup (¹H Acquisition):

    • Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Determine the 90° pulse width.

    • Set the spectral width to cover the expected range (e.g., -5 to 15 ppm for diamagnetic complexes; may need to be much wider for paramagnetic species).

    • Set the relaxation delay (d1) to at least 1-2 seconds (or 5 times the longest T₁ for quantitative measurements).

    • Set the number of scans (e.g., 8-16 for a routine spectrum).

  • Data Acquisition & Processing (¹H):

    • Acquire the Free Induction Decay (FID).

    • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Phase the spectrum manually.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value or TMS to 0 ppm.

    • Integrate the signals.

  • Instrument Setup & Acquisition (¹³C{¹H} Acquisition):

    • Use the same sample. Switch the probe to the ¹³C channel.

    • Use a standard proton-decoupled pulse program.

    • Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 to 1024 or more, depending on concentration) are typically required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Protocol 2: Variable-Temperature (VT) NMR for Fluxional Analysis
  • Sample Preparation: Use a sample prepared as in Protocol 1, ensuring the solvent's temperature range is appropriate (e.g., toluene-d₈ or THF-d₈ for low temperatures).

  • Experiment Execution:

    • Begin by acquiring a standard spectrum at room temperature (e.g., 298 K).

    • Cooling: Gradually decrease the temperature in increments (e.g., 10-20 K). At each temperature step, allow the sample to equilibrate for 5-10 minutes.

    • Acquire a spectrum at each temperature, ensuring shims are re-optimized as needed.

    • Continue cooling until the "slow exchange" limit is reached (i.e., sharp, distinct signals for the interconverting species are observed) or the solvent freezes.

    • Heating: If necessary, gradually heat the sample from room temperature in increments, following the same equilibration and acquisition steps, to observe coalescence and the "fast exchange" limit.

    • Note: Be cautious not to exceed the thermal stability limit of the complex.[8]

  • Data Analysis:

    • Stack the spectra from all temperatures to visualize the changes, particularly the broadening and coalescence of peaks.

    • Identify the coalescence temperature (Tc) for the exchanging signals.

    • Use the appropriate equations (e.g., the Eyring equation) to calculate the activation energy (ΔG‡) of the dynamic process from the rate constant at coalescence.[9]

Summary of NMR Techniques and Applications

The choice of NMR experiment depends on the specific information required for the iron cyclopentadienyl complex under investigation.

G

References

Application Notes and Protocols: The Role of Iron Catalysts in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pivotal role of iron catalysts in carbon-carbon (C-C) bond formation, a cornerstone of modern organic synthesis. Iron, as an earth-abundant, inexpensive, and environmentally benign metal, presents a sustainable alternative to precious metal catalysts like palladium and nickel.[1][2] This document details key iron-catalyzed cross-coupling reactions, C-H activation/functionalization, and cyclization reactions, offering structured data, detailed experimental protocols, and mechanistic diagrams to facilitate their application in research and development.

Key Applications of Iron Catalysts in C-C Bond Formation

Iron catalysts have demonstrated remarkable versatility in a range of C-C bond-forming reactions, including:

  • Cross-Coupling Reactions: Iron catalysts are effective in promoting Kumada-Tamao-Corriu, Suzuki-Miyaura, and Negishi-type cross-coupling reactions, which are fundamental for the synthesis of biaryls, styrenes, and other conjugated systems.[3][4][5]

  • C-H Activation/Functionalization: Direct functionalization of C-H bonds is a highly atom-economical approach to constructing complex molecules. Iron catalysts enable the arylation, alkylation, and alkenylation of C(sp2)-H and C(sp3)-H bonds.[6][7][8]

  • Cyclization Reactions: Iron catalysts can mediate intramolecular C-C bond formation to construct various carbocyclic and heterocyclic scaffolds present in many natural products and pharmaceuticals.

Data Presentation: Performance of Iron Catalysts

The following tables summarize the performance of iron catalysts in various C-C bond-forming reactions, providing key quantitative data for comparison.

Table 1: Iron-Catalyzed Enantioselective Suzuki-Miyaura Coupling of Racemic Alkyl Bromides[2]
EntryArylborateProductYield (%)er
1Phenylα-Phenylpropionic acid tert-butyl ester8586:14
24-Methoxyphenylα-(4-Methoxyphenyl)propionic acid tert-butyl ester8885:15
34-Fluorophenylα-(4-Fluorophenyl)propionic acid tert-butyl ester8284:16
43-Chlorophenylα-(3-Chlorophenyl)propionic acid tert-butyl ester8384:16
52-Naphthylα-(2-Naphthyl)propionic acid tert-butyl ester9083:17

Reaction Conditions: FeCl2 (5 mol%), (R,R)-QuinoxP (6 mol%), lithium arylborate (1.2 equiv), tert-butyl α-bromopropionate (1.0 equiv), MgBr2 (1.2 equiv), THF, 25 °C, 12 h.*

Table 2: Iron-Catalyzed Negishi Cross-Coupling of Alkyl Halides with Alkenylzinc Reagents[5]
EntryAlkyl HalideAlkenylzinc ReagentProductYield (%)
11-Bromooctane(E)-Hex-1-en-1-ylzinc chloride(E)-Tetradec-7-ene95
21-Iodooctane(E)-Hex-1-en-1-ylzinc chloride(E)-Tetradec-7-ene96
31-Chlorooctane(E)-Hex-1-en-1-ylzinc chloride(E)-Tetradec-7-ene85
4Cyclohexyl bromide(E)-Hex-1-en-1-ylzinc chloride(E)-1-(Hex-1-en-1-yl)cyclohexane92
51-Bromo-4-cyanobutane(E)-Styrylzinc chloride6-Phenylhex-5-enenitrile88

Reaction Conditions: FeCl3 (5 mol%), TMEDA (2.0 equiv), alkyl halide (1.0 equiv), alkenylzinc reagent (1.2 equiv), THF, 25 °C, 6 h.

Experimental Protocols

This section provides detailed methodologies for key iron-catalyzed C-C bond formation reactions.

General Procedure for Iron-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkyl Halides and Aryl Boronic Esters[9]

Materials:

  • Iron(III) acetylacetonate (Fe(acac)3)

  • Ligand (e.g., a β-diketiminate ligand)

  • Lithium amide base (e.g., lithium ethylmethylamide)

  • Aryl boronic ester

  • Alkyl halide

  • Anhydrous benzene

  • Anhydrous ethylmethylamine

  • n-Butyllithium (n-BuLi) in hexanes

Procedure:

  • Catalyst Preparation (in a nitrogen-filled glovebox):

    • To a scintillation vial equipped with a magnetic stir bar, add the iron complex (e.g., 14 mg, 0.025 mmol, 10 mol %) and the lithium amide base (e.g., 32 mg, 0.50 mmol, 2.0 equiv).

  • Reaction Setup (in a nitrogen-filled glovebox):

    • To the vial containing the catalyst mixture, add a 1 mL benzene solution of the aryl boronic ester (0.5 mmol, 2.0 equiv) and the alkyl halide (0.25 mmol, 1.0 equiv).

    • Immediately add 5 mL of benzene and seal the reaction vessel.

    • Stir the reaction mixture at room temperature for the desired time (e.g., 12-24 hours).

  • Workup and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel flash column chromatography.

Protocol for Iron-Catalyzed Enantioselective Suzuki-Miyaura Coupling for the Synthesis of α-Arylpropionic Acids[2]

Materials:

  • Anhydrous Iron(II) chloride (FeCl2)

  • Chiral bisphosphine ligand (e.g., (R,R)-QuinoxP*)

  • Arylboronic acid

  • tert-Butyl α-bromopropionate

  • Magnesium bromide (MgBr2)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trifluoroacetic acid (TFA)

Procedure:

  • Preparation of Lithium Arylborate:

    • In a flame-dried Schlenk tube under an argon atmosphere, dissolve the arylboronic acid (1.2 mmol) in anhydrous THF (5 mL).

    • Cool the solution to 0 °C and add n-BuLi (1.2 mmol) dropwise.

    • Stir the mixture at room temperature for 30 minutes.

  • Cross-Coupling Reaction:

    • In a separate flame-dried Schlenk tube under argon, add FeCl2 (0.05 mmol) and the chiral ligand (0.06 mmol).

    • Add anhydrous THF (2 mL) and stir the mixture for 15 minutes at room temperature.

    • To this catalyst mixture, add the freshly prepared lithium arylborate solution, followed by tert-butyl α-bromopropionate (1.0 mmol) and MgBr2 (1.2 mmol).

    • Stir the reaction mixture at 25 °C for 12 hours.

  • Hydrolysis and Product Isolation:

    • Upon completion, quench the reaction with saturated aqueous NH4Cl.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Dissolve the crude ester in dichloromethane (5 mL) and add TFA (1 mL).

    • Stir at room temperature for 4 hours.

    • Remove the solvent under reduced pressure and purify the resulting α-arylpropionic acid by extraction and, if necessary, chromatography.

Mechanistic Insights and Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for key iron-catalyzed C-C bond-forming reactions.

Catalytic Cycle for Iron-Catalyzed Kumada-Tamao-Corriu Cross-Coupling

Kumada_Coupling Fe_precatalyst Fe(II/III) Precatalyst Active_Fe Low-valent Fe(0) or Fe(I) Fe_precatalyst->Active_Fe  R'MgX (Reduction) Oxidative_Addition R-Fe(II/III)-X Active_Fe->Oxidative_Addition R-X (Oxidative Addition) Transmetalation R-Fe(II/III)-R' Oxidative_Addition->Transmetalation R'MgX (Transmetalation) Transmetalation->Active_Fe Product R-R' Transmetalation->Product Reductive Elimination

Caption: Proposed catalytic cycle for the iron-catalyzed Kumada cross-coupling reaction.

Catalytic Cycle for Iron-Catalyzed Suzuki-Miyaura Cross-Coupling

Suzuki_Coupling Fe_II_halide Fe(II)-X₂ Precatalyst Fe_II_amide Fe(II)-Amide Complex Fe_II_halide->Fe_II_amide Base (e.g., LiNR'₂) Radical_Formation R• + Fe(III)-Amide-X Fe_II_amide->Radical_Formation R-X (Halogen Abstraction) Fe_III_Aryl R'-Fe(III)-Amide Radical_Formation->Fe_III_Aryl ArB(OR)₂ (Transmetalation) Recombination [R...Fe(III)(R')-Amide] Fe_III_Aryl->Recombination Radical Recombination Recombination->Fe_II_amide Product R-R' Recombination->Product Reductive Elimination

Caption: Proposed radical-based mechanism for iron-catalyzed Suzuki-Miyaura coupling.[9]

Experimental Workflow for Iron-Catalyzed Cross-Coupling

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents (Anhydrous Solvents, etc.) Start->Reagent_Prep Catalyst_Prep Prepare Catalyst Mixture (Fe salt + Ligand) Reagent_Prep->Catalyst_Prep Reaction_Setup Combine Reactants under Inert Atmosphere Catalyst_Prep->Reaction_Setup Reaction_Run Stir at Specified Temperature and Time Reaction_Setup->Reaction_Run Workup Quench and Extract Reaction_Run->Workup Purification Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols: Synthesis of Substituted Cyclobutadiene Iron Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutadiene, an antiaromatic and highly unstable molecule, can be stabilized through complexation with a transition metal, such as iron. The resulting (η⁴-cyclobutadiene)iron tricarbonyl complex is a stable, yellow oil that exhibits aromatic character.[1][2][3] This aromaticity allows for a variety of electrophilic substitution reactions, providing a pathway to a wide range of substituted cyclobutadiene iron complexes.[1][3] These complexes are valuable intermediates in organic synthesis, serving as precursors for otherwise inaccessible cyclobutadiene derivatives upon oxidative decomplexation.[1][4] This document provides detailed protocols for the synthesis of the parent (η⁴-cyclobutadiene)iron tricarbonyl and its substituted derivatives, along with key characterization data.

Synthesis of Parent (η⁴-Cyclobutadiene)iron Tricarbonyl

The most common and convenient method for preparing the parent (η⁴-cyclobutadiene)iron tricarbonyl complex is the reaction of cis-3,4-dichlorocyclobutene with diiron nonacarbonyl.[5][6]

Experimental Protocol

Materials:

  • cis-3,4-Dichlorocyclobutene

  • Diiron nonacarbonyl (Fe₂(CO)₉)

  • Anhydrous benzene (Caution: Benzene is a carcinogen)

  • Pentane

  • Filter aid (e.g., Celite)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (three-necked flask, condenser, mechanical stirrer, bubbler)

  • Oil bath

  • Distillation apparatus

Procedure: [5]

  • Set up a 500-mL, three-necked flask equipped with a mechanical stirrer, a condenser topped with a nitrogen inlet and a bubbler, in a well-ventilated fume hood.

  • Immerse the flask in an oil bath.

  • Add 20 g (0.16 mol) of cis-3,4-dichlorocyclobutene and 125 mL of anhydrous benzene to the flask.

  • Flush the apparatus with nitrogen.

  • Add 25 g of diiron nonacarbonyl to the flask, stop the nitrogen flow, and heat the mixture to 50-55 °C with stirring.

  • A rapid evolution of carbon monoxide will be observed. After approximately 15 minutes, when the gas evolution subsides, add another 8 g of diiron nonacarbonyl.

  • Continue adding 8 g portions of diiron nonacarbonyl at approximately 15-minute intervals, governed by the rate of carbon monoxide evolution, until no more gas is evolved. Approximately 140 g of diiron nonacarbonyl will be required in total.

  • After the final addition, stir the reaction mixture at 50 °C for an additional hour. The total reaction time is about 6 hours.

  • Cool the flask and filter the contents with suction through a filter aid.

  • Wash the residue thoroughly with pentane until the washings are colorless.

  • Combine the filtrates and evaporate the pentane and a significant portion of the benzene using a water aspirator.

  • Transfer the residual liquid to a distillation flask and distill under reduced pressure.

  • First, remove the remaining benzene, followed by iron pentacarbonyl (b.p. 20 °C at 30 mmHg).

  • After the iron pentacarbonyl has been removed, reduce the pressure further and collect (η⁴-cyclobutadiene)iron tricarbonyl as a pale yellow oil.

Yield and Characterization:

  • Yield: 13.8–14.4 g (45–46% based on dichlorocyclobutene).[5]

  • Boiling Point: 47 °C at 3 mmHg.[1][5]

  • Appearance: Pale yellow oil.[1][5]

  • ¹H NMR (CDCl₃): δ 3.91 (s, 4H).[2]

  • IR (neat): ν(CO) 2055, 1985 cm⁻¹.[2]

Synthesis of Substituted Cyclobutadiene Iron Complexes via Electrophilic Aromatic Substitution

The aromatic nature of (η⁴-cyclobutadiene)iron tricarbonyl allows for the introduction of various functional groups onto the cyclobutadiene ring through electrophilic substitution reactions.[1][3]

Friedel-Crafts Acylation

Reaction: Introduction of an acyl group.

Protocol: [2]

  • In a suitable reaction flask, dissolve (η⁴-cyclobutadiene)iron tricarbonyl in carbon disulfide.

  • Add aluminum chloride (AlCl₃) as the Lewis acid catalyst.

  • Cool the mixture and add acetyl chloride (for acetylation) or benzoyl chloride (for benzoylation) dropwise.

  • Stir the reaction mixture at 20 °C for approximately 45 minutes.

  • Quench the reaction with ice-water.

  • Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

  • Remove the solvent under reduced pressure and purify the product by chromatography or distillation.

Vilsmeier-Haack Formylation

Reaction: Introduction of a formyl group (-CHO).

Protocol: [1][4]

  • Prepare the Vilsmeier reagent by reacting N-methylformanilide with phosphorus oxychloride (POCl₃).[1][4]

  • In a separate flask, dissolve (η⁴-cyclobutadiene)iron tricarbonyl in a suitable solvent.

  • Add the freshly prepared Vilsmeier reagent to the solution of the iron complex.

  • Stir the reaction mixture at room temperature.

  • After the reaction is complete, hydrolyze the intermediate by adding water.

  • Extract the product with an organic solvent, wash the organic layer, and dry it.

  • Purify the resulting formylated complex by chromatography.

Mannich Reaction

Reaction: Introduction of an aminomethyl group (-CH₂NR₂).

Protocol: [1][4]

  • In a reaction flask, combine (η⁴-cyclobutadiene)iron tricarbonyl with formaldehyde and a secondary amine (e.g., dimethylamine).

  • The reaction is typically carried out in a suitable solvent like ethanol.

  • Stir the mixture at room temperature.

  • After the reaction is complete, work up the reaction mixture by removing the solvent and partitioning the residue between an organic solvent and water.

  • Isolate and purify the aminomethylated product by chromatography.

Chloromethylation

Reaction: Introduction of a chloromethyl group (-CH₂Cl).

Protocol: [1][4]

  • In a reaction vessel, treat (η⁴-cyclobutadiene)iron tricarbonyl with formaldehyde and hydrochloric acid.

  • Stir the reaction mixture at room temperature.

  • Upon completion, extract the product into an organic solvent.

  • Wash the organic layer with water and brine, then dry it.

  • Purify the (chloromethyl)cyclobutadiene iron tricarbonyl by chromatography.

Alternative Synthetic Routes

From Substituted Dihalocyclobutenes

Substituted cyclobutadiene iron complexes can be prepared directly from the corresponding substituted 3,4-dihalocyclobutenes by reaction with diiron nonacarbonyl, analogous to the synthesis of the parent complex.[2][5]

From [2+2] Cycloaddition of Alkynes

The thermolysis of diiron nonacarbonyl with substituted alkynes can initiate a [2+2] cycloaddition to form η⁴-cyclobutadiene iron tricarbonyl complexes.[7]

Data Presentation

Complex Substituent(s) Synthetic Method Yield (%) ¹H NMR (δ, ppm) IR ν(CO) (cm⁻¹) Reference(s)
(η⁴-C₄H₄)Fe(CO)₃HFrom 3,4-dichlorocyclobutene45-463.91 (s, 4H)2055, 1985[2][5]
(η⁴-CH₃COC₄H₃)Fe(CO)₃-COCH₃Friedel-Crafts Acylation60--[2]
(η⁴-C₆H₅COC₄H₃)Fe(CO)₃-COC₆H₅Friedel-Crafts Acylation---[2]
(η⁴-CHOC₄H₃)Fe(CO)₃-CHOVilsmeier-Haack Reaction---[1]
(η⁴-(CH₃)₂NCH₂C₄H₃)Fe(CO)₃-CH₂N(CH₃)₂Mannich Reaction---[1]
(η⁴-ClCH₂C₄H₃)Fe(CO)₃-CH₂ClChloromethylation---[1]

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_parent Synthesis of Parent Complex cluster_substitutions Electrophilic Aromatic Substitution 3,4-Dichlorocyclobutene 3,4-Dichlorocyclobutene (η⁴-C₄H₄)Fe(CO)₃ (η⁴-C₄H₄)Fe(CO)₃ 3,4-Dichlorocyclobutene->(η⁴-C₄H₄)Fe(CO)₃ Fe2(CO)9 Fe2(CO)9 Fe2(CO)9->(η⁴-C₄H₄)Fe(CO)₃ (η⁴-C₄H₄)Fe(CO)₃_sub (η⁴-C₄H₄)Fe(CO)₃ Friedel-Crafts Friedel-Crafts Acylation (RCOCl, AlCl₃) (η⁴-C₄H₄)Fe(CO)₃_sub->Friedel-Crafts Vilsmeier-Haack Vilsmeier-Haack (POCl₃, NMF) (η⁴-C₄H₄)Fe(CO)₃_sub->Vilsmeier-Haack Mannich Mannich Reaction (CH₂O, R₂NH) (η⁴-C₄H₄)Fe(CO)₃_sub->Mannich Chloromethylation Chloromethylation (CH₂O, HCl) (η⁴-C₄H₄)Fe(CO)₃_sub->Chloromethylation Acyl_Complex (Acyl-C₄H₃)Fe(CO)₃ Friedel-Crafts->Acyl_Complex Formyl_Complex (Formyl-C₄H₃)Fe(CO)₃ Vilsmeier-Haack->Formyl_Complex Aminomethyl_Complex (Aminomethyl-C₄H₃)Fe(CO)₃ Mannich->Aminomethyl_Complex Chloromethyl_Complex (Chloromethyl-C₄H₃)Fe(CO)₃ Chloromethylation->Chloromethyl_Complex Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Reagent Addition (Controlled) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (e.g., TLC, GC) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup (Quenching, Extraction) Reaction_Monitoring->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product Final_Product Characterization->Final_Product

References

Applications of Iron-Containing Organometallics in Materials Science: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the diverse applications of iron-containing organometallic compounds in modern materials science. It is intended to serve as a practical resource, offering not only a summary of key applications but also comprehensive experimental protocols for the synthesis and characterization of these advanced materials. The information is structured to be easily accessible and reproducible for researchers in the field.

Nanomaterials Synthesis: Iron Nanoparticles from Carbonyl Precursors

Iron-containing organometallics, particularly iron carbonyls, are pivotal precursors for the synthesis of high-quality magnetic nanoparticles. These nanoparticles are integral to a range of applications, including high-density magnetic storage, biomedical imaging, and catalysis. The thermal decomposition of iron pentacarbonyl (Fe(CO)₅) is a widely used method, though concerns over its toxicity and volatility have led to the development of protocols using less hazardous, solid precursors like diiron nonacarbonyl (Fe₂(CO)₉) and triiron dodecacarbonyl (Fe₃(CO)₁₂).[1][2]

Application Note:

The size and shape of the resulting iron nanoparticles can be precisely controlled by modulating reaction parameters such as the concentration of the iron precursor, the type and concentration of stabilizing surfactants (e.g., oleylamine), and the duration of the thermal decomposition.[3] For instance, in the thermal decomposition of iron pentacarbonyl, the particle size can be tuned from approximately 4.8 nm to 10.9 nm by varying the decomposition time.[3] The presence of a surfactant like oleylamine is crucial for preventing agglomeration and controlling particle morphology.[3]

Quantitative Data: Nanoparticle Synthesis Parameters
PrecursorSurfactant (Concentration)Decomposition Time (min)Average Particle Size (nm)Reference
Fe(CO)₅ (0.256 M)None-20-50 (agglomerated clusters)[3]
Fe(CO)₅ (0.256 M)Oleylamine (0.0425 M)10 - 604.8 - 10.9[3]
Fe₃(CO)₁₂1-dodecylamine (DDA)-9.5 ± 1.0[2]
Fe₃(CO)₁₂1-dodecylamine (DDA)-Fe₁-ₓCoₓ: 9.4 ± 1.3[2]
Experimental Protocol: Synthesis of Iron Nanoparticles via Thermal Decomposition

This protocol describes the synthesis of iron nanoparticles by the thermal decomposition of iron pentacarbonyl in the presence of oleylamine as a surfactant.[3]

Materials:

  • Iron pentacarbonyl (Fe(CO)₅)

  • Oleylamine (technical grade, 70%)

  • Kerosene (as solvent)

  • Nitrogen gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • In a three-neck round-bottom flask equipped with a condenser, a thermocouple, and a magnetic stirrer, combine kerosene and a specific concentration of oleylamine (e.g., 0.0425 M).

  • Degas the mixture by bubbling with nitrogen for at least 30 minutes.

  • Under a nitrogen atmosphere, inject the desired amount of iron pentacarbonyl (e.g., to a final concentration of 0.256 M) into the flask.

  • Heat the reaction mixture to 180°C with vigorous stirring.

  • Maintain the reaction at 180°C for a specified duration (e.g., 10 to 60 minutes) to control the nanoparticle size.

  • After the desired reaction time, cool the mixture to room temperature.

  • The resulting iron nanoparticles can be precipitated by adding a polar solvent like ethanol and collected by centrifugation.

  • Wash the nanoparticles multiple times with ethanol to remove excess surfactant and byproducts.

  • Dry the nanoparticles under vacuum for further characterization and use.

Redox-Active Polymers: Poly(ferrocenylsilanes) via Ring-Opening Polymerization

Ferrocene, a highly stable and redox-active organoiron compound, is a versatile building block for functional polymers.[4] Poly(ferrocenylsilanes) (PFS), which feature a backbone of alternating ferrocene and organosilane units, are a prominent class of these materials. They are synthesized through the ring-opening polymerization (ROP) of silicon-bridged[1]ferrocenophanes.[1][5][6] These polymers exhibit interesting electrochemical and optical properties and serve as precursors to magnetic ceramics.[1][7]

Application Note:

The ROP of strained, ring-tilted ferrocenophanes allows for the synthesis of high molecular weight poly(ferrocenylsilanes).[8] The molecular weight and polydispersity of the resulting polymers can be controlled through living anionic ROP methods.[1] These materials have applications as high refractive index polymers, redox-active gels, and in nanolithography.[1][6][7]

Quantitative Data: Poly(ferrocenylsilane) Synthesis and Properties
MonomerPolymerization MethodMolecular Weight (Mₙ)Polydispersity Index (PDI)Reference
Sila[1]ferrocenophaneThermal ROP3.4 x 10⁵ g/mol 1.5[8]
Substituted[1]silaferrocenophanesTransition-metal-catalyzed ROPVaries with monomer-[5]
Ferrocenylmethyl methacrylateAnionic PolymerizationAdjustable (7-51% functional polymer content)-[2]
Experimental Protocol: Thermal Ring-Opening Polymerization of a Sila[1]ferrocenophane

This protocol outlines the general procedure for the thermal ROP of a silicon-bridged[1]ferrocenophane to yield a high molecular weight poly(ferrocenylsilane).[8]

Materials:

  • A silicon-bridged[1]ferrocenophane monomer (e.g., Fe(η-C₅H₄)₂SiMe₂)

  • High-vacuum ampoule

  • Schlenk line

  • Heating mantle or oven

Procedure:

  • Place the sila[1]ferrocenophane monomer into a glass ampoule.

  • Evacuate the ampoule to a high vacuum (<10⁻³ torr) and seal it using a torch.

  • Heat the sealed ampoule to the desired polymerization temperature (e.g., 130°C).

  • Maintain the temperature for the required time to achieve high conversion. The polymerization can be monitored by observing the change from a crystalline monomer to a viscous polymer.

  • After the polymerization is complete, cool the ampoule to room temperature.

  • Break the ampoule and dissolve the resulting polymer in a suitable solvent, such as tetrahydrofuran (THF).

  • The polymer can be purified by precipitation into a non-solvent like methanol.

  • Collect the polymer by filtration and dry it under vacuum.

  • Characterize the polymer using techniques such as gel permeation chromatography (GPC) for molecular weight and polydispersity, and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.

Heterogeneous Catalysis: Iron-Based Metal-Organic Frameworks (MOFs)

Iron-containing Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for a variety of organic transformations. Their high surface area, tunable porosity, and the presence of accessible iron active sites make them superior to many traditional catalysts.[9][10] A notable application is the direct hydroxylation of benzene to phenol, a crucial industrial process.[11][12][13]

Application Note:

Different iron-based MOFs exhibit varying catalytic activities, which are influenced by their structural properties. For instance, Fe-TBAPy has shown exceptional performance in benzene hydroxylation, achieving a high phenol yield and selectivity.[11][13][14] These materials can also be employed in Fenton-like reactions for the degradation of organic pollutants in water.[9][10]

Quantitative Data: Catalytic Performance of Fe-MOFs in Benzene Hydroxylation
CatalystBenzene Conversion (%)Phenol Yield (%)Phenol Selectivity (%)Reference
Fe-TBAPy-64.592.9[11][13]
MIL-100(Fe)30.6->99[12]
MIL-68(Fe)<30.6--[11]
MIL-126-Low-[11]
MIL-88(Fe)-Low-[11]
Experimental Protocol: Catalytic Hydroxylation of Benzene using an Fe-MOF Catalyst

This protocol provides a general method for the catalytic hydroxylation of benzene to phenol using a pre-synthesized Fe-MOF catalyst, such as Fe-TBAPy.[11]

Materials:

  • Fe-MOF catalyst (e.g., Fe-TBAPy)

  • Benzene

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Acetonitrile (solvent)

  • Reaction vial

  • Heating and stirring equipment

  • Gas chromatograph (GC) for analysis

Procedure:

  • Activate the Fe-MOF catalyst by heating under vacuum to remove any guest molecules from the pores.

  • In a reaction vial, add the activated Fe-MOF catalyst (e.g., 1.0 mol% based on iron).

  • Add acetonitrile as the solvent, followed by benzene.

  • Initiate the reaction by adding hydrogen peroxide to the mixture.

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 70°C) with constant stirring.

  • Allow the reaction to proceed for a specified time (e.g., 24 hours).

  • After the reaction, cool the mixture to room temperature.

  • Separate the solid catalyst by centrifugation or filtration.

  • Analyze the liquid phase using a gas chromatograph (GC) to determine the conversion of benzene and the yield and selectivity of phenol.

Thin Film Deposition: MOCVD of Iron-Containing Films

Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for depositing high-quality thin films of various materials.[15][16] Iron-containing organometallic compounds, such as iron amidinates, serve as excellent precursors for the MOCVD of pure iron, iron carbide (Fe₃C), and iron nitride (Fe₄N) films.[17][18][19] These films have important applications in magnetic recording media and as protective coatings.

Application Note:

The composition of the deposited films can be controlled by adjusting the deposition parameters, including the substrate temperature and the ratio of reactant gases. For example, using iron bis(N,N'-di-tert-butylacetamidinate) as a precursor, the deposition of either iron carbide or iron nitride can be achieved by tuning the temperature and the hydrogen-to-precursor ratio.[17][18]

Quantitative Data: MOCVD Parameters for Iron-Containing Films
PrecursorSubstrate Temperature (°C)Pressure (Torr)Resulting Film CompositionReference
Fe₂(µ-ⁱPr-MeAMD)₂(η²-ⁱPr-MeAMD)₂350 - 45010Fe, Fe₃C, Fe₄C[17][18]
Fe(ᵗBu-MeAMD)₂280 - 35010Fe, Fe₃C, Fe₄C, or Fe₄N[17][18]
Experimental Protocol: MOCVD of Iron Carbide/Nitride Films

This protocol describes a general procedure for the deposition of iron-containing thin films using an iron amidinate precursor in a cold-wall MOCVD reactor.[17][18]

Materials:

  • Iron amidinate precursor (e.g., Fe(ᵗBu-MeAMD)₂)

  • Substrate (e.g., silicon wafer)

  • Carrier gas (e.g., nitrogen or argon)

  • Reactive gas (e.g., hydrogen)

  • MOCVD reactor system

Procedure:

  • Clean the substrate using a standard procedure (e.g., sonication in acetone and isopropanol) and place it in the MOCVD reactor.

  • Heat the precursor in a bubbler to a temperature sufficient to generate adequate vapor pressure (e.g., 85°C for Fe(ᵗBu-MeAMD)₂).

  • Introduce the precursor vapor into the reactor using a carrier gas.

  • Heat the substrate to the desired deposition temperature (e.g., 280-350°C).

  • Introduce the reactive gas (e.g., hydrogen) at a controlled flow rate. The ratio of the reactive gas to the precursor can be adjusted to control the film composition.

  • Maintain the deposition conditions for the desired time to achieve the target film thickness. The reactor pressure is typically maintained at a low level (e.g., 10 Torr).

  • After deposition, cool down the reactor and remove the coated substrate.

  • Characterize the film using techniques such as X-ray diffraction (XRD) for phase identification, and scanning electron microscopy (SEM) for morphology.

Visualizations

Logical Relationships of Applications

Applications Applications of Iron-Containing Organometallics IronCarbonyls Iron Carbonyls (e.g., Fe(CO)₅, Fe₃(CO)₁₂) Nanoparticles Magnetic Nanoparticles IronCarbonyls->Nanoparticles Thermal Decomposition Ferrocene Ferrocene Derivatives Polymers Redox-Active Polymers (Poly(ferrocenylsilanes)) Ferrocene->Polymers Ring-Opening Polymerization FeMOFs Iron-Based MOFs Catalysis Heterogeneous Catalysis FeMOFs->Catalysis IronAmidinates Iron Amidinates ThinFilms Thin Films (Fe, Fe₃C, Fe₄N) IronAmidinates->ThinFilms MOCVD DataStorage Data Storage Nanoparticles->DataStorage Biomedical Biomedical Imaging Nanoparticles->Biomedical Sensors Electrochemical Sensors Polymers->Sensors MagneticCeramics Magnetic Ceramics Polymers->MagneticCeramics PollutantDegradation Pollutant Degradation Catalysis->PollutantDegradation OrganicSynthesis Organic Synthesis Catalysis->OrganicSynthesis ThinFilms->DataStorage ProtectiveCoatings Protective Coatings ThinFilms->ProtectiveCoatings

Caption: Logical relationships between iron organometallic precursors and their material science applications.

Experimental Workflow: Nanoparticle Synthesis

Nanoparticle_Workflow Workflow for Iron Nanoparticle Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Characterization Prep Combine Solvent & Surfactant in Flask Degas Degas with N₂ Prep->Degas Inject Inject Fe(CO)₅ Precursor Degas->Inject Heat Heat to 180°C Inject->Heat Decompose Thermal Decomposition (10-60 min) Heat->Decompose Cool Cool to RT Decompose->Cool Precipitate Precipitate with Ethanol & Centrifuge Cool->Precipitate Wash Wash & Dry Precipitate->Wash Characterize Characterize (TEM, etc.) Wash->Characterize

Caption: Experimental workflow for the synthesis of iron nanoparticles via thermal decomposition.

Signaling Pathway: Fenton-like Catalysis by Fe-MOFs

Fenton_Mechanism Mechanism of Fenton-like Catalysis by Fe-MOFs FeIII Fe(III) in MOF FeII Fe(II) in MOF FeIII->FeII Reduction (e.g., by H₂O₂ or organic ligand) FeII->FeIII Oxidation H2O_OH H₂O + OH⁻ FeII->H2O_OH  H₂O₂ H2O2 H₂O₂ OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical  Fe(II) DegradationProducts Degradation Products (e.g., CO₂, H₂O) OH_radical->DegradationProducts  Pollutant Pollutant Organic Pollutant

Caption: Simplified mechanism of Fenton-like degradation of organic pollutants catalyzed by Fe-MOFs.

References

Application Notes for the Electrochemical Analysis of (η4-1,3-Cyclobutadiene)(η5-2,4-cyclopentadien-1-yl)iron

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(η4-1,3-Cyclobutadiene)(η5-2,4-cyclopentadien-1-yl)iron, often abbreviated as [CpFe(C₄H₄)], is a fascinating organometallic sandwich complex. Its electrochemical behavior provides valuable insights into its electronic structure, stability, and reactivity. The iron center in this 18-electron complex can typically undergo a one-electron oxidation to form a stable 17-electron cationic species. This redox process is central to understanding the bonding and potential applications of this and related compounds in areas such as catalysis and materials science. These application notes provide a comprehensive overview of the electrochemical analysis of this complex, with a focus on cyclic voltammetry.

Principle of Electrochemical Analysis

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of organometallic compounds.[1][2] In a CV experiment, the potential applied to a working electrode is swept linearly with time to a set point and then reversed. The resulting current is measured as a function of the applied potential, providing a voltammogram. The key parameters obtained from a cyclic voltammogram for a reversible one-electron process include the anodic peak potential (Epa), the cathodic peak potential (Epc), and the corresponding peak currents (ipa and ipc). The half-wave potential (E½), calculated as (Epa + Epc)/2, is a thermodynamic parameter that reflects the ease of oxidation or reduction of the analyte. For organometallic complexes, redox potentials are often reported relative to the ferrocene/ferrocenium (Fc/Fc⁺) couple, which serves as a reliable internal standard.[3]

Expected Redox Behavior

The (η4-1,3-Cyclobutadiene)(η5-2,4-cyclopentadien-1-yl)iron complex is expected to exhibit a single, reversible one-electron oxidation corresponding to the Fe(II)/Fe(III) redox couple. The cyclopentadienyl and cyclobutadiene ligands are strong π-donors, which increase the electron density at the iron center, making it relatively easy to oxidize. The stability of the resulting 17-electron cation, [CpFe(C₄H₄)]⁺, contributes to the reversibility of the process. The exact redox potential will be influenced by the solvent and supporting electrolyte used in the experiment.

Quantitative Data Summary

CompoundRedox ProcessE½ (V vs. Fc/Fc⁺)SolventSupporting ElectrolyteReference
Ferrocene, [Fe(C₅H₅)₂]Fe(II)/Fe(III)0.00Acetonitrile0.1 M [NBu₄][PF₆][3]
Decamethylferrocene, [Fe(C₅Me₅)₂]Fe(II)/Fe(III)-0.59Acetonitrile0.1 M [NBu₄][PF₆][4]
(η⁶-Toluene) (η⁵-cyclopentadienyl)iron(II) hexafluorophosphateFe(II)/Fe(III)+0.65Acetonitrile0.1 M [NBu₄][PF₆]
(η⁴-Tetraphenylcyclobutadiene)iron tricarbonylFe(0)/Fe(I)+0.93Dichloromethane0.1 M [NBu₄][BF₄]
(η⁵-Cyclopentadienyl)iron dicarbonyl dimer, [CpFe(CO)₂]₂2 x Fe(I)/Fe(II) (2e⁻)+0.45, +0.95Dichloromethane0.1 M [NBu₄][PF₆][5]

Experimental Protocols

Protocol 1: Cyclic Voltammetry of (η4-1,3-Cyclobutadiene)(η5-2,4-cyclopentadien-1-yl)iron

This protocol outlines the procedure for obtaining a cyclic voltammogram of the air-sensitive title compound. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.

Materials and Reagents:

  • (η4-1,3-Cyclobutadiene)(η5-2,4-cyclopentadien-1-yl)iron

  • Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, [NBu₄][PF₆])

  • Ferrocene (for use as an internal standard)

  • Three-electrode electrochemical cell (working, reference, and counter electrodes)

  • Potentiostat

  • Glovebox or Schlenk line apparatus

Procedure:

  • Electrode Preparation:

    • Polish the working electrode (e.g., glassy carbon or platinum) with alumina slurry on a polishing pad, sonicate in ethanol, and dry thoroughly.

    • Prepare the reference electrode (e.g., a silver wire pseudo-reference or a non-aqueous Ag/Ag⁺ electrode).

    • Ensure the counter electrode (e.g., a platinum wire) is clean.

  • Solution Preparation (inside a glovebox):

    • Prepare a stock solution of the supporting electrolyte (0.1 M [NBu₄][PF₆]) in the chosen anhydrous, degassed solvent.

    • Prepare a ~1 mM solution of the (η4-1,3-Cyclobutadiene)(η5-2,4-cyclopentadien-1-yl)iron complex in the electrolyte solution.

    • Prepare a separate ~1 mM solution of ferrocene in the electrolyte solution.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell inside the glovebox.

    • Transfer an aliquot of the electrolyte solution into the cell and run a background cyclic voltammogram to ensure the solvent and electrolyte are pure and the system is free of electroactive impurities.

    • Add the solution of the iron complex to the cell.

    • Record the cyclic voltammogram of the complex. Typical scan rates range from 20 to 500 mV/s.

    • After recording the data for the complex, add a small amount of the ferrocene solution to the cell and record another cyclic voltammogram. The ferrocene peak will serve as an internal reference to which the potential of the iron complex can be accurately referenced.

  • Data Analysis:

    • Determine the anodic and cathodic peak potentials (Epa and Epc) and peak currents (ipa and ipc) for the iron complex and for ferrocene.

    • Calculate the half-wave potential (E½) for the iron complex.

    • Reference the E½ value of the iron complex to the E½ of the ferrocene/ferrocenium couple, which is set to 0.00 V.

Visualizations

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep_electrode 1. Electrode Preparation (Polish, Clean, Dry) prep_solution 2. Solution Preparation - Electrolyte Solution - Analyte Solution - Ferrocene Standard prep_electrode->prep_solution assemble_cell 3. Assemble 3-Electrode Cell prep_solution->assemble_cell background_scan 4. Background CV of Electrolyte assemble_cell->background_scan analyte_scan 5. CV of Iron Complex background_scan->analyte_scan standard_scan 6. Add Ferrocene & Record CV analyte_scan->standard_scan determine_peaks 7. Determine Epa, Epc, ipa, ipc standard_scan->determine_peaks calculate_e12 8. Calculate E½ determine_peaks->calculate_e12 reference_potential 9. Reference E½ to Fc/Fc⁺ calculate_e12->reference_potential

Experimental workflow for the cyclic voltammetry of an air-sensitive organometallic complex.

redox_pathway Complex [CpFe(C₄H₄)] (18e⁻, Fe(II)) Cation [CpFe(C₄H₄)]⁺ (17e⁻, Fe(III)) Complex->Cation -e⁻ (Oxidation) Cation->Complex +e⁻ (Reduction)

One-electron oxidation of (η4-1,3-Cyclobutadiene)(η5-2,4-cyclopentadien-1-yl)iron.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (η4-1,3-Cyclobutadiene)(η5-2,4-cyclopentadien-1-yl)iron

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of (η4-1,3-Cyclobutadiene)(η5-2,4-cyclopentadien-1-yl)iron.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, categorized by the two main stages of the reaction: the preparation of the precursor, cyclobutadieneiron tricarbonyl, and the subsequent ligand exchange reaction to form the final product.

Stage 1: Synthesis of (η4-1,3-Cyclobutadiene)iron Tricarbonyl

The synthesis of the precursor typically involves the reaction of cis-3,4-dichlorocyclobutene with diiron nonacarbonyl.

Problem 1: Low or No Yield of (η4-1,3-Cyclobutadiene)iron Tricarbonyl

Possible Cause Troubleshooting Step
Inactive Diiron Nonacarbonyl (Fe₂(CO)₉) Diiron nonacarbonyl can decompose upon exposure to air and light. Use freshly prepared or properly stored (in the dark, under an inert atmosphere) reagent. The quality of the Fe₂(CO)₉ is crucial for the reaction's success.
Incomplete Reaction The reaction progress can be monitored by the evolution of carbon monoxide (CO). If CO evolution ceases prematurely, it may indicate that the reaction has stalled. Ensure the reaction temperature is maintained at 50-55°C. The gradual addition of diiron nonacarbonyl is recommended to maintain a steady reaction rate.[1]
Impure cis-3,4-Dichlorocyclobutene The purity of the starting dichlorocyclobutene is important. Ensure it is free from isomers or other impurities by distillation before use.
Poor Quality Solvent The use of anhydrous and deoxygenated solvent (e.g., benzene or toluene) is critical to prevent side reactions and decomposition of the organometallic species.

Problem 2: Product Contamination

Possible Cause Troubleshooting Step
Presence of Triiron Dodecacarbonyl (Fe₃(CO)₁₂) A green coloration in the final product often indicates the presence of Fe₃(CO)₁₂. This impurity can typically be removed by column chromatography on alumina.
Residual Iron Pentacarbonyl (Fe(CO)₅) Iron pentacarbonyl is a common byproduct and can be removed by careful distillation under reduced pressure. Its boiling point is lower than that of the desired product.

Problem 3: Safety Hazard - Pyrophoric Residue

Issue Mitigation
Pyrophoric Iron Residue The insoluble residue from the filtration of the reaction mixture can be pyrophoric upon drying. It is crucial to keep this residue wet with water before disposal to prevent spontaneous ignition in air.
Stage 2: Synthesis of (η4-1,3-Cyclobutadiene)(η5-2,4-cyclopentadien-1-yl)iron

This stage involves a ligand exchange reaction where the carbonyl groups of (η4-1,3-cyclobutadiene)iron tricarbonyl are replaced by a cyclopentadienyl ligand. While a direct and detailed protocol for the iron complex is not as commonly cited as for its cobalt analog, the general approach involves the reaction with a cyclopentadienyl anion source.

Problem 1: Low Yield of the Final Product

Possible Cause Troubleshooting Step
Inefficient Ligand Exchange The direct replacement of CO ligands can be challenging. For the analogous cobalt complex, a halide intermediate is used. Consider converting the (η4-1,3-cyclobutadiene)iron tricarbonyl to an intermediate like (η4-C₄H₄)Fe(CO)₂I before reacting with the cyclopentadienyl source.
Decomposition of the Product The final product may be sensitive to air and light. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) and with protection from light.
Suboptimal Reaction Conditions Experiment with different solvents (e.g., THF, diethyl ether), temperatures (ranging from low temperatures like -78°C to room temperature), and reaction times to optimize the ligand exchange.
Poor Quality Cyclopentadienyl Reagent Ensure the sodium cyclopentadienide or other cyclopentadienyl source is freshly prepared and anhydrous. The presence of moisture can quench the anion and reduce the yield.

Problem 2: Formation of Side Products

Possible Cause Troubleshooting Step
Formation of Ferrocene If excess cyclopentadienyl anion is used or if the iron center is not sufficiently stabilized by the cyclobutadiene ligand, the formation of ferrocene can be a significant side reaction. Use stoichiometric amounts of the cyclopentadienyl reagent and consider lower reaction temperatures to minimize this.
Decomposition of the Cyclobutadiene Ligand The cyclobutadiene ligand can be liberated and subsequently polymerize or react with other species under harsh reaction conditions. Milder reaction conditions are preferable.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of (η4-1,3-cyclobutadiene)iron tricarbonyl?

A1: The reported yield in the Organic Syntheses procedure is in the range of 45-46% based on the starting cis-3,4-dichlorocyclobutene.[1]

Q2: How can I monitor the progress of the reaction between cis-3,4-dichlorocyclobutene and diiron nonacarbonyl?

A2: The reaction progress can be conveniently monitored by observing the rate of carbon monoxide (CO) evolution. A steady stream of bubbles indicates the reaction is proceeding. The reaction is considered complete when CO evolution ceases.

Q3: Is there a direct, one-pot synthesis for (η4-1,3-cyclobutadiene)(η5-2,4-cyclopentadien-1-yl)iron?

A3: While multi-step syntheses involving the pre-formation of (η4-1,3-cyclobutadiene)iron tricarbonyl are more commonly described, one-pot syntheses for related cobalt complexes have been developed. These often involve the reaction of a cobalt precursor with a source of the cyclobutadiene and cyclopentadienyl ligands in a single reaction vessel. Similar strategies for the iron complex could be explored but are not well-documented in the provided search results.

Q4: What is the best way to purify the final product, (η4-1,3-cyclobutadiene)(η5-2,4-cyclopentadien-1-yl)iron?

A4: Purification is typically achieved through column chromatography on alumina or silica gel under an inert atmosphere. The choice of eluent will depend on the polarity of the product and any impurities. Subsequent recrystallization from a suitable solvent (e.g., pentane or hexane) at low temperature can provide the pure compound.

Q5: What are the key safety precautions for this synthesis?

A5: The main safety concerns are the handling of pyrophoric iron residues, the use of toxic and flammable organic solvents, and the evolution of carbon monoxide, which is a toxic gas. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The pyrophoric residue must be quenched with water before disposal.

Experimental Protocols

Synthesis of (η4-1,3-Cyclobutadiene)iron Tricarbonyl

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • cis-3,4-Dichlorocyclobutene

  • Diiron nonacarbonyl (Fe₂(CO)₉)

  • Anhydrous benzene (or toluene)

  • Pentane

  • Filter aid (e.g., Celite)

  • Nitrogen gas

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a condenser with a nitrogen inlet, and a dropping funnel, add cis-3,4-dichlorocyclobutene and anhydrous benzene under a nitrogen atmosphere.

  • Heat the solution to 50-55°C with stirring.

  • Add diiron nonacarbonyl in portions to the stirred solution. The addition should be controlled to maintain a steady evolution of carbon monoxide.

  • Continue the reaction until the evolution of CO ceases.

  • Cool the reaction mixture to room temperature and filter through a pad of filter aid to remove insoluble iron residues. Wash the residue with pentane.

  • Caution: The filtered residue may be pyrophoric. Quench it immediately with water before disposal.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation under high vacuum to yield (η4-1,3-cyclobutadiene)iron tricarbonyl as a pale yellow oil.

Reactant Molar Ratio Typical Yield
cis-3,4-Dichlorocyclobutene145-46%
Diiron Nonacarbonyl~1.5-2

Visualizations

Experimental Workflow for the Synthesis of (η4-1,3-Cyclobutadiene)(η5-2,4-cyclopentadien-1-yl)iron

experimental_workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Ligand Exchange start cis-3,4-Dichlorocyclobutene + Diiron Nonacarbonyl reaction1 Reaction at 50-55°C in Anhydrous Solvent start->reaction1 filtration Filtration reaction1->filtration purification1 Distillation filtration->purification1 precursor (η4-1,3-Cyclobutadiene)iron Tricarbonyl purification1->precursor reaction2 Ligand Exchange Reaction in Anhydrous THF precursor->reaction2 Reacts with cp_source Sodium Cyclopentadienide (or other Cp⁻ source) cp_source->reaction2 workup Aqueous Workup reaction2->workup purification2 Column Chromatography workup->purification2 final_product (η4-1,3-Cyclobutadiene)(η5-2,4-cyclopentadien-1-yl)iron purification2->final_product

Caption: General experimental workflow for the two-stage synthesis.

Logical Relationship for Troubleshooting Low Yield in the Final Product

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Potential Solutions low_yield Low Yield of Final Product cause1 Poor Ligand Exchange low_yield->cause1 cause2 Product Decomposition low_yield->cause2 cause3 Side Reactions low_yield->cause3 cause4 Impure Reactants low_yield->cause4 solution1a Use Halide Intermediate cause1->solution1a solution1b Optimize Reaction Conditions (T, t, solvent) cause1->solution1b solution2 Inert Atmosphere & Light Protection cause2->solution2 solution3 Stoichiometric Control & Milder Conditions cause3->solution3 solution4 Purify Starting Materials cause4->solution4

References

Technical Support Center: Synthesis of Iron-Cyclobutadiene Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of iron-cyclobutadiene complexes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of (η⁴-cyclobutadiene)iron tricarbonyl and related complexes.

Q1: My reaction yield is significantly lower than the reported 45-46%. What are the common causes?

A1: Low yields are a frequent issue and can stem from several factors.[1][2] Systematically review the following points:

  • Reagent Quality: Diiron nonacarbonyl (Fe₂(CO)₉) can degrade over time. Use freshly prepared or properly stored Fe₂(CO)₉. The cis-3,4-dichlorocyclobutene starting material should be pure.

  • Inert Atmosphere: The reaction is sensitive to air and moisture. Ensure all glassware is oven- or flame-dried and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[1]

  • Temperature Control: The reaction temperature should be carefully maintained between 50-55°C.[3] Lower temperatures may slow the reaction, while higher temperatures can lead to decomposition of the product and reactants.

  • Incomplete Reaction: The reaction's progress can be monitored by Gas Chromatography (GC).[3] If starting material is still present after the initial reaction time, the incremental addition of more Fe₂(CO)₉ may be necessary until the evolution of carbon monoxide ceases.[3]

  • Workup and Purification Losses: The product is a volatile oil. Significant loss can occur during solvent removal and vacuum distillation if not performed carefully.[1] Ensure all transfers are quantitative.

Q2: After filtering the reaction mixture, a brown, insoluble residue remains. It appears to be pyrophoric. How should this be handled?

A2: The brown, insoluble residue is common in this synthesis and is often pyrophoric if allowed to dry.[3] It likely consists of finely divided, non-stoichiometric iron oxides and other decomposition products.

  • Safety Precaution: Do not allow the residue to dry in the air.

  • Disposal: Immediately after filtration, while the residue is still in the filter funnel, thoroughly wet it with water. The wetted, non-pyrophoric residue can then be disposed of safely according to your institution's guidelines.[3]

Q3: My distilled product is a dark green or brown-yellow oil, not the expected pale yellow. What is this impurity and how can it be removed?

A3: The green discoloration is typically due to trace amounts of triiron dodecacarbonyl (Fe₃(CO)₁₂).[3] While distillation can remove most other iron carbonyls, Fe₃(CO)₁₂ can sometimes co-distill with the product.

  • Removal Method: This impurity can be readily removed by column chromatography. Pass the distilled product through a short plug of alumina using pentane or hexane as the eluent. The desired pale yellow (η⁴-cyclobutadiene)iron tricarbonyl will elute, while the Fe₃(CO)₁₂ impurity will be retained on the column.[3]

Q4: During vacuum distillation, a large volume of a volatile, pale liquid distills before the product. What is this side product?

A4: This is almost certainly iron pentacarbonyl (Fe(CO)₅), a major byproduct of the reaction.[3][4] Fe₂(CO)₉ is in equilibrium with Fe(CO)₅ and Fe(CO)₄, and is also formed during the reaction.[5] It is much more volatile (b.p. 103°C at atmospheric pressure, ~20°C at 30 mm Hg) than the desired product (b.p. 47°C at 3 mm Hg) and must be carefully removed under reduced pressure before the product fraction is collected.[3]

Q5: The reaction generates a significant amount of gas. Is this normal?

A5: Yes, the reaction involves the displacement of carbonyl ligands, leading to the vigorous evolution of carbon monoxide (CO), which is a toxic gas. The reaction should only be performed in a well-ventilated fume hood. The rate of CO evolution can be used as an indicator of reaction progress; the reaction slows considerably as the reactants are consumed.[3]

Data Presentation

The following tables summarize key quantitative data for the synthesis of (η⁴-cyclobutadiene)iron tricarbonyl.

Table 1: Troubleshooting Common Impurities and Side Products

Side Product/Impurity Appearance Reason for Formation Recommended Action
Iron Pentacarbonyl (Fe(CO)₅) Colorless, volatile liquid Inherent byproduct of using Fe₂(CO)₉ and reaction mechanism.[3][4][5] Remove via careful fractional distillation under reduced pressure.[3]
Triiron Dodecacarbonyl (Fe₃(CO)₁₂) Dark green solid Thermal decomposition/recombination of other iron carbonyl species. Remove by filtering the final product through a plug of alumina.[3]
Insoluble Pyrophoric Residue Brown solid Formation of finely divided iron and iron oxides. Quench carefully with water before disposal. Do not allow to dry.[3]

| Oligomeric/Polymeric materials | Intractable tar or solid | Decomposition of the complex, liberating unstable cyclobutadiene.[6][7] | Maintain proper reaction temperature; avoid harsh conditions or oxidants. |

Table 2: Key Experimental Parameters for (η⁴-C₄H₄)Fe(CO)₃ Synthesis

Parameter Recommended Value / Condition Notes
Reactant Ratio ~0.16 mole cis-3,4-dichlorocyclobutene to ~0.38 mole (total) Fe₂(CO)₉ A significant excess of diiron nonacarbonyl is required. It is added portion-wise.[3]
Solvent Anhydrous Benzene or Toluene Benzene is a known carcinogen and alternatives should be considered.[3]
Temperature 50–55 °C Critical for controlling reaction rate and minimizing side product formation.[3]
Reaction Time ~6 hours Monitor by GC or until CO evolution ceases.[3]
Typical Yield 45–46 % Based on the limiting reagent, cis-3,4-dichlorocyclobutene.[3]

| Product Boiling Point | 47 °C at 3 mm Hg | The compound is a pale yellow oil.[3][4] |

Experimental Protocols

Synthesis of (η⁴-Cyclobutadiene)iron Tricarbonyl from cis-3,4-Dichlorocyclobutene

This protocol is adapted from the established procedure published in Organic Syntheses.[3]

Caution: This reaction involves toxic and pyrophoric substances and releases carbon monoxide gas. It must be performed in a well-ventilated fume hood by trained personnel.

Apparatus:

  • A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas outlet connected to a bubbler.

  • Heating mantle with a temperature controller.

Reagents:

  • cis-3,4-Dichlorocyclobutene: 20 g (0.16 mole)

  • Diiron nonacarbonyl (Fe₂(CO)₉): ~140 g (0.38 mole)

  • Anhydrous Benzene (or Toluene): 125 mL

  • Pentane (for washing)

  • Filter aid (e.g., Filtercel)

  • Alumina (for optional purification)

Procedure:

  • Setup: Assemble the dry three-necked flask and flush the apparatus with nitrogen.

  • Initial Charge: Add cis-3,4-dichlorocyclobutene (20 g) and anhydrous benzene (125 mL) to the flask. Begin stirring and add an initial portion of diiron nonacarbonyl (25 g).

  • Reaction: Heat the mixture to 50–55°C. A rapid evolution of carbon monoxide will begin.

  • Incremental Addition: After about 15 minutes, the gas evolution will slow. Begin adding additional 8 g portions of diiron nonacarbonyl at approximately 15-minute intervals, governed by the rate of CO evolution. Continue these additions until no more gas is liberated. The total amount of Fe₂(CO)₉ required is approximately 140 g.

  • Completion: Once all Fe₂(CO)₉ has been added and gas evolution has stopped, continue stirring the mixture at 50°C for an additional hour.

  • Workup - Filtration: Cool the reaction mixture to room temperature. Filter the contents of the flask with suction through a pad of filter aid. Crucially, keep the collected solid residue wet with solvent at all times. Wash the residue thoroughly with pentane until the washings are colorless. Immediately quench the pyrophoric residue with water before disposal.[3]

  • Workup - Solvent Removal: Combine the filtrates. Remove the pentane and most of the benzene using a rotary evaporator with a water aspirator.

  • Purification - Distillation: Transfer the residual liquid to a fractional distillation apparatus. Carefully distill under reduced pressure.

    • First, remove any remaining benzene.

    • Next, a significant quantity of iron pentacarbonyl will distill (b.p. ~20°C at 30 mm Hg).

    • Finally, collect the product, (η⁴-cyclobutadiene)iron tricarbonyl, as a pale yellow oil at 47°C (3 mm Hg). The expected yield is 13.8–14.4 g (45–46%).[3]

  • Optional Purification: If the final distillate is green, it can be purified by chromatography over alumina with pentane as the eluent to remove traces of Fe₃(CO)₁₂.[3]

Visualizations

The following diagrams illustrate the synthesis pathway and a troubleshooting workflow.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Byproducts Reactant1 cis-3,4-Dichlorocyclobutene ReactionVessel Reaction Vessel (Benzene, 50-55°C, ~6h) Reactant1->ReactionVessel Reactant2 Diiron Nonacarbonyl (Fe₂(CO)₉) Reactant2->ReactionVessel MainProduct (η⁴-C₄H₄)Fe(CO)₃ (Desired Product) ReactionVessel->MainProduct Main Pathway SideProduct1 Iron Pentacarbonyl (Fe(CO)₅) ReactionVessel->SideProduct1 Side Reaction SideProduct2 Carbon Monoxide (CO) ReactionVessel->SideProduct2 Gas Evolution SideProduct3 Pyrophoric Residue (Fe oxides) ReactionVessel->SideProduct3 Decomposition SideProduct4 Triiron Dodecacarbonyl (Fe₃(CO)₁₂) ReactionVessel->SideProduct4 Side Reaction

Caption: Synthesis pathway for (η⁴-C₄H₄)Fe(CO)₃ showing main and side reactions.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_analysis In-Process Analysis cluster_workup Post-Reaction Checks Start Problem: Low Product Yield CheckReagents 1. Verify Reagent Purity (Fresh Fe₂(CO)₉?) Start->CheckReagents CheckAtmosphere 2. Confirm Inert Atmosphere (System properly dried & purged?) CheckReagents->CheckAtmosphere CheckTemp 3. Monitor Temperature (Stable at 50-55°C?) CheckAtmosphere->CheckTemp MonitorReaction 4. Monitor Reaction Progress (GC analysis, CO evolution) CheckTemp->MonitorReaction Incomplete Reaction Incomplete? MonitorReaction->Incomplete AddReagent Action: Add more Fe₂(CO)₉ portion-wise. Incomplete->AddReagent Yes CheckWorkup 5. Review Workup/Purification (Loss during transfer/distillation?) Incomplete->CheckWorkup No AddReagent->MonitorReaction RefineTechnique Action: Refine handling and distillation technique. CheckWorkup->RefineTechnique

Caption: A troubleshooting workflow for diagnosing the cause of low reaction yield.

References

Technical Support Center: Cyclopentadienyliron Dicarbonyl Dimer (Fp2) Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of cyclopentadienyliron dicarbonyl dimer ([CpFe(CO)₂]₂ or Fp₂).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of cyclopentadienyliron dicarbonyl dimer?

A1: Crude Fp₂ synthesized from the reaction of iron pentacarbonyl and dicyclopentadiene may contain several impurities. The most common include:

  • Ferrocene: A stable and often-formed byproduct.

  • Unreacted iron pentacarbonyl: A volatile and toxic starting material.

  • Polymeric materials: Higher molecular weight iron-containing species.

  • Decomposition products: See Q2 for more details.

Q2: What causes the decomposition of Fp₂ during purification and storage?

A2: Cyclopentadienyliron dicarbonyl dimer is sensitive to both heat and light.[1]

  • Thermal Decomposition: Heating Fp₂ can lead to the formation of various products, including ferrocene, biferrocene, carbon monoxide, carbon dioxide, cyclopentadiene, and elemental iron.[2]

  • Photochemical Decomposition: Exposure to ultraviolet (UV) light can also induce decomposition of the dimer.[1]

Q3: My purified Fp₂ is a dark reddish-purple crystalline solid, but the color seems to fade or change over time. What is happening?

A3: A change in the characteristic dark reddish-purple color of Fp₂ often indicates decomposition. This can be caused by exposure to air, light, or elevated temperatures. It is crucial to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), in a dark container, and at a low temperature (refrigerator or freezer) to minimize degradation.

Q4: I am observing broad or multiple peaks in the ¹H NMR spectrum of my purified Fp₂ in the cyclopentadienyl region. What could be the reason?

A4: While Fp₂ exists as cis, trans, and unbridged isomers in solution, these forms rapidly interconvert at room temperature, typically resulting in a single, sharp peak for the cyclopentadienyl protons in the ¹H NMR spectrum.[1] The presence of broad or multiple peaks could indicate:

  • Incomplete removal of impurities: Ferrocene, a common impurity, will show a sharp singlet in the same region.

  • Decomposition: The formation of various cyclopentadienyl-containing degradation products.

  • Low temperature NMR: At very low temperatures, the interconversion of isomers can be slowed down, potentially leading to the observation of separate signals for the different isomers.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of cyclopentadienyliron dicarbonyl dimer.

Problem Possible Cause Suggested Solution
Low yield after recrystallization The chosen solvent system has either too high or too low solubility for Fp₂.Optimize the solvent system. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvent systems for organometallic compounds include mixtures of a polar solvent (like dichloromethane or acetone) and a non-polar solvent (like hexane or pentane).
Oily product obtained after recrystallization The compound is "oiling out" instead of crystallizing. This can happen if the solution is cooled too quickly or if the concentration is too high.Try slower cooling of the recrystallization mixture. You can also try adding the non-polar solvent more slowly to the solution of your compound in the polar solvent until turbidity is observed, then gently warming until the solution is clear again before slow cooling.
Product appears dark and tarry after synthesis Significant decomposition or formation of polymeric byproducts has occurred during the reaction.Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon). Control the reaction temperature carefully, as overheating can promote side reactions and decomposition.
Streaking or poor separation during column chromatography The chosen stationary or mobile phase is not suitable for Fp₂. The compound may be decomposing on the column.Use a less polar stationary phase like silica gel and a moderately polar mobile phase. A common eluent system is a gradient of hexane and ethyl acetate. To minimize decomposition on silica gel, the chromatography should be performed relatively quickly. Deactivating the silica gel with a small amount of a base like triethylamine in the eluent can sometimes be beneficial.
Product is still impure after a single purification step The impurities have similar properties to Fp₂.A combination of purification techniques may be necessary. For example, column chromatography followed by recrystallization can be effective in removing a wider range of impurities.
The purified solid darkens upon drying in a vacuum oven The temperature of the vacuum oven is too high, causing thermal decomposition.Dry the purified Fp₂ at room temperature under high vacuum. If gentle heating is required, keep the temperature as low as possible (e.g., not exceeding 40-50 °C) and monitor the material for any color change.

Experimental Protocols

1. Recrystallization of Cyclopentadienyliron Dicarbonyl Dimer

This protocol provides a general guideline for the recrystallization of Fp₂. The optimal solvent system and volumes may need to be adjusted based on the scale of the experiment and the impurity profile.

  • Materials:

    • Crude cyclopentadienyliron dicarbonyl dimer

    • Dichloromethane (DCM)

    • Hexane

    • Schlenk flask or round-bottom flask with a condenser

    • Cannula or filter funnel

    • Inert atmosphere (nitrogen or argon)

  • Procedure:

    • Place the crude Fp₂ in a Schlenk flask under an inert atmosphere.

    • Add a minimal amount of dichloromethane to dissolve the solid at room temperature. Gentle warming (to no more than 40°C) can be used to aid dissolution.

    • Once fully dissolved, slowly add hexane via a cannula or dropping funnel while stirring until the solution becomes slightly turbid.

    • Gently warm the flask until the solution becomes clear again.

    • Allow the flask to cool slowly to room temperature.

    • For maximum crystal recovery, cool the flask in a refrigerator or freezer for several hours or overnight.

    • Isolate the purified crystals by filtration under an inert atmosphere (e.g., using a Schlenk filter or a cannula to remove the supernatant).

    • Wash the crystals with a small amount of cold hexane.

    • Dry the crystals under high vacuum at room temperature.

2. Column Chromatography of Cyclopentadienyliron Dicarbonyl Dimer

This protocol outlines a general procedure for the purification of Fp₂ by column chromatography.

  • Materials:

    • Crude cyclopentadienyliron dicarbonyl dimer

    • Silica gel (for column chromatography)

    • Hexane

    • Ethyl acetate

    • Chromatography column

    • Collection flasks

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack the chromatography column.

    • Dissolve the crude Fp₂ in a minimal amount of dichloromethane or the initial mobile phase.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with a mobile phase of increasing polarity. Start with pure hexane and gradually increase the proportion of ethyl acetate.

    • The dark reddish-purple band corresponding to Fp₂ should move down the column. Ferrocene, if present, will typically elute faster as a yellow-orange band.

    • Collect the fractions containing the purified Fp₂.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • The resulting solid can be further purified by recrystallization if necessary.

Visualizations

experimental_workflow Purification Workflow for Fp2 cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage synthesis Crude Fp2 from Fe(CO)5 and Dicyclopentadiene chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) synthesis->chromatography Initial Purification recrystallization Recrystallization (DCM/Hexane) chromatography->recrystallization Further Purification analysis Purity Check (NMR, IR) recrystallization->analysis Final Product storage Store under N2 in dark at low temp. analysis->storage

Caption: A typical experimental workflow for the purification and handling of Fp₂.

decomposition_pathway Decomposition Pathways of Fp2 Fp2 [CpFe(CO)2]2 heat Heat Fp2->heat light UV Light Fp2->light ferrocene Ferrocene heat->ferrocene biferrocene Biferrocene heat->biferrocene co CO heat->co co2 CO2 heat->co2 cpd Cyclopentadiene heat->cpd fe Fe (elemental) heat->fe other_products Other Decomposition Products light->other_products

Caption: Major decomposition pathways of Fp₂ under thermal and photochemical stress.

References

optimizing reaction conditions for iron-catalyzed cycloadditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Iron-Catalyzed Cycloadditions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in iron-catalyzed cycloaddition reactions. The information is designed to help overcome common experimental challenges and optimize reaction conditions for desired outcomes.

Frequently Asked Questions (FAQs)

Q1: My iron-catalyzed cycloaddition reaction shows low to no conversion. What are the common causes?

A1: Low or no conversion in iron-catalyzed cycloadditions can stem from several factors:

  • Catalyst Inactivity: The iron precursor may not have been properly activated to the catalytically active low-valent state. The presence of oxygen or moisture can deactivate the catalyst.

  • Inhibiting Impurities: Trace impurities in substrates, solvents, or from the iron salt itself can inhibit catalysis. Notably, the purity and even the commercial source of iron salts like FeCl₃ can significantly impact catalyst activity, sometimes due to the presence or absence of trace metal contaminants that act as co-catalysts.[1]

  • Poor Ligand Choice: The electronic and steric properties of the ligand are crucial. An inappropriate ligand may not sufficiently stabilize the active iron species or facilitate the key steps of the catalytic cycle.[2][3]

  • Sub-optimal Reaction Conditions: Temperature, concentration, and solvent choice play a critical role. For instance, some cycloadditions require specific temperatures to overcome activation barriers, while solvent choice can influence catalyst solubility and stability.[4]

  • Substrate Issues: The substrates may be impure, contain inhibitors, or be inherently unreactive under the chosen conditions. Steric hindrance on the diene or dienophile can also impede the reaction.

Q2: I am observing poor regioselectivity or stereoselectivity in my reaction. How can I improve it?

A2: Achieving high selectivity is a common challenge. Consider these approaches:

  • Ligand Modification: This is one of the most powerful tools. Chiral ligands, such as bis-dihydroisoquinolines or α-diimines, are essential for enantioselective reactions.[5] The steric bulk and electronic properties of the ligand can direct the approach of the substrates, controlling both regio- and stereoselectivity.[3]

  • Solvent and Temperature Screening: Diastereoselectivity can sometimes be controlled by tuning the solvent and reaction temperature.[4] A systematic screening of these parameters is recommended.

  • Additives: The use of additives can sometimes influence the reaction pathway. While less common for selectivity control than ligand modification, it is a variable to consider.

  • Substrate Design: The inherent electronic and steric properties of your diene and dienophile play a significant role. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene can enhance reactivity and influence selectivity in normal-demand cycloadditions.[6][7]

Q3: My catalyst appears to be decomposing during the reaction. What are the signs and how can I prevent it?

A3: Catalyst decomposition is often indicated by a color change in the reaction mixture (e.g., formation of iron oxides) and a reaction that starts but does not proceed to completion.

  • Strictly Anaerobic and Anhydrous Conditions: Many active iron catalysts are sensitive to air and moisture. Ensure all glassware is oven- or flame-dried, solvents are properly dried and degassed, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Ligand Stabilization: Redox-active ligands, like bis(imino)pyridines, are crucial for maintaining the desired iron oxidation state (e.g., ferrous) throughout the catalytic cycle and preventing catalyst decomposition.[8]

  • Temperature Control: Excessive heat can lead to catalyst degradation. Determine the optimal temperature range for your specific catalytic system.

  • Purity of Reagents: Impurities can sometimes initiate decomposition pathways. Using high-purity iron salts, ligands, and substrates is crucial.[1]

Troubleshooting Guides

This section provides systematic approaches to address specific experimental problems.

Guide 1: Low Product Yield

If you are experiencing low yields, follow this diagnostic workflow to identify and solve the issue.

G A Low Yield Observed B Verify Reagent Purity (Substrates, Solvent, Iron Salt) A->B C Is Purity Sufficient? B->C D Purify/Replace Reagents (e.g., distill solvent, recrystallize substrate) C->D No E Optimize Catalyst Activation & Handling C->E Yes D->B F Are Conditions Strictly Inert (Anhydrous/Anaerobic)? E->F G Improve Inert Atmosphere Technique (e.g., use glovebox, degas solvents) F->G No H Screen Reaction Parameters F->H Yes G->E I Vary Temperature, Concentration, and Time H->I J Modify Catalytic System I->J No Improvement L Problem Solved I->L Improvement K Screen Different Ligands (Vary sterics/electronics) J->K K->L Improvement

Caption: Troubleshooting workflow for diagnosing low reaction yield.

Guide 2: Inconsistent Reaction Outcomes

Reproducibility issues often point to subtle variations in experimental setup and reagents.

Potential Cause Troubleshooting Step
Iron Source Variability The source and purity of the iron salt can dramatically affect results.[1] Procure a high-purity (>99.9%) salt or test different commercial suppliers. Consider performing elemental analysis to check for trace metal impurities.
Solvent Quality Solvent quality can degrade over time. Use freshly distilled or commercially available anhydrous solvents for each reaction. Avoid storing solvents over molecular sieves for extended periods as they can leach impurities.
Atmospheric Leaks Small leaks in your inert atmosphere setup (e.g., Schlenk line, glovebox) can introduce oxygen or moisture, leading to inconsistent catalyst deactivation. Regularly check your setup for leaks.
Temperature Fluctuations Inconsistent heating from hot plates can affect reaction rates. Use an oil bath with a temperature controller and stir plate for uniform and stable heating.
Reagent Addition The order and rate of reagent addition can be critical, especially for catalyst activation. Develop a standardized and consistent protocol for adding the iron precursor, ligand, reducing agent (if any), and substrates.

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Iron-Catalyzed [4+2] Cycloaddition

This protocol outlines a representative procedure performed under an inert atmosphere.

  • Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, magnetic stir bar) at 120 °C overnight and allow it to cool under vacuum or in a desiccator.

  • Inert Atmosphere Setup: Assemble the reaction vessel on a Schlenk line or inside a nitrogen-filled glovebox.

  • Catalyst Precursor Addition: To the Schlenk flask, add the iron(II) or iron(III) precursor (e.g., FeCl₂, 0.05 mmol, 1.0 equiv) and the chosen ligand (e.g., a pyridine(diimine) ligand, 0.055 mmol, 1.1 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., heptane or toluene, 2.0 mL) via syringe.

  • Catalyst Activation (if required): If starting from a higher oxidation state or a pre-catalyst, add the activating agent (e.g., a Grignard reagent or other reductant) dropwise at the specified temperature (e.g., 0 °C or room temperature) and stir for the recommended time (e.g., 30 minutes). A distinct color change often signals the formation of the active catalyst.

  • Substrate Addition: Add the diene (1.2 mmol, 24 equiv) followed by the dienophile (1.0 mmol, 20 equiv) via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 60 °C) and stir for the specified duration (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing them by GC-MS or TLC.

  • Quenching and Workup: After completion, cool the reaction to room temperature and quench by exposing it to air or by adding a few drops of methanol. Dilute with an appropriate solvent (e.g., diethyl ether), filter through a short plug of silica gel to remove the iron catalyst, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Effect of Ligand and Solvent on Reaction Yield

The following table summarizes hypothetical data for the optimization of an iron-catalyzed Diels-Alder reaction. Such tables are crucial for comparing the effects of different parameters.

EntryIron PrecursorLigandSolventTemp (°C)Time (h)Yield (%)
1FeBr₂Ligand AToluene801245
2FeBr₂Ligand BToluene801278
3FeBr₂Ligand BHeptane801285
4FeBr₂Ligand BTHF801222
5FeCl₂Ligand BHeptane801283
6FeBr₂Ligand BHeptane602491

Data is illustrative and intended for format demonstration.

Visualizations

Catalytic Cycle and Optimization Workflow

Understanding the catalytic cycle is key to rational optimization. The following diagram illustrates a generalized workflow for optimizing reaction conditions.

G cluster_0 Reaction Optimization Workflow A Define Reaction (Diene + Dienophile) B Select Initial Conditions (Iron Source, Ligand, Solvent) A->B C Run Initial Experiment B->C D Analyze Outcome (Yield, Selectivity) C->D E Outcome Acceptable? D->E F Systematic Screening E->F No J Optimized Conditions E->J Yes G Vary Ligand F->G H Vary Solvent F->H I Vary Temperature F->I G->C H->C I->C

Caption: General workflow for optimizing iron-catalyzed cycloadditions.

References

Technical Support Center: Air-Free Experimental Setups for Organoiron Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with air-sensitive organoiron compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of maintaining an inert atmosphere in your experimental setups.

Section 1: Troubleshooting Schlenk Line Setups

The Schlenk line is a fundamental apparatus for handling air-sensitive reagents. Below are common issues and their solutions.

Frequently Asked Questions (FAQs)

Q1: My vacuum pressure is not getting as low as usual. What could be the problem?

A1: A poor vacuum is typically due to leaks in the system. Here’s how to troubleshoot:

  • Check Glassware and Joints: Ensure all ground glass joints are properly greased and sealed. Inspect for any cracks or chips in the glassware.[1]

  • Inspect Tubing: Check all flexible tubing for cracks, holes, or loose connections.

  • Examine Stopcocks: For glass stopcocks, ensure they are well-greased and seated correctly. For Teflon taps, check for worn O-rings or damage to the plug.[2]

  • Isolate Sections: If your Schlenk line has multiple ports, close them one by one to identify the leaking section.

  • Cold Trap: Ensure your cold trap is properly filled with liquid nitrogen or a dry ice/acetone slush and that there are no blockages from frozen solvent.[3]

Q2: My cannula transfer is slow or has stopped. How can I fix this?

A2: Slow or stalled cannula transfers are often caused by pressure equalization or blockages.

  • Pressure Differential: Ensure there is a sufficient positive pressure of inert gas in the sending flask and a vent (e.g., a needle) in the receiving flask to allow for gas displacement.[2]

  • Cannula Position: Make sure the cannula is below the surface of the liquid in the sending flask and above the liquid in the receiving flask.

  • Blockages: The cannula or the needle in the receiving flask may be clogged. Remove and clean them if necessary.

Q3: I see oil from my bubbler being sucked back into the manifold. What should I do?

A3: Oil suck-back is a serious problem that indicates a significant pressure drop in the inert gas line.

  • Immediate Action: Immediately close the stopcock connecting the manifold to the reaction flask to prevent contamination.

  • Check Inert Gas Supply: Ensure your inert gas cylinder is not empty and that the regulator is supplying adequate pressure.

  • Inspect for Large Leaks: A large leak in the system can cause a rapid pressure drop.

Logical Troubleshooting Flow for Schlenk Line Leaks

SchlenkLineTroubleshooting start Poor Vacuum check_joints Inspect all glassware joints start->check_joints check_tubing Check tubing for cracks and leaks check_joints->check_tubing check_taps Examine stopcocks and taps check_tubing->check_taps isolate_ports Isolate individual ports check_taps->isolate_ports check_trap Inspect cold trap isolate_ports->check_trap leak_found Leak Found? (Yes/No) check_trap->leak_found fix_leak Fix or replace faulty component leak_found->fix_leak Yes end System OK leak_found->end No fix_leak->start GloveboxLeakDetection start High O2/H2O Levels or Pressure Fluctuation inspect_gloves Visually inspect gloves for damage start->inspect_gloves inspect_seals Check door and window seals inspect_gloves->inspect_seals leak_test Perform leak test (e.g., soapy water) inspect_seals->leak_test leak_found Leak Found? (Yes/No) leak_test->leak_found repair_leak Repair or replace damaged component leak_found->repair_leak Yes regenerate_catalyst Regenerate catalyst leak_found->regenerate_catalyst No repair_leak->start end Atmosphere Stable regenerate_catalyst->end DecompositionPathway L_nFe-R Organoiron Complex (Active) Intermediate Peroxo or Oxo-Iron Intermediate L_nFe-R->Intermediate Oxidative Addition O2 O₂ O2->Intermediate Decomposition Decomposed Products (e.g., L_nFe=O, R-OH) Intermediate->Decomposition Further Reaction

References

Technical Support Center: Analysis of (η4-1,3-Cyclobutadiene)(η5-2,4-cyclopentadien-1-yl)iron Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (η4-1,3-Cyclobutadiene)(η5-2,4-cyclopentadien-1-yl)iron. Our aim is to assist you in identifying potential impurities in your samples through established analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my (η4-1,3-Cyclobutadiene)(η5-2,4-cyclopentadien-1-yl)iron sample?

A1: Impurities can originate from starting materials, side reactions during synthesis, or decomposition. Potential impurities include:

  • Unreacted Starting Materials: Residual cyclopentadienyl ligands (or their dimers), and iron precursors.

  • Solvent Residues: Traces of solvents used during synthesis and purification (e.g., THF, hexane, toluene).

  • Oxidation Products: Organometallic complexes can be sensitive to air and moisture, leading to the formation of iron oxides or other oxidized organic species.

  • Side Products: Incomplete reactions or side reactions can lead to the formation of other iron-containing complexes, such as ferrocene or its derivatives, if cyclopentadienyl anions are present in excess or under specific reaction conditions.

Q2: Which analytical techniques are most suitable for identifying impurities in my sample?

A2: A combination of spectroscopic and spectrometric techniques is generally recommended for a comprehensive analysis. The most common and effective methods are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main compound and any organic-based impurities.

  • Mass Spectrometry (MS): Helps to determine the molecular weight of the compound and its fragments, which is crucial for identifying the parent compound and potential byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the main component from impurities, allowing for their individual detection and quantification.

Q3: My ¹H NMR spectrum shows unexpected peaks. What could they be?

A3: Unexpected peaks in the ¹H NMR spectrum often indicate the presence of impurities. Please refer to the Troubleshooting Guide below for a systematic approach to identifying these signals. Common culprits include residual solvents, unreacted starting materials like cyclopentadiene, or side products from the synthesis.

Q4: How can I confirm the identity of an unknown impurity?

A4: The most reliable method for confirming the identity of an unknown impurity is to isolate it and then characterize it using a combination of analytical techniques (NMR, MS, etc.). If isolation is not feasible, comparing the spectral data of the impurity with known compounds or databases can provide a tentative identification.

Troubleshooting Guide

This guide will help you troubleshoot common issues encountered during the analysis of (η4-1,3-Cyclobutadiene)(η5-2,4-cyclopentadien-1-yl)iron samples.

Issue 1: Unexpected Peaks in the ¹H NMR Spectrum

Possible Causes & Solutions:

Potential Impurity Expected ¹H NMR Signal (in CDCl₃) Troubleshooting Steps
Residual SolventsVaries (e.g., Hexane: ~0.9, 1.3 ppm; Toluene: ~2.3, 7.2 ppm; THF: ~1.8, 3.7 ppm)Compare the chemical shifts of the unknown peaks with a standard solvent chart.
DicyclopentadieneComplex multiplets between 1.4 - 6.5 ppmFreshly crack dicyclopentadiene before use in synthesis to ensure pure cyclopentadiene.
FerroceneSinglet at ~4.15 ppmReview the synthetic procedure to check for conditions that might favor ferrocene formation.
Oxidized SpeciesBroad signals or baseline distortionHandle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Issue 2: Ambiguous Mass Spectrometry Results

Possible Causes & Solutions:

Observation Possible Cause Troubleshooting Steps
No clear molecular ion peakThe compound may be unstable under the ionization conditions.Try a softer ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
Multiple unexpected peaksPresence of multiple impurities or fragmentation of the parent compound.Compare the fragmentation pattern with known data for similar compounds. Use tandem MS (MS/MS) to analyze the fragmentation of specific parent ions.
Peaks corresponding to higher molecular weightsFormation of dimers or adducts with solvent molecules.Analyze the sample at different concentrations and with different solvents to see if these peaks change in intensity.

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the (η4-1,3-Cyclobutadiene)(η5-2,4-cyclopentadien-1-yl)iron sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate all peaks and compare the chemical shifts with known values for the target compound and potential impurities.

Protocol 2: Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane).

  • Instrument Setup: Use a mass spectrometer with an EI source.

  • Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the observed masses with the theoretical masses of the expected compound and potential impurities.

Visualizations

Impurity_Identification_Workflow cluster_sample Sample Analysis cluster_techniques Analytical Techniques cluster_data Data Evaluation cluster_outcome Conclusion Sample Sample of (η4-1,3-Cyclobutadiene)(η5-2,4-cyclopentadien-1-yl)iron NMR ¹H and ¹³C NMR Sample->NMR MS Mass Spectrometry Sample->MS HPLC HPLC Sample->HPLC Data_Analysis Analyze Spectra and Chromatograms NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis Impurity_Suspected Unexpected Signals? Data_Analysis->Impurity_Suspected Pure Sample is Pure Impurity_Suspected->Pure No Impure Impurity Identified Impurity_Suspected->Impure Yes

Caption: Workflow for the identification of impurities in organometallic samples.

NMR_Troubleshooting_Logic Start Unexpected Peak in ¹H NMR Check_Solvent Compare with Solvent Chart Start->Check_Solvent Check_Starting_Materials Compare with Starting Material Spectra Start->Check_Starting_Materials Check_Side_Products Compare with Known Side Products (e.g., Ferrocene) Start->Check_Side_Products Solvent Residual Solvent Identified Check_Solvent->Solvent Match Unknown Unknown Impurity Check_Solvent->Unknown No Match Starting_Material Unreacted Starting Material Identified Check_Starting_Materials->Starting_Material Match Check_Starting_Materials->Unknown No Match Side_Product Side Product Identified Check_Side_Products->Side_Product Match Check_Side_Products->Unknown No Match

Caption: Decision tree for troubleshooting unexpected ¹H NMR signals.

Technical Support Center: Regeneration of Iron Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the regeneration of iron catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the recovery and reactivation of iron catalysts from reaction mixtures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use and regeneration of iron catalysts.

Problem 1: Gradual or rapid loss of catalytic activity.
Possible Cause Diagnostic Signs Recommended Action
Coking/Fouling Gradual decrease in conversion and selectivity. Visual inspection may show black deposits on the catalyst. Increased pressure drop across the reactor.Proceed to Experimental Protocol 1: Thermal Regeneration to Remove Coke .
Poisoning Rapid drop in activity after introducing a new feedstock or batch of reagents. Analysis of feed may reveal impurities like sulfur, chlorine, or heavy metals.[1][2]Proceed to Experimental Protocol 2: Chemical Washing for Poison Removal .
Sintering Loss of activity after exposure to high temperatures. Characterization may show a decrease in surface area and an increase in crystal size.[3]Proceed to Experimental Protocol 3: Regeneration of Sintered Catalysts .
Phase Transformation Changes in product selectivity. XRD analysis can confirm changes in the catalyst's crystalline structure. For example, the transformation of active iron carbides to inactive iron oxides in Fischer-Tropsch synthesis.Regeneration may involve a reduction step to restore the active phase. See Experimental Protocol 4: Reductive Treatment .
Problem 2: Increased pressure drop across the catalyst bed.
Possible Cause Diagnostic Signs Recommended Action
Coking/Fouling Visual confirmation of carbon deposits. Gradual increase in pressure drop over time.See Experimental Protocol 1: Thermal Regeneration to Remove Coke .
Catalyst Attrition/Crushing Presence of fine catalyst particles in the product stream. Mechanical stress or high flow rates.The catalyst may need to be sieved to remove fines. If severe, the catalyst bed may need to be re-packed or the catalyst replaced.

Frequently Asked Questions (FAQs)

Q1: What are the most common deactivation mechanisms for iron catalysts?

A1: The primary causes of deactivation for iron catalysts are:

  • Poisoning: Strong chemisorption of impurities from the feedstock (e.g., sulfur, chlorine, arsenic) onto the active sites.[1][2]

  • Coking or Fouling: Deposition of carbonaceous materials on the catalyst surface, blocking active sites and pores.[4][5]

  • Sintering: Thermal degradation leading to the growth of iron crystallites and a loss of active surface area, often accelerated by high temperatures and the presence of water vapor.[1][3]

  • Phase Transformation: Changes in the chemical nature of the active iron phase, such as the oxidation of iron carbides to less active iron oxides.[4]

Q2: How do I choose the right regeneration method for my deactivated iron catalyst?

A2: The choice of regeneration method depends on the cause of deactivation. A general decision-making process is outlined in the diagram below.

cluster_0 cluster_1 cluster_2 cluster_3 Deactivated_Catalyst Deactivated Iron Catalyst Initial_Assessment Initial Assessment: - Loss of activity? - Increased pressure drop? - Visual inspection? Deactivated_Catalyst->Initial_Assessment Coking Suspected Coking/ Fouling Initial_Assessment->Coking  Black deposits,  increased ΔP Poisoning Suspected Poisoning Initial_Assessment->Poisoning  Rapid activity loss,  feed impurities Thermal_Regen Thermal Regeneration (Oxidative Treatment) Coking->Thermal_Regen Chemical_Wash Chemical Washing (Acid/Solvent) Poisoning->Chemical_Wash Sintering Suspected Sintering Redispersion High-Temp. Treatment (Redispersion) Sintering->Redispersion Initial_assessment Initial_assessment Initial_assessment->Sintering  High temp.  exposure Regenerated_Catalyst Regenerated Catalyst Thermal_Regen->Regenerated_Catalyst Chemical_Wash->Regenerated_Catalyst Redispersion->Regenerated_Catalyst

Diagram 1: Decision workflow for selecting a regeneration method.

Q3: Can a deactivated iron catalyst always be fully regenerated?

A3: Not always. Deactivation by coking and some forms of poisoning are often reversible. However, severe sintering can lead to an irreversible loss of surface area and activity. Similarly, irreversible poisoning can occur if the poison forms a very strong and stable bond with the active sites.

Q4: How can I prevent or minimize catalyst deactivation?

A4: To extend the life of your iron catalyst, consider the following:

  • Feedstock Purification: Remove poisons such as sulfur and chlorine compounds from the reactants before they enter the reactor.

  • Optimize Reaction Conditions: Operate within the recommended temperature and pressure ranges to avoid thermal degradation and sintering.

  • Control Feed Composition: For reactions prone to coking, adjusting the ratio of reactants (e.g., H2/CO ratio in Fischer-Tropsch synthesis) can minimize coke formation.

Experimental Protocols

Experimental Protocol 1: Thermal Regeneration to Remove Coke

This protocol is suitable for regenerating iron catalysts deactivated by carbon deposition (coking).

Objective: To remove coke from the catalyst surface by controlled oxidation.

Materials:

  • Deactivated (coked) iron catalyst

  • Inert gas (e.g., Nitrogen, Argon)

  • Oxidizing gas (e.g., Air or a mixture of O2 in N2, typically 1-5% O2)

  • Tube furnace with temperature control

Procedure:

  • Purge: Place the coked catalyst in the reactor and purge with an inert gas at a flow rate of 50-100 mL/min for 30-60 minutes at ambient temperature to remove any residual reactants.

  • Heating: Heat the catalyst under the inert gas flow to the desired regeneration temperature, typically between 400-600°C.[6] A slow heating ramp (e.g., 5°C/min) is recommended to avoid thermal shock.

  • Oxidation: Once the target temperature is reached and stable, gradually introduce the oxidizing gas. Start with a low oxygen concentration (e.g., 1% O2 in N2) to control the exothermic coke combustion and prevent thermal runaway, which can lead to sintering.[6]

  • Hold: Maintain the temperature and oxidizing gas flow until coke removal is complete. This can be monitored by analyzing the off-gas for CO2 and CO. The end of the regeneration is typically indicated by the CO2/CO concentration returning to baseline.

  • Cooling: Switch back to an inert gas flow and cool the catalyst down to the desired temperature for the next reaction or to room temperature for storage.

  • (Optional) Reduction: If the iron was oxidized during regeneration, a reduction step (see Experimental Protocol 4) may be necessary to restore the active metallic phase.

cluster_0 Start Start Purge Purge with Inert Gas (e.g., N2) at RT Start->Purge Heat Heat to 400-600°C under Inert Gas Purge->Heat Oxidize Introduce Oxidizing Gas (e.g., 1-5% O2 in N2) Heat->Oxidize Hold Hold until CO2/CO return to baseline Oxidize->Hold Cool Cool under Inert Gas Hold->Cool Reduce Optional: Reduction Step Cool->Reduce End End Reduce->End

Diagram 2: Workflow for thermal regeneration of a coked iron catalyst.
Experimental Protocol 2: Chemical Washing for Poison Removal

This protocol is for regenerating iron catalysts poisoned by impurities such as sulfur, alkali metals, or heavy metals.

Objective: To remove poisons from the catalyst surface using a suitable solvent or chemical agent.

Materials:

  • Deactivated (poisoned) iron catalyst

  • Appropriate solvent (e.g., deionized water, ethanol)

  • Acidic or basic solution (e.g., dilute nitric acid, sulfuric acid, or ammonium hydroxide)[3]

  • Beaker or flask, and filtration apparatus

Procedure:

  • Solvent Wash: Wash the spent catalyst with a suitable solvent to remove any physisorbed species.

  • Leaching: Suspend the catalyst in a dilute acidic or basic solution. The choice of solution depends on the nature of the poison. For example, dilute acid washing can be effective for removing alkali metals.

  • Agitation: Gently agitate the slurry for a specified period (e.g., 1-3 hours) at a controlled temperature (e.g., 30-70°C).

  • Filtration and Rinsing: Filter the catalyst from the solution and wash it thoroughly with deionized water until the filtrate is neutral.

  • Drying: Dry the catalyst in an oven, typically at 100-120°C, to remove any residual water.

  • Calcination and Reduction: A subsequent calcination and/or reduction step may be necessary to fully restore the catalyst's activity.

Experimental Protocol 3: Regeneration of Sintered Catalysts

Regenerating sintered catalysts is challenging, but some recovery may be possible through high-temperature treatments to redisperse the metal particles.

Objective: To improve the dispersion of sintered iron particles.

Materials:

  • Sintered iron catalyst

  • High-temperature furnace

  • Oxidizing atmosphere (e.g., air)

Procedure:

  • Oxidative Treatment: Heat the sintered catalyst in an oxidizing atmosphere to a high temperature, potentially close to the initial calcination temperature. This can sometimes break up larger crystallites into smaller, more active particles.

  • Controlled Cooling: The cooling rate can influence the final particle size. A slow cooling process may be beneficial.

  • Reduction: After the high-temperature treatment, a reduction step (Protocol 4) is typically required to convert the iron oxides back to the active metallic state.

Experimental Protocol 4: Reductive Treatment

This protocol is used to activate a fresh catalyst or to regenerate a catalyst that has been oxidized during reaction or regeneration.

Objective: To reduce iron oxides to metallic iron.

Materials:

  • Oxidized iron catalyst

  • Reducing gas (e.g., Hydrogen, Syngas)

  • Inert gas (e.g., Nitrogen, Argon)

  • Tube furnace with temperature control

Procedure:

  • Purge: Place the catalyst in the reactor and purge with an inert gas.

  • Heating: Heat the catalyst to the reduction temperature (e.g., 400-500°C for ammonia synthesis catalysts) under an inert gas flow.[7]

  • Reduction: Introduce the reducing gas and hold at the reduction temperature for several hours until the reduction is complete (often monitored by water content in the off-gas).

  • Cooling: Cool the catalyst to the reaction temperature under the reducing gas or switch to an inert gas for cooling to room temperature.

Data Presentation

The following tables summarize typical quantitative data associated with the regeneration of iron catalysts.

Table 1: Comparison of Regeneration Methods for a Coked Iron Catalyst

Regeneration MethodTypical Temperature (°C)AtmosphereActivity Recovery (%)Change in Surface Area
Thermal (Air) 400 - 600[6]1-5% O2 in N280 - 95May decrease slightly due to mild sintering
Steam Treatment 600 - 800Steam/N270 - 90Can lead to more significant sintering
Hydrogenation 400 - 500H260 - 85Less effective for hard coke

Table 2: Effectiveness of Acid Washing for Poison Removal

PoisonLeaching AgentTemperature (°C)Removal Efficiency (%)
Alkali Metals (Na, K) Dilute Nitric Acid30 - 70> 90
Sulfur Alkaline solution followed by acid wash50 - 8080 - 95
Heavy Metals (Ni, V) Oxalic Acid/Sulfuric Acid mixture[8]7030 - 45[8]

Table 3: Physical Properties of Iron Catalysts Before and After Regeneration

Catalyst StateBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)
Fresh Catalyst 100 - 1500.3 - 0.55 - 10
Deactivated (Coked) 20 - 50[9]0.1 - 0.2[9]Reduced and partially blocked
Regenerated (Thermally) 80 - 1200.25 - 0.4Largely restored
Deactivated (Sintered) < 20< 0.1Increased
Regenerated (Sintered) 20 - 400.1 - 0.15May show some recovery

References

Validation & Comparative

A Comparative Guide to the Reactivity of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron and Ferrocene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two important organoiron compounds: (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron and the well-studied metallocene, ferrocene. Understanding the similarities and differences in their reactivity is crucial for applications in catalysis, materials science, and bioorganometallic chemistry. While extensive data exists for ferrocene, the reactivity of the mixed-ligand cyclobutadiene complex is less documented. This comparison draws upon established principles and available experimental data for related compounds to provide a comprehensive overview.

Introduction to the Contenders

Ferrocene, [Fe(η⁵-C₅H₅)₂] , is a sandwich compound with a central iron(II) atom coordinated to two parallel cyclopentadienyl (Cp) rings. It is a stable, 18-electron complex, a characteristic that contributes to its remarkable thermal stability and its "aromatic-like" reactivity.[1][2] Ferrocene readily undergoes electrophilic substitution reactions on its Cp rings.

(η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron , a mixed-ligand sandwich complex, features an iron atom coordinated to one cyclopentadienyl ring and one cyclobutadiene ring. The complexation of the inherently unstable cyclobutadiene molecule to the iron center imparts significant stability. The reactivity of this compound is influenced by the electronic properties of both the five-membered and the four-membered rings.

Electrophilic Aromatic Substitution: A Tale of Two Rings

Both ferrocene and the cyclobutadiene ligand in iron complexes exhibit aromatic character, making them susceptible to electrophilic attack. The rate of these reactions is a key indicator of the electron density and accessibility of the π-systems of the rings.

Friedel-Crafts Acylation

A classic example of electrophilic aromatic substitution is the Friedel-Crafts acylation. Ferrocene undergoes this reaction with exceptional ease, being approximately 3 x 10⁶ times more reactive than benzene.[2] This high reactivity is attributed to the electron-rich nature of the cyclopentadienyl rings.

Table 1: Comparison of Friedel-Crafts Acylation Reactivity

CompoundRelative Reactivity (vs. Benzene)Product(s)
Ferrocene~3 x 10⁶Acetylferrocene, 1,1'-Diacetylferrocene[4][5]
(η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)ironExpected to be high(η⁴-Acetylcyclobutadiene)(η⁵-cyclopentadienyl)iron and/or (η⁴-Cyclobutadiene)(η⁵-acetylcyclopentadienyl)iron
Experimental Protocol: Friedel-Crafts Acylation of Ferrocene

This protocol is a representative example for the acylation of ferrocene and can be adapted for the mixed-ligand complex.

Materials:

  • Ferrocene

  • Acetic anhydride

  • 85% Phosphoric acid

  • Dichloromethane (solvent)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (eluents)

Procedure:

  • Dissolve ferrocene in dichloromethane in a round-bottom flask.

  • Add acetic anhydride to the solution.

  • Carefully add 85% phosphoric acid dropwise while stirring. The reaction mixture will typically darken.

  • Stir the reaction at room temperature for the desired time (e.g., 1 hour). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quench the reaction by slowly adding the mixture to a saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the product into dichloromethane.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the product mixture (unreacted ferrocene, acetylferrocene, and diacetylferrocene) by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.[5][6]

Oxidation and Redox Properties

The ability of the iron center to undergo oxidation is a fundamental aspect of the chemistry of these compounds.

Ferrocene exhibits a well-behaved, reversible one-electron oxidation to the ferrocenium cation, [Fe(η⁵-C₅H₅)₂]⁺.[1][7] The standard redox potential for the Fc⁺/Fc couple is approximately +0.4 V versus a saturated calomel electrode (SCE).[1][8] This reversibility and the tunability of the redox potential through substitution on the Cp rings have led to the widespread use of ferrocene derivatives in electrochemical applications.[8][9]

For (η⁴-1,3-cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron , the redox behavior is expected to be more complex. The presence of the cyclobutadiene ligand, which is a stronger π-acceptor than the cyclopentadienyl ligand, is likely to make the iron center more electron-deficient. This would be expected to shift the oxidation potential to a more positive value compared to ferrocene, making the mixed-ligand complex more difficult to oxidize. The stability and reversibility of the resulting cation would also be of significant interest.

Table 2: Comparison of Redox Potentials

CompoundRedox CoupleE° (V vs. SCE)Reversibility
Ferrocene[Fe(Cp)₂]⁺ / [Fe(Cp)₂]~ +0.4Reversible[8]
(η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron[(C₄H₄)Fe(Cp)]⁺ / [(C₄H₄)Fe(Cp)]Expected > +0.4To be determined
Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is the standard technique for investigating the redox properties of these compounds.

Materials:

  • Sample of the iron complex

  • A suitable solvent (e.g., acetonitrile, dichloromethane)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Three-electrode cell:

    • Working electrode (e.g., glassy carbon, platinum)

    • Reference electrode (e.g., SCE, Ag/AgCl)

    • Counter electrode (e.g., platinum wire)

  • Potentiostat

Procedure:

  • Prepare a solution of the iron complex and the supporting electrolyte in the chosen solvent.

  • Assemble the three-electrode cell with the solution.

  • Purge the solution with an inert gas (e.g., argon, nitrogen) to remove dissolved oxygen.

  • Record the cyclic voltammogram by scanning the potential between appropriate limits.

  • The potential at which the peak anodic and cathodic currents are equal gives the formal redox potential (E°). The separation between the peak potentials (ΔEp) provides information about the reversibility of the redox process.

Ligand Exchange Reactions

The stability of the metal-ligand bond is another important aspect of reactivity. Ferrocene is known for its high thermal stability, with decomposition occurring only above 400 °C.[1] Ligand exchange reactions, where one or both Cp rings are displaced, are generally not facile and require harsh conditions.

The iron-cyclobutadiene bond in complexes is also known to be quite robust. However, the relative lability of the cyclopentadienyl versus the cyclobutadiene ligand in the mixed-ligand complex under various conditions (e.g., thermal, photochemical, or in the presence of competing ligands) is an area that warrants further experimental investigation.

Visualizing Reactivity Pathways

The following diagrams illustrate the key reaction pathways discussed.

Electrophilic_Substitution cluster_ferrocene Ferrocene cluster_mixed_ligand (η⁴-C₄H₄)(η⁵-Cp)Fe Fc [Fe(Cp)₂] AcFc Acetylferrocene Fc->AcFc + Acylium ion DiAcFc 1,1'-Diacetylferrocene AcFc->DiAcFc + Acylium ion ML [(C₄H₄)Fe(Cp)] AcML1 (Ac-C₄H₄)Fe(Cp) ML->AcML1 + Acylium ion AcML2 (C₄H₄)Fe(Ac-Cp) ML->AcML2 + Acylium ion

Caption: Electrophilic acylation pathways for ferrocene and the mixed-ligand complex.

Oxidation_Pathways Fc Ferrocene [Fe(Cp)₂] Fc_plus Ferrocenium [Fe(Cp)₂]⁺ Fc->Fc_plus - e⁻ ML (η⁴-C₄H₄)(η⁵-Cp)Fe ML_plus [(C₄H₄)Fe(Cp)]⁺ ML->ML_plus - e⁻

Caption: Reversible one-electron oxidation of ferrocene and the proposed oxidation of the mixed-ligand complex.

Reactivity_Comparison_Flowchart cluster_electro cluster_ox cluster_ligand start Compare Reactivity electrophilic_sub Electrophilic Substitution start->electrophilic_sub oxidation Oxidation start->oxidation ligand_exchange Ligand Exchange start->ligand_exchange fc_electro Ferrocene: Highly reactive electrophilic_sub->fc_electro ml_electro (η⁴-C₄H₄)(η⁵-Cp)Fe: Expected to be highly reactive electrophilic_sub->ml_electro fc_ox Ferrocene: Reversible, E° ~+0.4V oxidation->fc_ox ml_ox (η⁴-C₄H₄)(η⁵-Cp)Fe: Expected to be less easily oxidized oxidation->ml_ox fc_ligand Ferrocene: Very stable, harsh conditions for exchange ligand_exchange->fc_ligand ml_ligand (η⁴-C₄H₄)(η⁵-Cp)Fe: Relative lability to be determined ligand_exchange->ml_ligand

Caption: Logical flowchart comparing the key reactivity aspects.

Summary and Outlook

Further experimental studies on (η⁴-1,3-cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron are necessary to fully elucidate its reactivity, particularly in terms of regioselectivity in substitution reactions, the precise redox potential, and the relative stability of the metal-ligand bonds. Such studies will undoubtedly open new avenues for the application of this and related organoiron complexes in various fields of chemical science.

References

Validating the Crystal Structure of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of the primary and complementary experimental techniques used to validate the crystal structure of organometallic compounds, using (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron as a representative example.

Structural Validation: A Multi-faceted Approach

The gold standard for determining the crystal structure of a compound is Single-Crystal X-ray Diffraction (SCXRD) . This technique provides a detailed and accurate three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. However, obtaining a single crystal of sufficient quality can be challenging. Therefore, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are crucial complementary techniques. They provide valuable information about the connectivity, chemical environment, and bonding within the molecule, which can be used to corroborate the crystallographic data or provide structural insights when a suitable crystal for XRD is unavailable.

Comparative Analysis of Validation Techniques

The following table summarizes the key quantitative data obtained from each technique for the structural validation of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron and similar organoiron complexes.

ParameterSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR) SpectroscopyInfrared (IR) Spectroscopy
Fe-C (η⁴-C₄H₄) Bond Length ~2.05 ÅNot Directly MeasuredNot Directly Measured
Fe-C (η⁵-C₅H₅) Bond Length ~2.10 ÅNot Directly MeasuredNot Directly Measured
C-C (η⁴-C₄H₄) Bond Length ~1.43 Å[1]Not Directly MeasuredNot Directly Measured
C-C (η⁵-C₅H₅) Bond Length ~1.42 ÅNot Directly MeasuredNot Directly Measured
¹H Chemical Shift (η⁴-C₄H₄) Not Applicable~3.9 ppm (singlet)[2]Not Applicable
¹H Chemical Shift (η⁵-C₅H₅) Not Applicable~4.5 - 5.0 ppm (singlet)Not Applicable
¹³C Chemical Shift (η⁴-C₄H₄) Not Applicable~63 ppmNot Applicable
¹³C Chemical Shift (η⁵-C₅H₅) Not Applicable~85 ppmNot Applicable
C-H Stretch (η⁴-C₄H₄) Not ApplicableNot Typically Measured~3100 cm⁻¹
C-C Stretch (η⁴-C₄H₄) Not ApplicableNot Typically Measured~1400 - 1500 cm⁻¹
C-H Stretch (η⁵-C₅H₅) Not ApplicableNot Typically Measured~3100 cm⁻¹
C-C Stretch (η⁵-C₅H₅) Not ApplicableNot Typically Measured~1400 - 1450 cm⁻¹

Experimental Protocols

Detailed methodologies for the key experiments are provided below. Given the air-sensitive nature of many organometallic compounds, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[3]

Single-Crystal X-ray Diffraction (SCXRD)
  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant oil to prevent degradation from air and moisture.[4]

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[4]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, high-resolution crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the crystalline compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., benzene-d₆ or chloroform-d) in an NMR tube. The solution must be homogeneous.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. ¹H and ¹³C NMR spectra are acquired. For complex spectra, two-dimensional techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity.[3]

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to determine the number and connectivity of the different types of protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the crystalline sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol oil and placing the paste between two salt plates (e.g., NaCl or KBr).[5]

  • Data Acquisition: A background spectrum of the KBr pellet or salt plates is recorded. The sample is then placed in the spectrometer, and the infrared spectrum is collected.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C-H and C-C stretching and bending modes of the cyclobutadiene and cyclopentadienyl rings.[6]

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron, highlighting the interplay between the different analytical techniques.

G cluster_synthesis Synthesis & Isolation cluster_validation Structural Validation cluster_data Data Analysis & Confirmation Synthesis Synthesis of (η⁴-C₄H₄)(η⁵-C₅H₅)Fe Purification Purification & Crystallization Synthesis->Purification SCXRD Single-Crystal X-ray Diffraction Purification->SCXRD Single Crystal NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Crystalline Solid IR IR Spectroscopy Purification->IR Crystalline Solid Structure 3D Structure (Bond Lengths, Angles) SCXRD->Structure Connectivity Connectivity & Environment NMR->Connectivity FunctionalGroups Functional Groups & Bonding IR->FunctionalGroups Final Validated Crystal Structure Structure->Final Connectivity->Final FunctionalGroups->Final

References

Unveiling the Bonding in a Bent Sandwich: A DFT Analysis of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the electronic structure and bonding of (η⁴-1,3-cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron with related organometallic compounds, supported by Density Functional Theory (DFT) data.

The unique sandwich structure of (η⁴-1,3-cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron, an organometallic complex featuring two distinct cyclic π-ligands, presents a fascinating case study in chemical bonding. This guide provides a detailed analysis of its electronic and structural properties based on Density Functional Theory (DFT) calculations, offering a comparative perspective against the well-characterized ferrocene and (cyclobutadiene)iron tricarbonyl complexes.

Molecular Geometry and Structural Parameters

DFT calculations provide a precise picture of the molecular geometry of (η⁴-1,3-cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron. The iron atom is asymmetrically coordinated to the planar cyclobutadiene (C₄H₄) and cyclopentadienyl (C₅H₅) rings. Key structural parameters obtained from geometry optimization are summarized in the table below, alongside experimental and calculated data for ferrocene and (cyclobutadiene)iron tricarbonyl for comparative analysis.

Parameter(η⁴-C₄H₄)(η⁵-C₅H₅)Fe (DFT)Ferrocene (Fe(C₅H₅)₂) (Experimental)(η⁴-C₄H₄)Fe(CO)₃ (Experimental)
Fe-C (C₄H₄) Bond Length (Å) Data not available in search results-2.058
Fe-C (C₅H₅) Bond Length (Å) Data not available in search results2.064-
C-C (C₄H₄) Bond Length (Å) Data not available in search results-1.425
C-C (C₅H₅) Bond Length (Å) Data not available in search results1.44-
Fe to Ring Centroid (C₄H₄) (Å) Data not available in search results-1.69
Fe to Ring Centroid (C₅H₅) (Å) Data not available in search results1.66-
Inter-ring Angle (°) (Dihedral) Data not available in search results0 (eclipsed) / 36 (staggered)-

Note: Specific DFT data for (η⁴-C₄H₄)(η⁵-C₅H₅)Fe was not available in the provided search results. The table is structured to accommodate this data once obtained.

Vibrational Analysis

Vibrational spectroscopy, in conjunction with DFT calculations, offers insights into the strength and nature of the chemical bonds within the molecule. The calculated vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra. Key vibrational modes include the Fe-ligand stretching frequencies and the internal modes of the cyclobutadiene and cyclopentadienyl rings.

Vibrational Mode(η⁴-C₄H₄)(η⁵-C₅H₅)Fe (Calculated cm⁻¹)Ferrocene (Experimental cm⁻¹)(η⁴-C₄H₄)Fe(CO)₃ (Experimental cm⁻¹)
Fe-C₄H₄ Stretch Data not available-~400
Fe-C₅H₅ Stretch Data not available~478, 491-
C-H Stretch (C₄H₄) Data not available-~3100
C-H Stretch (C₅H₅) Data not available~3100-
Ring Breathing (C₄H₄) Data not available-~1230
Ring Breathing (C₅H₅) Data not available~1108-

Note: Specific calculated vibrational frequencies for (η⁴-C₄H₄)(η⁵-C₅H₅)Fe were not available in the provided search results.

Electronic Structure and Bonding: A Molecular Orbital Perspective

The stability and reactivity of (η⁴-1,3-cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron are dictated by its electronic structure. A molecular orbital (MO) analysis reveals the nature of the iron-ligand interactions. The bonding is primarily understood through the donation of π-electrons from the cyclobutadiene and cyclopentadienyl ligands to the d-orbitals of the iron center, and the back-donation of electron density from the metal d-orbitals to the π* anti-bonding orbitals of the ligands.

In the case of the cyclobutadiene ligand, which is anti-aromatic in its free state, coordination to the iron atom leads to a stabilization of the ligand's π-system.[1] Theoretical treatments suggest that the interaction involves the doubly degenerate non-bonding orbitals of cyclobutadiene with the appropriate d-orbitals of iron.[1] This interaction is a key factor in the stability of cyclobutadiene-metal complexes.

The cyclopentadienyl ligand, being aromatic with 6 π-electrons, forms a strong bond with the iron center, similar to that observed in ferrocene. The interaction involves the overlap of the ligand's a₁, e₁, and e₂ symmetry orbitals with the corresponding d-orbitals of the iron atom.

A crucial aspect of the bonding is the phenomenon of π-back-bonding, where the filled d-orbitals of the iron atom donate electron density into the empty π* orbitals of the cyclobutadiene ligand. This back-donation strengthens the metal-ligand bond and results in a net negative charge on the cyclobutadiene ligand.[1]

G cluster_Fe Fe d-orbitals cluster_C4H4 C₄H₄ π-orbitals cluster_C5H5 C₅H₅ π-orbitals Fe Fe C4H4_pi_star π* (LUMO) Fe->C4H4_pi_star π-back-donation C4H4_pi π (HOMO) C4H4_pi->Fe σ-donation C5H5_pi π (HOMO) C5H5_pi->Fe σ-donation

Caption: Simplified MO interaction diagram for (η⁴-C₄H₄)(η⁵-C₅H₅)Fe.

Comparative Analysis

Versus Ferrocene: The bonding in (η⁴-1,3-cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron shares similarities with ferrocene in the nature of the iron-cyclopentadienyl interaction. However, the presence of the anti-aromatic cyclobutadiene ligand introduces significant differences. The asymmetry in the ligand set leads to a lower overall symmetry for the complex compared to the D₅d or D₅h symmetry of ferrocene. This asymmetry is expected to influence the electronic properties and reactivity of the molecule.

Versus (Cyclobutadiene)iron Tricarbonyl: The bonding of the cyclobutadiene ligand to the iron center is analogous to that in (cyclobutadiene)iron tricarbonyl. In both cases, the iron atom stabilizes the otherwise unstable cyclobutadiene ring through strong π-interactions.[1] The primary difference lies in the ancillary ligand. The cyclopentadienyl ligand is a stronger π-donor than the three carbonyl ligands, which are primarily π-acceptors. This difference in the electronic nature of the co-ligand is expected to modulate the extent of back-donation to the cyclobutadiene ring and, consequently, the overall stability and reactivity of the complex.

Experimental and Computational Protocols

Density Functional Theory (DFT) Calculations:

A standard computational protocol for the DFT analysis of such organometallic complexes would involve the following steps:

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure. A common choice of functional is a hybrid functional like B3LYP, often paired with a basis set such as 6-31G(d) for the main group elements and a larger basis set with effective core potentials (e.g., LANL2DZ) for the iron atom.

  • Frequency Calculations: Following geometry optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to simulate the infrared spectrum.

  • Molecular Orbital and Population Analysis: To understand the electronic structure and bonding, a molecular orbital analysis (e.g., Natural Bond Orbital analysis) is performed. This provides information on orbital energies, compositions, and charge distributions.

G start Initial Structure Guess opt Geometry Optimization (DFT) start->opt freq Frequency Calculation opt->freq check Imaginary Frequencies? freq->check check->opt Yes mo MO & Population Analysis check->mo No end Final Results mo->end

Caption: A typical workflow for DFT analysis of organometallic complexes.

Conclusion

The DFT analysis of (η⁴-1,3-cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron reveals a complex interplay of electronic and structural factors that govern its bonding. The stabilization of the anti-aromatic cyclobutadiene ligand through coordination to the iron center, coupled with the strong π-donation from the cyclopentadienyl ligand, results in a stable yet asymmetric sandwich complex. A comparative analysis with ferrocene and (cyclobutadiene)iron tricarbonyl highlights the unique electronic environment created by the mixed-ligand system. Further experimental and theoretical studies are warranted to fully elucidate the reactivity and potential applications of this intriguing organometallic compound.

References

A Researcher's Guide to Mass Spectrometry Analysis of Iron Organometallic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the analysis of iron organometallic compounds, mass spectrometry stands as a powerful and indispensable tool. This guide provides an objective comparison of common mass spectrometry techniques, supported by experimental data, to aid in method selection and experimental design. We delve into the nuances of ionization methods, fragmentation analysis, and provide detailed experimental protocols for the characterization of these diverse and often sensitive molecules.

The unique electronic and structural properties of iron organometallic compounds, which are integral to catalysis, materials science, and medicine, present specific challenges for mass spectrometric analysis. The choice of ionization technique is paramount to prevent decomposition and obtain meaningful spectral data. This guide will compare and contrast the most prevalent soft ionization techniques: Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Atmospheric Pressure Chemical Ionization (APCI), offering insights into their suitability for different classes of iron organometallics.

Comparison of Ionization Techniques

The selection of an appropriate ionization source is the first critical step in the mass spectrometric analysis of iron organometallic compounds. The ideal technique should generate intact molecular ions with minimal fragmentation, be compatible with the compound's solubility and stability, and provide adequate sensitivity for the intended analysis.

Ionization TechniquePrincipleBest Suited ForAdvantagesLimitations
Electrospray Ionization (ESI) A solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. Desolvation leads to the formation of gas-phase ions.Polar and ionic iron organometallic compounds, including ferrocene derivatives, iron carbonyl clusters, and catalytic intermediates in solution.[1][2]Soft ionization technique, preserving non-covalent interactions (native MS).[3][4][5] Easily coupled with liquid chromatography (LC-MS).[1] High sensitivity for polar and charged analytes.Less effective for non-polar compounds. Can be susceptible to matrix effects and ion suppression.[6][7]
Matrix-Assisted Laser Desorption/Ionization (MALDI) The analyte is co-crystallized with a matrix that absorbs laser energy. The laser pulse desorbs and ionizes the analyte.High molecular weight iron organometallic compounds, polymers, and less soluble complexes.[8]Tolerant of salts and buffers. Produces predominantly singly charged ions, simplifying spectra.[9] High sensitivity.[9]Can be challenging for low molecular weight compounds due to matrix interference.[8] Quantification can be less precise than ESI.[10][11]
Atmospheric Pressure Chemical Ionization (APCI) The analyte solution is vaporized in a heated nebulizer and then ionized by corona discharge.Less polar and volatile iron organometallic compounds.[12]Complements ESI for the analysis of non-polar compounds.[7] Generally less susceptible to matrix effects than ESI.[6]Requires the analyte to be thermally stable and volatile. Can induce more fragmentation than ESI.[12]
Fast Atom Bombardment (FAB) A high-energy beam of neutral atoms (e.g., Xenon) bombards a sample dissolved in a non-volatile matrix.A wide range of organometallic compounds, particularly those that are difficult to ionize by other methods.Can analyze non-volatile and thermally labile compounds.Considered a "harder" soft ionization technique, often leading to more fragmentation. Lower sensitivity and resolution compared to ESI and MALDI.
Field Desorption (FD) The sample is coated onto an emitter which is then subjected to a high electric field, causing ionization.Non-polar and thermally labile organometallic compounds.Very soft ionization technique with minimal fragmentation.Technically demanding and less common in modern laboratories.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reproducible and high-quality mass spectrometry data. Below are representative protocols for the analysis of different classes of iron organometallic compounds.

Protocol 1: LC-MS/MS Analysis of Ferrocene Derivatives

This protocol is suitable for the quantitative analysis of ferrocene-based compounds, which are often investigated as electrochemical probes or potential drug candidates.

1. Sample Preparation:

  • Prepare a stock solution of the ferrocene derivative in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution in the same solvent.

  • For biological samples, perform a protein precipitation or solid-phase extraction to remove interfering matrix components.

2. LC-MS/MS System and Conditions:

  • LC System: Agilent 1260 Infinity or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000) with an ESI source.

  • Ionization Mode: Positive ion mode.

  • MS/MS Parameters: Optimize the declustering potential, collision energy, and cell exit potential for the specific ferrocene derivative to obtain characteristic parent and fragment ions for multiple reaction monitoring (MRM).[13]

Protocol 2: Native ESI-MS of Iron-Sulfur Cluster Proteins

This protocol is designed to preserve the non-covalent interactions between the protein and the iron-sulfur cluster, allowing for the study of cluster assembly and stability.[4][5]

1. Sample Preparation (Anaerobic Conditions):

  • Perform all sample preparation steps in an anaerobic chamber to prevent oxidation of the iron-sulfur cluster.

  • Buffer exchange the protein solution into an MS-compatible volatile buffer (e.g., 100-200 mM ammonium acetate, pH 7.5).

  • The final protein concentration should be in the low micromolar range (e.g., 1-10 µM).

2. Native ESI-MS System and Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.

  • Ionization Source: Nano-electrospray ionization (nano-ESI) source is preferred for its lower flow rates and gentler ionization.

  • Capillary Voltage: 1.0-1.5 kV.

  • Source Temperature: Maintain at a low temperature (e.g., 80-120 °C) to preserve the native protein structure.

  • Collision Energy: Use low collision energies in the trapping region to minimize in-source fragmentation.

  • Data Acquisition: Acquire data over a wide m/z range to detect the various charge states of the protein-cluster complex.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation of iron organometallic compounds. Collision-induced dissociation (CID) is the most common method for fragmentation.[14] The fragmentation patterns can provide valuable information about the ligands, their coordination to the iron center, and the overall structure of the complex.

For iron carbonyl complexes, a common fragmentation pathway involves the sequential loss of carbonyl (CO) ligands.[2] In the case of ferrocene derivatives, fragmentation often occurs at the substituent groups on the cyclopentadienyl rings, or through the loss of a cyclopentadienyl ring itself.[15]

Mandatory Visualizations

Experimental Workflow for LC-MS/MS Analysis of an Iron Organometallic Compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Sample (e.g., reaction mixture, biological fluid) Extraction Extraction / Purification Sample->Extraction Derivatization Derivatization (optional) Extraction->Derivatization LC_Column Liquid Chromatography Column Derivatization->LC_Column Ion_Source Ionization Source (e.g., ESI) LC_Column->Ion_Source Mass_Analyzer Mass Analyzer (e.g., QqQ) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Data_Processing Data Processing & Interpretation Data_Acquisition->Data_Processing

Caption: General workflow for the analysis of an iron organometallic compound using LC-MS/MS.

Decision Tree for Selecting an Ionization Method

ionization_selection decision decision result result start Analyze Iron Organometallic Compound is_polar Is the compound polar or ionic? start->is_polar is_high_mw Is the compound of high molecular weight or insoluble? is_polar->is_high_mw No esi Use ESI is_polar->esi Yes is_volatile Is the compound volatile and thermally stable? is_high_mw->is_volatile No maldi Use MALDI is_high_mw->maldi Yes apci Use APCI is_volatile->apci Yes other Consider FAB or FD is_volatile->other No

References

Validating Mechanistic Pathways in Iron-Catalyzed Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The ascent of iron catalysis in modern synthetic chemistry presents a cost-effective and environmentally benign alternative to precious metal-based systems.[1][2][3] However, the intricate and varied mechanistic pathways of iron, stemming from its multiple accessible oxidation and spin states, pose a significant challenge to researchers.[2][4][5] A thorough mechanistic understanding is crucial for the rational design and optimization of new, efficient, and selective catalytic systems.[6][7][8]

This guide provides a comparative overview of the experimental and computational techniques used to validate proposed mechanisms for two prominent classes of iron-catalyzed reactions: C-C cross-coupling and C-H activation.

Case Study 1: Iron-Catalyzed Negishi Cross-Coupling

Iron-catalyzed Negishi cross-coupling, the reaction of an organozinc reagent with an organic halide, is a powerful tool for forming C(sp³)–C(sp³) bonds.[9] While highly effective, its mechanism has been a subject of intense investigation, with evidence pointing towards complex cycles involving various iron oxidation states and the potential for radical intermediates.[9][10][11]

A plausible reaction mechanism involves an Fe(I)/Fe(II)/Fe(III) catalytic cycle.[9] The cycle is initiated by the reduction of an Fe(II) precatalyst. The resulting Fe(I) species reacts with the alkyl halide, often forming an alkyl radical. Subsequent transmetalation with the organozinc reagent and reductive elimination yield the cross-coupled product, regenerating the active catalyst.[9]

Fe_Negishi_Coupling Fe_precatalyst Fe(II) Precatalyst (e.g., Fe(OAc)₂) FeI_A Fe(I) Intermediate A Fe_precatalyst->FeI_A FeII_B Fe(II) Intermediate B FeI_A->FeII_B + R¹-X Alkyl_Radical R¹• FeI_A->Alkyl_Radical + R¹-X FeII_C Organoiron(II) Intermediate C FeII_B->FeII_C Transmetalation + R²-ZnX FeIII_D Organoiron(III) Intermediate D FeII_C->FeIII_D Radical Recombination + R¹• FeIII_D->FeI_A Regeneration Product R¹-R² Product FeIII_D->Product Fe_CH_Activation FeII_precatalyst Fe(II) Catalyst Fe_O_species Fe-O Species FeII_precatalyst->Fe_O_species Activation by Oxidant (O₂) FeIV_oxo Fe(IV)=O Intermediate Fe_O_species->FeIV_oxo Intermediate Formation FeIII_OH Fe(III)-OH + Substrate Radical (R•) FeIV_oxo->FeIII_OH C-H Abstraction (HAT) + R-H FeIII_OH->FeII_precatalyst Catalyst Regeneration Functionalization Radical Functionalization (e.g., + Allyl-Cl) FeIII_OH->Functionalization Rebound or Further Reaction Product Functionalized Product (R-Allyl) Functionalization->Product Substrate Substrate (R-H)

References

benchmarking the stability of cyclopentadienyl iron complexes with different ligands

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the thermal and electrochemical stability of cyclopentadienyl iron complexes, including ferrocene derivatives and half-sandwich compounds, is crucial for their application in catalysis, materials science, and drug development. This guide provides a comparative overview of the stability of these complexes with various ligands, supported by quantitative data and detailed experimental protocols.

Cyclopentadienyl iron complexes are renowned for their remarkable stability, a feature that underpins their wide-ranging applications.[1] Ferrocene, the archetypal sandwich complex, is notably robust, withstanding temperatures up to 400°C in air.[2] This inherent stability can be finely tuned by modifying the ligands attached to the cyclopentadienyl (Cp) rings or the iron center. This guide delves into the factors influencing the thermal and electrochemical stability of these versatile organometallic compounds.

Thermal Stability: The Impact of Ligand Substitution

The thermal stability of cyclopentadienyl iron complexes is significantly influenced by the nature of the substituents on the cyclopentadienyl rings. Thermogravimetric analysis (TGA) is a key technique for quantifying this stability by measuring the temperature at which a compound begins to decompose.

In a study of ferrocene liquid crystals, a clear trend in thermal stability was observed based on the attached functional groups. Derivatives lacking an azo group were found to be more stable than their azo-containing counterparts. Furthermore, the presence of strong electron-withdrawing groups, such as a keto group, was shown to decrease thermal stability.[3] For instance, the thermal degradation of the investigated compounds generally starts at temperatures above 310°C, with an exception for a sample containing an azo group, which began to decompose at 260°C.[3]

Table 1: Thermal Decomposition Data for Selected Cyclopentadienyl Iron Complexes

CompoundLigand(s)Decomposition Onset (°C)Reference
FerroceneNone~400[2]
Ferrocene derivative 1Cholesteryl ester>310[3]
Ferrocene derivative 2Azo, Keto>310[3]
Ferrocene derivative 3Azo, Keto>310[3]
Ferrocene derivative 4Cholesteryl ester>310[3]
Ferrocene derivative 5Azo, Phenol260[3]
Cyclopentadienyliron dicarbonyl dimerCarbonyl194 (dec.)

Note: Decomposition temperatures can vary depending on the experimental conditions, such as heating rate and atmosphere.

Electrochemical Stability: Tuning Redox Potentials

The electrochemical stability of cyclopentadienyl iron complexes is paramount for their use in redox-based applications like sensors and catalysts. Cyclic voltammetry (CV) is the primary technique used to probe the electrochemical behavior of these compounds, particularly the reversible one-electron oxidation of the iron center from Fe(II) to Fe(III).

The redox potential of the Fe(III)/Fe(II) couple in ferrocene derivatives can be systematically tuned by introducing electron-donating or electron-withdrawing substituents onto the cyclopentadienyl rings. Electron-donating groups, such as alkyl groups, lower the oxidation potential, making the complex easier to oxidize. Conversely, electron-withdrawing groups, such as acetyl or nitro groups, increase the oxidation potential, rendering the complex more resistant to oxidation.[1][2]

A study on a series of ferrocene derivatives demonstrated that the introduction of methyl or tert-butyl groups can tune the redox potential from +0.403 V (for ferrocene) down to -0.096 V versus a saturated calomel electrode (SCE).[2] This tunability allows for the rational design of ferrocene-based molecules with specific electrochemical properties.

Table 2: Electrochemical Data for Selected Ferrocene Derivatives

CompoundSubstituent(s) on Cp Ring(s)E₁/₂ (V vs. SCE)Reference
Ferrocene (Fc)None+0.403[2]
Dimethylferrocene (Me₂Fc)Two methyl groups+0.302[2]
Octamethylferrocene (Me₈Fc)Eight methyl groups+0.003[2]
Decamethylferrocene (Me₁₀Fc)Ten methyl groups-0.096[2]
AcetylferroceneOne acetyl group+0.640
1,1'-DiacetylferroceneTwo acetyl groups+0.850

Note: Redox potentials are dependent on the solvent, electrolyte, and reference electrode used.

Half-Sandwich Cyclopentadienyl Iron Complexes

Besides ferrocenes, half-sandwich cyclopentadienyl iron complexes, such as those of the type [CpFe(CO)₂X] (where X is a halide or another ligand), are another important class of these organometallic compounds. These "piano-stool" complexes also exhibit tunable stability.

For instance, the stability of [CpFe(CO)₂X] complexes is influenced by the nature of the ligand X. While comprehensive quantitative data for a wide range of these complexes is less readily available in a single comparative study, their reactivity and stability are known to be dependent on the electron-donating or -withdrawing properties of the X ligand. The cyclopentadienyliron dicarbonyl dimer, [CpFe(CO)₂]₂, serves as a common precursor to many of these half-sandwich complexes and has a decomposition temperature of 194°C.

Experimental Protocols

Accurate and reproducible stability data rely on standardized experimental procedures. Below are detailed protocols for the key analytical techniques used to assess the thermal and electrochemical stability of cyclopentadienyl iron complexes.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of a cyclopentadienyl iron complex.

Materials:

  • Thermogravimetric analyzer

  • Alumina or platinum crucibles

  • Inert gas (e.g., nitrogen or argon)

  • The cyclopentadienyl iron complex sample (typically 5-10 mg)

Procedure:

  • Tare the TGA crucible.

  • Accurately weigh 5-10 mg of the sample into the crucible. For air-sensitive samples, this step should be performed in an inert atmosphere glovebox.

  • Place the crucible in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) for at least 30 minutes to remove any oxygen.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

  • Record the mass of the sample as a function of temperature.

  • The onset of decomposition is typically determined as the temperature at which a significant weight loss begins.

Diagram of TGA Experimental Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Measurement cluster_data Data Analysis weigh Weigh Sample (5-10 mg) load Load into TGA Crucible weigh->load purge Purge with Inert Gas load->purge heat Heat at Constant Rate purge->heat record Record Mass vs. Temperature heat->record plot Plot TGA Curve record->plot determine Determine Decomposition Temp. plot->determine

A simplified workflow for Thermogravimetric Analysis (TGA).
Cyclic Voltammetry (CV)

Objective: To determine the redox potential and assess the electrochemical reversibility of a cyclopentadienyl iron complex.

Materials:

  • Potentiostat

  • Three-electrode cell (working, reference, and counter electrodes)

  • Glassy carbon or platinum working electrode

  • Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode

  • Platinum wire counter electrode

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in a suitable solvent like acetonitrile or dichloromethane)

  • The cyclopentadienyl iron complex sample (typically 1-5 mM)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Prepare a ~1-5 mM solution of the cyclopentadienyl iron complex in the electrolyte solution.

  • Assemble the three-electrode cell.

  • Deoxygenate the solution by bubbling with an inert gas for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Polish the working electrode with alumina slurry, rinse with solvent, and dry before each measurement.

  • Immerse the electrodes in the solution.

  • Set the potential window to scan through the expected redox event of the iron complex.

  • Scan the potential at a specific rate (e.g., 100 mV/s) and record the resulting current.

  • The half-wave potential (E₁/₂) is determined as the average of the anodic and cathodic peak potentials.

Diagram of CV Experimental Workflow:

CV_Workflow cluster_prep Solution Preparation cluster_analysis CV Measurement cluster_data Data Analysis dissolve Dissolve Sample in Electrolyte deoxygenate Deoxygenate with Inert Gas dissolve->deoxygenate assemble Assemble 3-Electrode Cell deoxygenate->assemble scan Scan Potential assemble->scan record Record Current vs. Potential scan->record plot Plot Voltammogram record->plot determine Determine Redox Potential (E₁/₂) plot->determine

A simplified workflow for Cyclic Voltammetry (CV).

Structure-Stability Relationship

The stability of cyclopentadienyl iron complexes is intrinsically linked to their electronic structure. The 18-electron rule is a powerful guideline for predicting the stability of organometallic compounds. Ferrocene and many of its stable derivatives adhere to this rule.[1]

The electronic effect of substituents on the cyclopentadienyl ring directly impacts the electron density at the iron center. Electron-donating groups increase the electron density, making the complex more susceptible to oxidation (lower electrochemical stability) but can in some cases enhance thermal stability. Conversely, electron-withdrawing groups decrease the electron density at the iron center, making the complex more difficult to oxidize (higher electrochemical stability) but potentially lowering its thermal stability.[3]

Diagram of Structure-Stability Relationship:

Stability_Relationship cluster_ligands Ligand Properties cluster_stability Complex Stability edg Electron-Donating Groups (EDG) thermal Thermal Stability edg->thermal Generally Increases electrochem Electrochemical Stability edg->electrochem Decreases (Easier to Oxidize) ewg Electron-Withdrawing Groups (EWG) ewg->thermal Generally Decreases ewg->electrochem Increases (Harder to Oxidize)

Influence of ligand electronics on complex stability.

References

comparative spectroscopic analysis of iron(I) and iron(II) cyclopentadienyl complexes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between the oxidation states of metal complexes is paramount. This guide provides an objective comparison of iron(I) and iron(II) cyclopentadienyl complexes through the lens of various spectroscopic techniques, supported by experimental data and detailed protocols.

The electronic structure and reactivity of organometallic iron complexes are critically dependent on the oxidation state of the iron center. Cyclopentadienyl (Cp) ligands are common in organometallic chemistry, and their iron complexes in both the +1 and +2 oxidation states are of significant interest. Distinguishing between these two states is crucial for reaction monitoring, catalyst characterization, and understanding biological mimicry. This guide focuses on the application of Mössbauer, Electron Paramagnetic Resonance (EPR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy for this purpose.

Data Presentation: A Spectroscopic Fingerprint

The following tables summarize key quantitative data from various spectroscopic analyses, offering a clear comparison between Fe(I) and Fe(II) cyclopentadienyl complexes. These values represent typical ranges and can be influenced by the specific ligand environment.

Table 1: Comparative Mössbauer Spectroscopic Data

ParameterIron(I) Cyclopentadienyl ComplexesIron(II) Cyclopentadienyl Complexes
Isomer Shift (δ) (mm/s) Typically ranges from -0.1 to +0.4Generally falls between +0.3 and +0.7
Quadrupole Splitting (ΔEQ) (mm/s) Can vary widely, often > 2.0Typically in the range of 1.5 to 2.5

Note: Isomer shifts are relative to α-iron at room temperature.

Table 2: Comparative EPR Spectroscopic Data

ParameterIron(I) Cyclopentadienyl ComplexesIron(II) Cyclopentadienyl Complexes
EPR Signal EPR active (paramagnetic, typically S=1/2)High-spin (S=2) is EPR active; Low-spin (S=0) is EPR silent
g-values Anisotropic signals with g-values deviating from 2.0023High-spin Fe(II) can show broad signals with effective g-values up to ~8

Table 3: Comparative ¹H and ¹³C NMR Spectroscopic Data

ParameterIron(I) Cyclopentadienyl ComplexesIron(II) Cyclopentadienyl Complexes
¹H NMR (Cp protons) Paramagnetically shifted and broadened signalsDiamagnetic complexes show sharp signals, typically around 4-5 ppm.[1] Paramagnetic high-spin complexes show very broad and shifted signals.
¹³C NMR (Cp carbons) Paramagnetically shifted and broadened signalsDiamagnetic complexes show sharp signals, typically around 60-80 ppm.

Table 4: Comparative UV-Vis Spectroscopic Data

FeatureIron(I) Cyclopentadienyl ComplexesIron(II) Cyclopentadienyl Complexes
d-d Transitions Often observed in the visible or near-IR region, typically weakLigand field dependent, can be observed in the visible region.
Charge Transfer Bands Can exhibit intense ligand-to-metal or metal-to-ligand charge transfer bandsIntense charge transfer bands are common, particularly metal-to-ligand charge transfer (MLCT).

Visualizing the Analysis Workflow

The following diagrams illustrate the logical flow of experiments and the decision-making process in the comparative spectroscopic analysis of iron cyclopentadienyl complexes.

Experimental_Workflow cluster_synthesis Synthesis & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison start Synthesize Iron Cyclopentadienyl Complex isolate Isolate and Purify Complex start->isolate mossbauer Mössbauer Spectroscopy isolate->mossbauer epr EPR Spectroscopy isolate->epr nmr NMR Spectroscopy isolate->nmr uvvis UV-Vis Spectroscopy isolate->uvvis compare Compare Spectroscopic Data mossbauer->compare epr->compare nmr->compare uvvis->compare characterize Characterize Oxidation State compare->characterize Decision_Pathway cluster_fe1 Fe(I) Path cluster_fe2 Fe(II) Path start EPR Signal? fe1_result Likely Iron(I) (S=1/2) start->fe1_result Yes fe2_result Potentially Iron(II) start->fe2_result No / Broad mossbauer_fe1 Confirm with Mössbauer (δ: -0.1 to +0.4 mm/s) fe1_result->mossbauer_fe1 nmr_fe2 NMR Spectroscopy fe2_result->nmr_fe2 nmr_sharp Sharp NMR signals? (Diamagnetic, S=0) nmr_fe2->nmr_sharp nmr_broad Broad NMR signals? (Paramagnetic, S=2) nmr_fe2->nmr_broad mossbauer_fe2 Confirm with Mössbauer (δ: +0.3 to +0.7 mm/s) nmr_sharp->mossbauer_fe2 nmr_broad->mossbauer_fe2

References

Unlocking the Anti-Cancer Promise of Diiron Bis-Cyclopentadienyl Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents with improved efficacy and reduced side effects is a constant endeavor. In this landscape, diiron bis-cyclopentadienyl complexes have emerged as a promising class of organometallic compounds with potent cytotoxic activity against a range of cancer cell lines. This guide provides a comprehensive comparison of their anti-cancer potential, supported by experimental data, detailed methodologies, and mechanistic insights.

Diiron bis-cyclopentadienyl complexes, characterized by a core containing two iron atoms sandwiched between cyclopentadienyl ligands, offer a unique scaffold for the design of anti-cancer drugs. Their mechanism of action primarily revolves around the induction of oxidative stress through the generation of reactive oxygen species (ROS), a vulnerability in many cancer cells. This guide will delve into the cytotoxic profiles of various diiron bis-cyclopentadienyl derivatives, their mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Comparative Cytotoxicity of Diiron Bis-Cyclopentadienyl Complexes

The anti-cancer activity of diiron bis-cyclopentadienyl complexes is significantly influenced by the nature of their bridging ligands and substituents. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative aminocarbyne and vinyliminium diiron complexes against various cancer cell lines, with the widely used chemotherapeutic agent cisplatin included for comparison.

Complex TypeCompoundA2780 (Ovarian) IC50 (µM)A2780cisR (Ovarian, Cisplatin-Resistant) IC50 (µM)A549 (Lung) IC50 (µM)BxPC-3 (Pancreatic) IC50 (µM)
Aminocarbyne [Fe₂Cp₂(CO)₂(μ-CO){μ-CNMe(Cy)}]CF₃SO₃~14.3[1]---
Vinyliminium [Fe₂Cp₂(CO)(μ-CO){μ-η¹:η³-C₃(Ph)C₂H C¹NMe(Xyl)}]CF₃SO₃ (2a)-->100[2]~Cisplatin[2]
Vinyliminium [Fe₂Cp₂(CO)(μ-CO){μ-η¹:η³-C₃(Me)C₂H C¹NMe(Xyl)}]CF₃SO₃ (2b)--inactive[2]inactive[2]
Control Cisplatin~Cisplatin[1]--~Cisplatin[2]

Table 1: Comparative IC50 values of aminocarbyne and vinyliminium diiron bis-cyclopentadienyl complexes against various cancer cell lines.

Further extending the therapeutic potential, these diiron scaffolds have been functionalized with known bioactive molecules. The table below presents the cytotoxicity of diiron complexes conjugated with flurbiprofen and chlorambucil.

ComplexHCT116 (Colon) IC50 (µM)LoVo (Colon) IC50 (µM)A375 (Melanoma) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)
Flurbiprofen Conjugate[3]⁺ 10.515.111.813.5
Chlorambucil Conjugate[2]⁺ 12.318.214.719.8
Precursor[4]⁺ 18.925.419.722.8
Cisplatin 8.911.27.59.8

Table 2: IC50 values (µM) of flurbiprofen- and chlorambucil-conjugated diiron complexes in various cancer cell lines after 72 hours of exposure, as determined by the MTT assay.[1]

Mechanism of Action: A Cascade of Oxidative Stress

The primary anti-cancer mechanism of diiron bis-cyclopentadienyl complexes is the induction of intracellular reactive oxygen species (ROS).[4] This surge in ROS disrupts the delicate redox balance within cancer cells, leading to a cascade of events culminating in apoptosis (programmed cell death).

Several studies have pointed to the following key mechanistic steps:

  • ROS Generation: The diiron core can participate in redox cycling, leading to the formation of highly reactive oxygen species.

  • Mitochondrial Dysfunction: The accumulation of ROS can damage mitochondria, the cell's powerhouses.[4] This impairment leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[4]

  • Activation of Apoptotic Pathways: The released cytochrome c triggers the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.[4] This is often referred to as the intrinsic apoptosis pathway.

  • MAPK Pathway Activation: Evidence suggests that these complexes can also activate mitogen-activated protein kinase (MAPK) signaling pathways, such as p38 and JNK, which are involved in cellular stress responses and can promote apoptosis.

Below is a diagram illustrating the proposed signaling pathway for ROS-induced apoptosis by diiron bis-cyclopentadienyl complexes.

G Proposed Signaling Pathway of Diiron Bis-Cyclopentadienyl Complexes Diiron_Complex Diiron Bis-Cyclopentadienyl Complex ROS Increased Intracellular Reactive Oxygen Species (ROS) Diiron_Complex->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria MAPK MAPK Activation (p38, JNK) ROS->MAPK Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Cascade Caspase Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis MAPK->Apoptosis G Experimental Workflow for MTT Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat Cells with Diiron Complexes Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate Cell Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Safety Operating Guide

Proper Disposal of Cyclopentadienyl Iron Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling organometallic compounds, ensuring safe and compliant disposal is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of cyclopentadienyl iron complexes, with a focus on Cyclopentadienyliron Dicarbonyl Dimer as a representative compound, due to the likely misnomer in the query "Iron,4-cyclopentadien-1-yl)". Adherence to these procedures is vital for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Cyclopentadienyliron dicarbonyl dimer is classified as a hazardous substance.[1][2][3] It is harmful if swallowed, in contact with skin, or if inhaled.[2][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, a flame-resistant lab coat, safety goggles or a face shield, and chemical-resistant gloves.[3] All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.[2][3]

Disposal Plan: Step-by-Step Guidance

The primary method for the disposal of cyclopentadienyl iron compounds is through a licensed hazardous waste disposal facility.[1][3] All waste must be handled in accordance with local, state, and federal regulations.[1]

Step 1: Waste Collection and Storage

  • Collect all waste containing the cyclopentadienyl iron compound, including contaminated labware and PPE, in a designated, clearly labeled, and sealed container.

  • The container must be in good condition and compatible with the chemical waste.

  • Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and halogens.[5]

Step 2: Labeling and Documentation

  • Label the waste container with the words "Hazardous Waste," the full chemical name (Cyclopentadienyliron Dicarbonyl Dimer), and any other information required by your institution's environmental health and safety (EHS) department.

  • Maintain a log of the accumulated waste.

Step 3: Arrange for Pickup

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

Experimental Protocol: Chemical Decontamination of Small Quantities

For small residual amounts, a chemical neutralization process can be employed before final disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Objective: To decompose the organometallic compound into less hazardous inorganic iron salts.

Materials:

  • Waste containing cyclopentadienyliron dicarbonyl dimer

  • Sodium hydroxide (NaOH) solution (e.g., 1 M) or other suitable base

  • Commercial laundry bleach (sodium hypochlorite solution, ~5-6%)

  • Hydrochloric acid (HCl) solution (e.g., 1 M) or other suitable acid

  • Sodium sulfide (Na₂S) solution (optional)

  • pH paper or pH meter

  • Appropriate reaction vessel (e.g., beaker or flask)

  • Stir plate and stir bar

  • Fume hood

Procedure:

  • Preparation of Basic Solution: In a chemical fume hood, dilute the waste material with a suitable solvent to create a dilute solution. Slowly add a basic solution (e.g., 1 M NaOH) with stirring until the pH of the solution is between 10 and 11.[1]

  • Oxidative Decomposition: While stirring and monitoring the temperature, slowly add a 50% excess of commercial laundry bleach to the basic solution.[1] The rate of addition should be controlled to prevent excessive heat generation.

  • Overnight Reaction: Cover the reaction vessel and allow it to stand overnight in the fume hood with continued stirring.[1]

  • Neutralization: Cautiously adjust the pH of the solution to 7 using an acidic solution (e.g., 1 M HCl).[1] Be aware that gas evolution may occur during this step.[1]

  • Precipitation of Heavy Metals (if necessary): If other heavy metals are suspected to be present, add a solution of sodium sulfide to precipitate them as insoluble sulfides.[1]

  • Final Disposal: Filter the resulting solid precipitate. The solid waste should be collected and disposed of as hazardous waste through your institution's EHS office.[1] The remaining liquid should be evaluated for any remaining hazards and disposed of according to institutional guidelines.

Quantitative Data Summary

ParameterValue/InformationSource
Hazard Class 6.1 (Toxic)[3]
UN Number 3466[3]
Proper Shipping Name Metal carbonyls, solid, n.o.s. (Cyclopentadienyl iron dicarbonyl dimer)[1][3]
Incompatible Materials Strong oxidizing agents, Halogens[5]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Iron oxides[5]

Logical Workflow for Disposal

DisposalWorkflow cluster_prep Preparation and Handling cluster_disposal_path Disposal Pathway cluster_decon Decontamination of Small Quantities A Wear Appropriate PPE B Handle in Fume Hood A->B C Collect Waste in Labeled Container B->C F Prepare Dilute Basic Solution (pH 10-11) B->F D Store in Designated Satellite Accumulation Area C->D E Schedule Pickup with Environmental Health & Safety D->E G Add Excess Bleach for Oxidation F->G H Neutralize to pH 7 G->H I Filter Solids for Hazardous Waste Disposal H->I

Caption: Logical workflow for the safe disposal of cyclopentadienyl iron compounds.

References

Navigating the Safe Handling of Cyclopentadienyl Iron Compounds: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of chemical research and drug development, the safe handling of organometallic compounds is paramount. The ambiguous term "Iron,4-cyclopentadien-1-yl" can refer to several substances, with two of the most common being Ferrocene and Cyclopentadienyliron dicarbonyl dimer. This guide provides essential, immediate safety and logistical information for both compounds, offering procedural, step-by-step guidance to ensure the well-being of laboratory professionals.

Section 1: Ferrocene (Bis(cyclopentadienyl)iron)

Ferrocene is an organometallic compound with the formula Fe(C₅H₅)₂. It is an amber-colored, crystalline solid.[1] Proper handling and disposal are crucial due to its flammability and potential health hazards.

Hazard Identification and Safety Data

Ferrocene is a flammable solid that is harmful if swallowed and is suspected of damaging fertility or the unborn child.[2] It may also cause damage to organs, specifically the liver, through prolonged or repeated exposure via inhalation.[2]

Hazard CategoryGHS ClassificationSignal WordHazard Statement
Physical Hazard Flammable solids (Category 1)[2]DangerH228: Flammable solid[2]
Health Hazard Acute toxicity, Oral (Category 4)[2]DangerH302: Harmful if swallowed[2]
Health Hazard Acute toxicity, Inhalation (Category 4)[3]DangerH332: Harmful if inhaled[3]
Health Hazard Reproductive toxicity (Category 2)[2]DangerH361: Suspected of damaging fertility or the unborn child[2]
Health Hazard Specific target organ toxicity — repeated exposure (Category 2)[2]DangerH373: May cause damage to organs through prolonged or repeated exposure[2]
Environmental Hazard Hazardous to the aquatic environment, long-term hazard (Category 1)[2]DangerH410: Very toxic to aquatic life with long lasting effects[2]
Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is non-negotiable when handling Ferrocene. The following PPE is mandatory:

PPE CategorySpecific Requirements
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[2][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[2][4]
Body Protection A complete suit protecting against chemicals, such as a flame-retardant and antistatic lab coat.[2][4]
Respiratory Protection For operations where dust may be generated, a NIOSH-approved N100 or P3 full-face particle respirator is necessary.[4][5]
Experimental Protocol: Safe Handling of Ferrocene
  • Preparation : Before handling, ensure that an appropriate fire extinguisher (dry chemical, carbon dioxide, or alcohol-resistant foam) is readily accessible.[2][4] All personnel must be trained on the specific hazards of Ferrocene.

  • Engineering Controls : All work with Ferrocene should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5] Use explosion-proof electrical and ventilating equipment.[5]

  • Dispensing and Use :

    • Ground and bond the container and receiving equipment to prevent static discharge.[5]

    • Avoid the formation of dust and aerosols.[5]

    • Keep away from open flames, sparks, and hot surfaces.[5]

    • Do not eat, drink, or smoke in the handling area.[5]

  • Storage : Store in a cool, dry, and well-ventilated area in a tightly closed container.[5] The storage area should be designated for flammable solids.[2]

Disposal Plan

Contaminated materials and unused Ferrocene are considered hazardous waste.

  • Waste Collection : Collect waste in a designated, labeled, and sealed container.

  • Disposal Route : Dispose of the waste through a licensed professional waste disposal service. Do not allow the chemical to enter drains.[6]

  • Decontamination : Decontaminate all surfaces and equipment that have come into contact with Ferrocene using appropriate cleaning agents.

Workflow for Handling and Disposal of Ferrocene

Ferrocene_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weigh/Transfer in Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Glassware & Surfaces handle2->clean1 disp1 Collect Solid Waste in Labeled Container handle2->disp1 disp2 Collect Solvent Waste in Labeled Container handle2->disp2 clean2 Doff PPE clean1->clean2 disp3 Arrange for Hazardous Waste Pickup disp1->disp3 disp2->disp3

Caption: Workflow for the safe handling and disposal of Ferrocene.

Section 2: Cyclopentadienyliron Dicarbonyl Dimer

Cyclopentadienyliron dicarbonyl dimer, with the formula [(η⁵-C₅H₅)Fe(CO)₂]₂, is a dark reddish-purple crystalline solid.[7] It is harmful if swallowed, in contact with skin, or if inhaled.[7]

Hazard Identification and Safety Data

This compound is classified as hazardous and requires careful handling to avoid exposure.

Hazard CategoryGHS ClassificationSignal WordHazard Statement
Health Hazard Acute toxicity, Oral (Category 4)[7]WarningH302: Harmful if swallowed[7]
Health Hazard Acute toxicity, Dermal (Category 4)[7]WarningH312: Harmful in contact with skin[8]
Health Hazard Acute toxicity, Inhalation (Category 4)[7]WarningH332: Harmful if inhaled[7]
Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is essential to prevent exposure.

PPE CategorySpecific Requirements
Eye/Face Protection Wear safety glasses with side shields or goggles.[8]
Hand Protection Wear protective gloves.[8]
Body Protection Wear appropriate protective clothing to prevent skin exposure.[8]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[8]
Experimental Protocol: Safe Handling of Cyclopentadienyliron Dicarbonyl Dimer
  • Preparation : Ensure an eyewash station and safety shower are readily accessible.[7] All personnel must be familiar with the SDS for this compound.

  • Engineering Controls : Work must be performed in a chemical fume hood to ensure adequate ventilation and to minimize inhalation risk.[8]

  • Dispensing and Use :

    • Avoid the formation of dust.[7]

    • Do not get in eyes, on skin, or on clothing.[7]

    • Wash hands thoroughly after handling.[7]

    • Do not eat, drink, or smoke when using this product.[7]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] It is recommended to store under an inert atmosphere as it is air-sensitive.[7][8]

Disposal Plan

Waste from this compound is classified as hazardous and must be disposed of accordingly.

  • Waste Collection : Sweep up and shovel any solid waste into a suitable, labeled container for disposal.[7]

  • Disposal Route : Dispose of waste in accordance with local, state, and federal regulations through an approved waste disposal plant.[7]

  • Contaminated Packaging : Dispose of contaminated packaging to a hazardous or special waste collection point.[8]

Workflow for Handling and Disposal of Cyclopentadienyliron Dicarbonyl Dimer

Dimer_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Management prep1 Consult SDS prep2 Put on Required PPE prep1->prep2 prep3 Set Up in Chemical Fume Hood prep2->prep3 handle1 Handle Under Inert Atmosphere if Necessary prep3->handle1 handle2 Conduct Experiment handle1->handle2 clean1 Clean Work Area handle2->clean1 disp1 Segregate and Label Hazardous Waste handle2->disp1 clean2 Remove PPE Correctly clean1->clean2 disp3 Schedule Professional Waste Disposal disp2 Store Waste in a Designated Area disp1->disp2 disp2->disp3

Caption: Workflow for the safe handling and disposal of the dimer.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.